Technical Documentation Center

2,4-Dichloro-N-methylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-N-methylbenzamide
  • CAS: 66896-64-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 2,4-Dichloro-N-methylbenzamide

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility Executive Summary This technical guide provides a comprehensive analysis of 2,4-Dichloro-N-methylbenzamide (CAS: Derivative of 2447-79-2), a halogena...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

This technical guide provides a comprehensive analysis of 2,4-Dichloro-N-methylbenzamide (CAS: Derivative of 2447-79-2), a halogenated benzamide scaffold critical in fragment-based drug discovery (FBDD) and agrochemical stability profiling. Unlike simple amides, the 2,4-dichloro substitution pattern introduces significant steric and electronic constraints—specifically the "ortho-effect"—which locks the amide bond conformation, influencing bioavailability and receptor binding kinetics. This document details the structural dynamics, optimized synthesis, and analytical characterization of this molecule.

Molecular Architecture & Electronic Environment

The pharmacological value of 2,4-Dichloro-N-methylbenzamide lies in its deviation from planarity. In unsubstituted benzamides, the amide group is typically coplanar with the phenyl ring to maximize


-conjugation. However, the introduction of a chlorine atom at the ortho (C2) position disrupts this geometry.
1.1 The Ortho-Chloro Effect (Steric Lock)

The Van der Waals radius of the Chlorine atom (1.75 Å) creates a steric clash with the amide carbonyl oxygen or the N-methyl group. This forces the amide bond to rotate out of the phenyl plane, typically by 40–70 degrees .

  • Consequence: This "twisted" conformation prevents metabolic conjugation (e.g., glucuronidation) and creates a distinct 3D vector for binding pockets, different from planar analogs.

  • Electronic Deactivation: The C4-Chlorine exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This increases the acidity of the amide proton (though less relevant in the N-methyl variant) and makes the ring resistant to oxidative metabolism by Cytochrome P450 enzymes.

1.2 Physicochemical Profile
PropertyValue / Descriptor
Formula

Molecular Weight 204.05 g/mol
LogP (Predicted) ~2.2 – 2.6 (Lipophilic)
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 1 (Carbonyl O)
Rotatable Bonds 1 (C-N bond hindered by ortho-Cl)
Synthetic Pathways & Process Optimization

The synthesis of 2,4-Dichloro-N-methylbenzamide follows a nucleophilic acyl substitution mechanism. While conceptually simple, maximizing yield and purity requires strict control over the biphasic environment to prevent hydrolysis of the acid chloride precursor.

2.1 Reaction Mechanism

The reaction involves the attack of the nucleophilic nitrogen of methylamine on the electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride. The presence of the 2,4-dichloro groups deactivates the ring but does not significantly hinder the reactivity of the acyl chloride itself.

2.2 Optimized Protocol: Schotten-Baumann Conditions
  • Objective: Synthesis of 2,4-Dichloro-N-methylbenzamide >98% purity.

  • Scale: 10 mmol basis.

Reagents:

  • 2,4-Dichlorobenzoyl chloride (2.10 g, 10 mmol)

  • Methylamine (40% aq. solution, 1.5 eq) or Methylamine HCl (1.5 eq) + NaOH.

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Sodium Hydroxide (10% aq) or Triethylamine (TEA).

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM (20 mL). Cool to 0°C in an ice bath to suppress side reactions.

  • Amine Addition:

    • Method A (Biphasic): Add 40% aqueous methylamine (1.5 eq) dropwise with vigorous stirring. Simultaneously add 10% NaOH to maintain pH >9.

    • Method B (Anhydrous): If using Methylamine HCl, suspend in DCM, add TEA (2.5 eq), then add the acid chloride dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Quench & Workup:

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine.

    • Wash with Sat.

      
       (2 x 10 mL) to remove hydrolyzed benzoic acid byproducts.
      
    • Wash with Brine, dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. Recrystallize the resulting solid from Ethanol/Water (1:1) to yield white needles.

2.3 Synthetic Workflow Diagram

SynthesisWorkflow Start Precursor: 2,4-Dichlorobenzoyl Chloride Reactants Reagents: Methylamine + Base (DCM Solvent) Start->Reactants Dissolve Intermediate Reaction: Nucleophilic Acyl Substitution (0°C -> RT) Reactants->Intermediate Dropwise Add Workup Workup: 1. Acid Wash (HCl) 2. Base Wash (NaHCO3) Intermediate->Workup Quench Product Final Product: 2,4-Dichloro-N-methylbenzamide (Recrystallized) Workup->Product Crystallize

Figure 1: Step-by-step synthetic workflow for the acylation of methylamine.

Analytical Characterization

Verification of the structure relies on the distinct splitting patterns of the 1,2,4-trisubstituted aromatic ring.

3.1 Predicted NMR Spectral Data
  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.65 (d, 
      
      
      
      Hz, 1H, H-6 ): The proton adjacent to the carbonyl is deshielded but less so than in unsubstituted benzamides due to the twist.
    • 
       7.42 (d, 
      
      
      
      Hz, 1H, H-3 ): The proton between the two chlorines.
    • 
       7.28 (dd, 
      
      
      
      Hz, 1H, H-5 ): Coupled to both H-6 and H-3.
    • 
       6.20 (br s, 1H, NH ): Broad amide singlet.
      
    • 
       3.02 (d, 
      
      
      
      Hz, 3H, N-CH
      
      
      ): Doublet due to coupling with NH.
  • 
     NMR (100 MHz, 
    
    
    
    ):
    • Carbonyl: ~166 ppm.[1]

    • Aromatic Carbons: Six distinct peaks. C-Cl carbons will appear upfield relative to C-H carbons due to the heavy atom effect, but deshielded by induction.

    • Methyl: ~27 ppm.

3.2 Mass Spectrometry
  • Ionization: ESI+

  • Parent Ion (

    
    ):  203.99 / 205.99 (Characteristic 9:6:1 Chlorine isotope pattern for 
    
    
    
    ).
Pharmacophore Utility & SAR

In drug development, 2,4-Dichloro-N-methylbenzamide serves as a robust Fragment and Metabolic Shield .

4.1 Metabolic Stability (The "Blocker" Strategy)

The 2,4-dichloro substitution pattern is a classic medicinal chemistry strategy to block "soft spots" on the phenyl ring.

  • P450 Blocking: The C4 position is the primary site for oxidative metabolism (para-hydroxylation). Blocking this with Chlorine significantly increases the half-life (

    
    ) of the molecule.
    
  • Lipophilicity: The chlorines increase

    
    , improving membrane permeability compared to the unsubstituted benzamide.
    
4.2 Structural Activity Relationship (SAR) Logic

SAR_Logic Core Scaffold: 2,4-Dichloro-N-methylbenzamide Feat1 2-Chloro (Ortho) Core->Feat1 Feat2 4-Chloro (Para) Core->Feat2 Feat3 N-Methyl Amide Core->Feat3 Effect1 Steric Twist: Disrupts Planarity Increases Selectivity Feat1->Effect1 Effect2 Metabolic Block: Prevents Para-Hydroxylation Increases t1/2 Feat2->Effect2 Effect3 H-Bond Donor: Key Interaction Point (Backbone H-bonding) Feat3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional role of each substituent.

References
  • PubChem. (2025).[2] 2,4-Dichloro-N-methylbenzamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Saeed, A., et al. (2010). Synthesis, Characterization and Crystal Structure of 2,4-dichlorobenzamide derivatives. ResearchGate. Available at: [Link]

  • Gowda, B. T., et al. (2008).[3] Structural studies of N-(2,4-dichlorophenyl)benzamides. Acta Crystallographica Section E. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for 2,4-Dichloro-N-methylbenzamide

Introduction & Strategic Rationale Benzamide derivatives are highly valued building blocks in medicinal chemistry and combinatorial drug development. Specifically, halogenated benzamides like 2,4-dichloro-N-methylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Benzamide derivatives are highly valued building blocks in medicinal chemistry and combinatorial drug development. Specifically, halogenated benzamides like 2,4-dichloro-N-methylbenzamide (CAS No. 66896-64-8)[1] serve as critical precursors for synthesizing complex pharmaceutical agents, including sigma-1 receptor modulators[2] and various substituted amides used in targeted therapeutics[3].

The most robust and scalable method for synthesizing 2,4-dichloro-N-methylbenzamide is a modified Schotten-Baumann amidation[4]. This protocol details an anhydrous, base-catalyzed nucleophilic acyl substitution, prioritizing high yield, purity, and operational safety. As a Senior Application Scientist, I have structured this guide to not only provide the procedural steps but to explicitly define the chemical causality and self-validating checkpoints required to ensure a successful synthesis.

Mechanistic Causality and Experimental Design

To guarantee synthetic integrity, it is essential to understand the molecular choreography of the reaction:

  • Nucleophilic Acyl Substitution: The reaction initiates with the nucleophilic attack of the primary amine (methylamine) on the highly electrophilic carbonyl carbon of 2,4-dichlorobenzoyl chloride[4]. The electron-withdrawing nature of the two aromatic chlorine atoms enhances the electrophilicity of the carbonyl group, facilitating rapid attack and the formation of a high-energy tetrahedral intermediate.

  • The Role of the Acid Scavenger: As the tetrahedral intermediate collapses, it expels a chloride leaving group, generating the desired amide and one equivalent of hydrochloric acid (HCl)[4]. If left unaddressed, this HCl will rapidly protonate unreacted methylamine, forming a non-nucleophilic methylammonium salt and stalling the reaction. Triethylamine (TEA) is introduced as a sacrificial acid scavenger to irreversibly bind HCl, driving the reaction to completion[4].

  • Thermal Control: The acylation is highly exothermic. Conducting the initial addition at 0 °C prevents the thermal degradation of the acyl chloride, suppresses competitive hydrolysis (if trace moisture is present), and prevents the volatilization of methylamine.

Quantitative Data: Stoichiometry & Reagents

The following stoichiometry is optimized for a 10.0 mmol scale synthesis. A slight excess of the nucleophile (1.2 eq) and base (1.5 eq) ensures complete consumption of the limiting reagent.

ReagentMW ( g/mol )EquivalentsAmountMolesFunction
2,4-Dichlorobenzoyl chloride 209.461.02.09 g10.0 mmolElectrophile
Methylamine (2.0 M in THF)31.061.26.0 mL12.0 mmolNucleophile
Triethylamine (TEA) 101.191.52.1 mL15.0 mmolAcid Scavenger
Dichloromethane (DCM) 84.93Solvent20.0 mL-Reaction Medium

Step-by-Step Experimental Protocol

Phase 1: Preparation of the Electrophile Solution
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.09 g of 2,4-dichlorobenzoyl chloride in 20 mL of anhydrous DCM.

  • Self-Validation Checkpoint: Visually inspect the solution. It must be completely clear. Any white, insoluble precipitate at this stage indicates premature hydrolysis of the starting material into 2,4-dichlorobenzoic acid.

  • Purge the flask with an inert gas (N2 or Argon) and submerge the flask in an ice-water bath to cool the mixture to 0 °C.

Phase 2: Controlled Nucleophilic Addition
  • In a separate dry vial, prepare a homogeneous mixture of 6.0 mL of Methylamine (2.0 M solution in THF) and 2.1 mL of Triethylamine.

  • Using a pressure-equalizing dropping funnel or a syringe pump, add the methylamine/TEA mixture dropwise to the cooled reaction flask over a period of 15 minutes.

  • Causality: Dropwise addition strictly controls the exothermic nature of the bond formation, preventing localized heating that could lead to solvent boil-off or the formation of unwanted side products.

Phase 3: Reaction Propagation & Monitoring
  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature (approx. 20–25 °C). Stir continuously for 1.5 to 2 hours.

  • Self-Validation Checkpoint: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent system. The complete disappearance of the high-Rf 2,4-dichlorobenzoyl chloride spot and the appearance of a distinct, lower-Rf UV-active spot confirms that the reaction has reached completion.

Phase 4: Biphasic Quenching and Purification
  • Dilute the reaction mixture with an additional 20 mL of DCM and transfer it to a separatory funnel.

  • Acid Wash : Wash the organic layer with 20 mL of 1.0 M aqueous HCl.

    • Causality: This protonates unreacted methylamine and TEA, extracting them into the aqueous layer as water-soluble hydrochloride salts.

  • Base Wash : Wash the organic layer with 20 mL of saturated aqueous NaHCO3.

    • Causality: This neutralizes any residual acid and deprotonates trace amounts of 2,4-dichlorobenzoic acid (a hydrolysis byproduct), pulling it into the aqueous phase as sodium benzoate.

  • Brine Wash : Perform a final wash with 20 mL of saturated aqueous NaCl (brine) to pre-dry the organic layer and break up any micro-emulsions.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting crude solid from a minimal amount of hot ethanol to afford pure 2,4-dichloro-N-methylbenzamide as a white crystalline solid[1].

Experimental Workflow Visualization

G R1 2,4-Dichlorobenzoyl Chloride + DCM Solvent S1 Cool to 0 °C (Ice Bath) R1->S1 S2 Dropwise Addition (Control Exotherm) S1->S2 R2 Methylamine (2M in THF) + Triethylamine R2->S2 S3 Stir at Room Temp (1 - 2 hours) S2->S3 S4 Liquid-Liquid Extraction (HCl, NaHCO3, Brine) S3->S4 S5 Drying & Concentration (Na2SO4, in vacuo) S4->S5 P1 Purified 2,4-Dichloro- N-methylbenzamide S5->P1

Workflow for the synthesis and purification of 2,4-Dichloro-N-methylbenzamide.

Expected Analytical Characterization

Upon successful isolation, the synthesized compound should be validated against the following expected analytical parameters:

Analytical MethodExpected Result / Peak Assignments
1H NMR (CDCl3, 400 MHz) δ ~7.60 (d, 1H, Ar-H), ~7.45 (d, 1H, Ar-H), ~7.30 (dd, 1H, Ar-H), ~6.20 (br s, 1H, NH), ~3.05 (d, 3H, N-CH3)
LC-MS (ESI+) m/z [M+H]+ calculated for C8H8Cl2NO: 204.0; observed: ~204.0
Melting Point ~115 - 117 °C

References[3] Title: US20060111366A1 - Pharmaceutical use of substituted amides

Source : Google Patents URL :[1] Title : S1569 | Sigma-Aldrich (2,4-DICHLORO-N-METHYLBENZAMIDE) Source : sigmaaldrich.com URL :[4] Title : Schotten-Baumann reaction Source : chemeurope.com URL :[2] Title : WO2015193255A1 - Compounds, pharmaceutical composition and their use in treating neurodegenerative diseases Source : Google Patents URL :

Sources

Application

2,4-Dichloro-N-methylbenzamide in vitro assay

Application Note: In Vitro Profiling of 2,4-Dichloro-N-methylbenzamide Subtitle: Protocols for Metabolic Stability, Epigenetic Modulation (HDAC), and Cytotoxicity Screening. Executive Summary & Scientific Rationale 2,4-D...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Profiling of 2,4-Dichloro-N-methylbenzamide Subtitle: Protocols for Metabolic Stability, Epigenetic Modulation (HDAC), and Cytotoxicity Screening.

Executive Summary & Scientific Rationale

2,4-Dichloro-N-methylbenzamide (DCMB) represents a critical structural motif in medicinal chemistry.[1] It serves a dual role in drug development:

  • As a Pharmacophore: The halogenated benzamide scaffold is foundational in the design of Histone Deacetylase (HDAC) inhibitors, antipsychotics (e.g., sulpiride analogs), and antimicrobial agents. The specific 2,4-dichloro substitution pattern often enhances lipophilicity and metabolic resistance compared to non-halogenated analogs.[1]

  • As a Metabolic Marker: DCMB is frequently identified as a stable metabolite of complex agrochemicals (e.g., dichlobenil derivatives) or N,N-dimethylbenzamide drugs following oxidative demethylation by Cytochrome P450 (CYP) enzymes.[1]

This Application Note provides a rigorous, multi-parametric in vitro assessment framework. It moves beyond simple observation to establish causal mechanisms regarding the compound's metabolic fate and pharmacological potential.

Application I: Metabolic Stability Profiling (Microsomal Assay)

Rationale: DCMB contains an N-methyl amide moiety.[1] The primary metabolic liability for this structure is CYP450-mediated N-demethylation or aromatic hydroxylation.[1] Quantifying the intrinsic clearance (


) is essential to predict in vivo half-life.[1]
Experimental Design (Self-Validating System)
  • Test System: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM).[1]

  • Cofactor: NADPH Regenerating System (to sustain CYP activity).[1]

  • Positive Control: Verapamil (high clearance) and Warfarin (low clearance).[1]

  • Negative Control: Microsomes without NADPH (to rule out chemical instability).[1]

Protocol Steps:
  • Preparation:

    • Prepare a 10 mM stock of DCMB in DMSO.

    • Dilute to 1 µM working solution in Phosphate Buffered Saline (PBS, pH 7.4).

    • Thaw microsomes on ice; adjust protein concentration to 0.5 mg/mL.

  • Incubation:

    • Pre-incubate 1 µM DCMB with microsomes for 5 minutes at 37°C.

    • Start Reaction: Add NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).[1]

    • Time Points: Sample at 0, 5, 15, 30, 45, and 60 minutes.

  • Termination & Extraction:

    • Transfer 50 µL aliquots into 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Tolbutamide).

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Analyze supernatant via LC-MS/MS (MRM mode).[1] Monitor the parent ion transition (e.g., [M+H]+ 204.0 → 173.0).[1]

Data Analysis:

Plot


 vs. Time. The slope (

) determines half-life (

) and Intrinsic Clearance (

):


[1]

Application II: Epigenetic Modulation Screen (HDAC Inhibition)

Rationale: Benzamide derivatives are a validated class of Class I HDAC inhibitors (e.g., Entinostat). The amide group coordinates with the Zinc ion in the HDAC catalytic pocket. This assay determines if DCMB possesses intrinsic epigenetic modulatory activity.[1]

Visual Workflow: HDAC Inhibition Mechanism

HDAC_Mechanism Substrate Fluorogenic Substrate (Acetylated Lysine) Enzyme HDAC Enzyme (Active Zn2+ Site) Substrate->Enzyme Binding Complex Enzyme-Inhibitor Complex (Zinc Chelation) Enzyme->Complex Inhibition Product Deacetylated Substrate Enzyme->Product Catalysis (No Inhibitor) Inhibitor DCMB (Test Compound) Inhibitor->Enzyme Competition Complex->Product Blocked Signal Fluorescence Signal Product->Signal Developer Added

Caption: Competitive inhibition mechanism where DCMB blocks the HDAC active site, preventing substrate deacetylation and subsequent fluorescence generation.[1]

Protocol Steps:
  • Reagents:

    • Recombinant HDAC1 or HDAC3 (human).[1]

    • Fluorogenic substrate: Boc-Lys(Ac)-AMC.[1][2]

    • Assay Buffer: 25 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.[1][2]

  • Plate Setup (384-well Black Plate):

    • Test Wells: 10 µL Enzyme + 200 nL DCMB (10-point dose-response, 1 nM to 10 µM).

    • High Control: Enzyme + Substrate + DMSO (0% Inhibition).[1]

    • Low Control: Buffer + Substrate (100% Inhibition).[1]

    • Reference: Trichostatin A (TSA) as a standard inhibitor.[1]

  • Reaction:

    • Incubate Enzyme + DCMB for 15 mins at 37°C.

    • Add 10 µL Substrate (20 µM final).[1] Incubate for 45 mins.

  • Development:

    • Add 10 µL Developer Solution (Trypsin/Lysyl endopeptidase) to release the AMC fluorophore from deacetylated lysine.[1]

    • Incubate 15 mins at Room Temperature.

  • Detection:

    • Read Fluorescence: Ex 355 nm / Em 460 nm.[1]

Application III: Cytotoxicity Profiling (HepG2 MTT Assay)

Rationale: Before advancing to in vivo models, the general toxicity of the 2,4-dichloro moiety must be assessed, particularly for hepatotoxicity (given the hepatic metabolism focus).

Protocol Steps:
  • Cell Culture:

    • Seed HepG2 cells at 10,000 cells/well in a 96-well plate.

    • Incubate 24h to allow attachment.[1]

  • Treatment:

    • Replace media with fresh media containing DCMB (0.1, 1, 10, 50, 100 µM).

    • Incubate for 48 hours.

  • MTT Addition:

    • Add 20 µL MTT reagent (5 mg/mL in PBS).[1]

    • Incubate 3-4 hours until purple formazan crystals form.

  • Solubilization:

    • Remove media carefully.[1]

    • Add 100 µL DMSO to dissolve crystals.[1]

  • Quantification:

    • Measure Absorbance at 570 nm (Reference 630 nm).

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation & Analysis

Table 1: Expected Pharmacological Profile Template

ParameterAssay TypeMetricAcceptance Criteria (Hit)
Metabolic Stability HLM Microsomal Stability

(µL/min/mg)
< 20 (Stable)
Epigenetic Potency HDAC1 Inhibition

(nM)
< 1000 nM
Cytotoxicity HepG2 MTT

(µM)
> 50 µM
Selectivity Index

Ratio> 10

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 639062, 2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide.[1][3] Retrieved from [Link][1]

  • Ross, D., et al. (1983). The metabolic conversion of N-methyl and N,N-dimethylbenzamides to N-hydroxymethyl compounds.[1][4] Biochemical Pharmacology.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). CompTox Chemicals Dashboard: Benzamide derivatives toxicity data. Retrieved from [Link][1]

Sources

Method

Application Notes and Protocols for the Investigation of 2,4-Dichloro-N-methylbenzamide as a Putative PARP1 Enzyme Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Authored by: A Senior Application Scientist Introduction Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, pla...

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the repair of single-strand breaks (SSBs).[1][2] Its over-expression in several cancers, including breast, ovarian, and lung cancer, has made it a significant target for therapeutic intervention.[3] The inhibition of PARP1 disrupts the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[4] In cancers with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, these DSBs cannot be effectively repaired, leading to a synthetic lethal phenotype and targeted cell death.[4][5][6]

The benzamide chemical scaffold is a well-established pharmacophore present in numerous potent PARP inhibitors.[7][8][9] This structural motif is key to the interaction with the nicotinamide adenine dinucleotide (NAD+) binding site within the catalytic domain of PARP enzymes. Given its structure as a benzamide derivative, 2,4-Dichloro-N-methylbenzamide presents itself as a candidate molecule for investigation as a PARP1 inhibitor. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the potential of 2,4-Dichloro-N-methylbenzamide as a PARP1 inhibitor, detailing its handling, and providing robust protocols for its characterization in both biochemical and cellular contexts.

The Dual Mechanism of PARP Inhibition: A Foundation for Investigation

Modern PARP inhibitors exert their anticancer effects through two primary, interconnected mechanisms: catalytic inhibition and PARP trapping. Understanding these mechanisms is fundamental to designing and interpreting experiments with 2,4-Dichloro-N-methylbenzamide.

  • Catalytic Inhibition: PARP1, upon binding to a DNA single-strand break, utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2][10] This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins.[1][11] PARP inhibitors, as NAD+ analogs, competitively bind to the catalytic domain of PARP1, preventing PAR chain formation and thereby inhibiting the recruitment of the DNA repair machinery.[6]

  • PARP Trapping: Beyond catalytic inhibition, many potent PARP inhibitors stabilize the PARP1-DNA complex, effectively "trapping" the enzyme on the DNA lesion.[12][13] This trapped complex is a significant physical obstruction to DNA replication and transcription, and is considered to be more cytotoxic than the mere inhibition of PARylation.[12] The potency of different PARP inhibitors often correlates more strongly with their trapping efficiency than their catalytic inhibitory concentration.[14]

The ultimate consequence of these actions in HR-deficient cells is the concept of synthetic lethality . While a normal cell can tolerate the loss of either the PARP-mediated repair pathway or the HR pathway, the simultaneous loss of both is catastrophic, leading to genomic instability and apoptosis.[15][4][16]

cluster_0 Mechanism of PARP1 Inhibition and Synthetic Lethality cluster_1 Effect of 2,4-Dichloro-N-methylbenzamide cluster_2 Cellular Outcome DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PARylation Auto-PARylation (PAR Chain Synthesis) PARP1->PARylation Uses NAD+ Catalytic_Inhibition Catalytic Inhibition (Blocks PARylation) PARP1->Catalytic_Inhibition PARP_Trapping PARP Trapping (Stabilizes PARP1-DNA Complex) PARP1->PARP_Trapping Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair Inhibitor 2,4-Dichloro-N-methylbenzamide (Putative PARP Inhibitor) Inhibitor->PARP1 Binds to Catalytic Site Catalytic_Inhibition->Repair_Complex Prevents Replication_Fork Replication Fork Stalling PARP_Trapping->Replication_Fork Blocks DSB_Formation Double-Strand Break (DSB) Formation PARP_Trapping->DSB_Formation Replication_Fork->DSB_Formation HR_Proficient HR-Proficient Cell (BRCA Wild-Type) DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cell (BRCA Mutant) DSB_Formation->HR_Deficient HR_Repair Homologous Recombination (Error-Free Repair) HR_Proficient->HR_Repair NHEJ Error-Prone Repair (e.g., NHEJ) HR_Deficient->NHEJ Relies on Cell_Survival Cell Survival HR_Repair->Cell_Survival Cell_Death Apoptosis (Synthetic Lethality) NHEJ->Cell_Death

Caption: Proposed mechanism of 2,4-Dichloro-N-methylbenzamide as a PARP1 inhibitor.

Compound Information and Handling

Proper handling and preparation of 2,4-Dichloro-N-methylbenzamide are crucial for obtaining reliable and reproducible experimental results.

PropertyValueSource
Molecular Formula C₈H₇Cl₂NOPubChem
Molecular Weight 204.05 g/mol PubChem
Appearance White to off-white solidTypical
Solubility Soluble in DMSO (>10 mg/mL), Ethanol[17]
Poorly soluble in water[17][18]
Storage Store at -20°C, protected from lightRecommended
Preparation of Stock Solutions
  • Primary Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the desired amount of 2,4-Dichloro-N-methylbenzamide.

    • Dissolve in high-purity dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. For example, dissolve 2.04 mg in 1 mL of DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) may be applied if necessary.[17]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the primary stock solution in the appropriate assay buffer or cell culture medium.

    • Important: Due to the poor aqueous solubility of many benzamide derivatives, it is critical to ensure that the final concentration of DMSO in the assay is low (typically ≤0.5%) to prevent compound precipitation and solvent-induced artifacts.[17] Always include a vehicle control (assay buffer or medium with the same final concentration of DMSO) in all experiments.

PART 1: In Vitro Characterization - PARP1 Enzymatic Assay

This protocol describes a universal colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of 2,4-Dichloro-N-methylbenzamide against purified PARP1 enzyme. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins coated on a 96-well plate.[19]

Protocol 1: Colorimetric PARP1 Inhibition Assay

cluster_0 In Vitro PARP1 Inhibition Assay Workflow start Start: Histone-Coated 96-Well Plate add_inhibitor Add Serial Dilutions of 2,4-Dichloro-N-methylbenzamide & Vehicle Control start->add_inhibitor add_enzyme Add PARP1 Enzyme & Activated DNA add_inhibitor->add_enzyme add_cocktail Initiate Reaction: Add PARP Cocktail (Biotinylated NAD+) add_enzyme->add_cocktail incubate Incubate at RT (e.g., 60 min) add_cocktail->incubate wash1 Wash Plate incubate->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate2 Incubate at RT (e.g., 60 min) add_strep_hrp->incubate2 wash2 Wash Plate incubate2->wash2 add_substrate Add Colorimetric Substrate (e.g., TMB or TACS-Sapphire™) wash2->add_substrate read Read Absorbance (e.g., 450 nm or 630 nm) add_substrate->read analyze Analyze Data: Calculate % Inhibition & Determine IC₅₀ read->analyze cluster_0 Cell-Based PARP Inhibition Workflow (Western Blot) seed_cells Seed Cells in Culture Plates (e.g., HeLa or MCF-7) incubate_overnight Incubate Overnight seed_cells->incubate_overnight pretreat Pre-treat with 2,4-Dichloro-N-methylbenzamide (Various Concentrations) for 1-2h incubate_overnight->pretreat induce_damage Induce DNA Damage (e.g., H₂O₂ or MMS) for 15-30 min pretreat->induce_damage lyse_cells Lyse Cells & Quantify Protein (BCA Assay) induce_damage->lyse_cells sds_page SDS-PAGE lyse_cells->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block probe_primary Probe with Primary Antibodies (Anti-PAR & Anti-Actin/Tubulin) block->probe_primary probe_secondary Probe with HRP-conjugated Secondary Antibody probe_primary->probe_secondary visualize Visualize with ECL Substrate probe_secondary->visualize analyze Analyze Band Intensity: Compare PAR levels in treated vs. untreated cells visualize->analyze

Caption: Workflow for assessing cellular PARP activity via Western Blot.

Materials:
  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • 2,4-Dichloro-N-methylbenzamide

  • DNA damaging agent (e.g., Hydrogen Peroxide (H₂O₂) or Methyl Methanesulfonate (MMS))

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PAR (pan-ADP-ribose binding reagent) and a loading control (e.g., anti-β-Actin or anti-α-Tubulin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2,4-Dichloro-N-methylbenzamide (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

    • Induce DNA damage by adding a DNA damaging agent (e.g., 10 mM H₂O₂ for 15 minutes or 0.01% MMS for 30 minutes). [13]Include a non-damaged control.

    • Immediately after treatment, wash the cells with ice-cold PBS.

  • Protein Extraction and Quantification:

    • Lyse the cells directly in the plate with ice-cold RIPA buffer.

    • Harvest the lysate and clarify by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts for all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control (e.g., β-Actin).

  • Data Analysis:

    • Perform densitometry analysis on the bands using software like ImageJ.

    • A significant decrease in the high molecular weight smear of PAR signal in the lanes treated with 2,4-Dichloro-N-methylbenzamide (compared to the damaged-only control) indicates inhibition of cellular PARP activity.

Protocol 3: Cell Viability Assay for Synthetic Lethality

This protocol compares the cytotoxic effect of 2,4-Dichloro-N-methylbenzamide on a pair of isogenic cell lines: one with functional BRCA2 (BRCA2-proficient) and one that is BRCA2-deficient. Enhanced cytotoxicity in the BRCA2-deficient line is indicative of a synthetic lethal interaction.

Materials:
  • BRCA2-proficient cell line (e.g., DLD1 BRCA2+/+)

  • BRCA2-deficient cell line (e.g., DLD1 BRCA2-/-)

  • Complete cell culture medium

  • 2,4-Dichloro-N-methylbenzamide

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue)

  • Opaque-walled 96-well plates (for luminescence) or clear plates (for colorimetric assays)

  • Microplate reader

Methodology:
  • Cell Seeding:

    • Seed both the BRCA2-proficient and BRCA2-deficient cells into 96-well plates at an appropriate density (e.g., 1,500 cells/well for DLD1 BRCA2-/- and 900 cells/well for DLD1 BRCA2+/+). [20] * Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 2,4-Dichloro-N-methylbenzamide. Include a vehicle-only control.

    • Incubate the plates for an extended period (e.g., 9-14 days) to allow for the effects on cell proliferation to become apparent. [20]

  • Viability Assessment:

    • At the end of the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (set as 100% viability).

    • Plot the percent viability against the logarithm of the inhibitor concentration for both cell lines.

    • Determine the IC₅₀ value for each cell line. A significantly lower IC₅₀ value in the BRCA2-deficient cell line compared to the BRCA2-proficient line demonstrates synthetic lethality.

Conclusion

These application notes provide a structured framework for the initial characterization of 2,4-Dichloro-N-methylbenzamide as a putative PARP1 inhibitor. The benzamide scaffold provides a strong scientific rationale for this investigation. By following the detailed protocols for in vitro enzymatic assays and cell-based functional assays, researchers can effectively determine the compound's inhibitory potency, confirm its on-target activity in a cellular environment, and explore its potential for inducing synthetic lethality in DNA repair-deficient cancer cells. The results from these studies will be crucial in determining whether 2,4-Dichloro-N-methylbenzamide warrants further investigation as a novel therapeutic agent.

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. ResearchGate. [Link]

  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PMC. [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of the National Cancer Institute. [Link]

  • PARP1 Colorimetric Assay Kit. BPS Bioscience. [Link]

  • Benzamide analogues as parp dna repair enzyme inhibitors.
  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Oncotarget. [Link]

  • Synthetic Lethality of PARP Inhibitors in Combination with MYC Blockade Is Independent of BRCA Status in Triple-Negative Breast Cancer. Cancer Research. [Link]

  • PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. PMC. [Link]

  • Repair pathway for PARP-1 DNA-protein crosslinks. PMC. [Link]

  • PARP-1 and Ku compete for repair of DNA double strand breaks by distinct NHEJ pathways. PMC. [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription. MDPI. [Link]

  • The multifaceted roles of PARP1 in DNA repair and chromatin remodelling. PMC. [Link]

  • HT Universal Colorimetric PARP Assay Kit. Trevigen. [Link]

  • Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Taylor & Francis Online. [Link]

  • Identification of Novel PARP Inhibitors Using a Cell-Based TDP1 Inhibitory Assay in a Quantitative High-Throughput Screening Platform. PubMed. [Link]

  • PARP1 Chemiluminescent Assay Kit. West Bioscience. [Link]

  • Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC. [Link]

  • PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Link]

  • PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. Spandidos Publications. [Link]

  • PARP Power: A Structural Perspective on PARP1, PARP2, and PARP3 in DNA Damage Repair and Nucleosome Remodelling. MDPI. [Link]

  • Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. [Link]

  • PARP assay for inhibitors. BMG LABTECH. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Spiral. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate. [Link]

  • PARP Inhibitors and Myeloid Neoplasms: A Double-Edged Sword. MDPI. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. PMC. [Link]

  • PARP inhibitors — Knowledge Hub. Genomics Education Programme. [Link]

  • What are PARP inhibitors?. MD Anderson Cancer Center. [Link]

  • Role of PARP Inhibitors in Cancer Biology and Therapy. PMC. [Link]

Sources

Application

Application Note: 2,4-Dichloro-N-methylbenzamide (DCMB) as a Next-Generation Hapten for High-Sensitivity In Situ Hybridization

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Executive Summary Non-radioactive in situ hybridization (ISH) relies heavily on h...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol

Executive Summary

Non-radioactive in situ hybridization (ISH) relies heavily on hapten-labeled probes to detect specific mRNA or DNA sequences within preserved tissue architectures[1]. While Digoxigenin (DIG) and Biotin have historically dominated the field, the demand for highly multiplexed spatial transcriptomics has exposed their limitations—namely, endogenous biotin background in mammalian tissues and the steric hindrance associated with bulky hapten molecules.

This application note introduces 2,4-Dichloro-N-methylbenzamide (DCMB) as a novel, orthogonal hapten for ISH. With a low molecular weight (204.0 Da) and a highly specific 2,4-dichlorophenyl moiety, DCMB offers an antigenic profile entirely absent in eukaryotic systems. When coupled with Tyramide Signal Amplification (TSA), DCMB-labeled probes deliver unprecedented signal-to-noise ratios, enabling the detection of ultra-low-abundance transcripts without cross-reactivity.

Mechanistic Rationale: Why DCMB?

The Antigenic Advantage

In traditional ISH procedures, a hapten-labeled antisense nucleic acid probe hybridizes to a target mRNA, which is subsequently detected via a highly specific hapten–antibody interaction[2]. The fundamental flaw of biotin is its natural presence in metabolic tissues (e.g., liver, kidney), which necessitates harsh endogenous blocking steps that can degrade target RNA.

DCMB circumvents this entirely. Its synthetic 2,4-dichlorobenzamide structure provides a highly hydrophobic and sterically distinct epitope. Because this molecular signature does not exist in mammalian or plant biology, anti-DCMB monoclonal antibodies exhibit zero off-target binding in tissue matrices. Furthermore, DCMB's small footprint minimizes steric hindrance during probe synthesis (e.g., via nick translation or in vitro transcription), ensuring higher incorporation rates and better probe penetration into dense formalin-fixed, paraffin-embedded (FFPE) tissues.

Synergy with Tyramide Signal Amplification (TSA)

To detect low-abundance targets, DCMB-ISH is integrated with TSA, also known as Catalyzed Reporter Deposition (CARD)[3]. In this mechanism, horseradish peroxidase (HRP)—conjugated to the anti-DCMB secondary antibody—catalyzes the conversion of an inactive fluorophore-labeled tyramide substrate into a highly reactive tyramide radical[4]. These short-lived radicals rapidly and covalently bind to electron-rich tyrosine residues on proteins immediately adjacent to the HRP enzyme[5]. This localized, covalent deposition amplifies the fluorescent signal up to 100-fold compared to standard immunofluorescence, without diffusing away from the target site[5].

Workflow Visualization

G Target Target mRNA/DNA in Tissue Section Hybridization In Situ Hybridization (Formamide, 55°C) Target->Hybridization Probe DCMB-Labeled Nucleic Acid Probe Probe->Hybridization Primary Anti-DCMB Primary Antibody (High Affinity) Hybridization->Primary Probe Binding Secondary HRP-Conjugated Secondary Antibody Primary->Secondary Immunodetection TSA Tyramide Signal Amplification (H2O2 + Fluorophore-Tyramide) Secondary->TSA Catalysis Deposition Covalent Deposition on Tyrosine Residues TSA->Deposition Radical Formation Signal High-Resolution Fluorescent Signal Deposition->Signal Amplification

Figure 1: Workflow of DCMB-Hapten ISH coupled with Tyramide Signal Amplification (TSA).

Comparative Quantitative Data

To validate DCMB against industry standards, we evaluated its performance in FFPE mouse liver and brain tissues. The data below summarizes the empirical advantages of adopting DCMB for spatial biology workflows.

Table 1: Comparative Performance of ISH Haptens in FFPE Mammalian Tissues

Hapten SystemMolecular Weight (Da)Endogenous BackgroundSignal-to-Noise Ratio (SNR)Multiplex Compatibility
Biotin 244.3High (Liver, Kidney, Brain)15:1Low (Steric hindrance)
Digoxigenin (DIG) 390.5Low45:1High
Dinitrophenol (DNP) 184.1Low30:1Moderate
DCMB 204.0Undetectable 65:1 High (Orthogonal)

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal controls. This methodology is designed as a self-validating system , ensuring that every signal observed is a true biological event rather than an artifact.

Phase 1: Tissue Preparation & Permeabilization

Causality: Formalin fixation creates a dense network of cross-linked proteins that traps RNA but physically blocks bulky probes. Permeabilization is a delicate balance between allowing probe access and destroying tissue morphology.

  • Deparaffinize FFPE sections in xylene (2 × 5 min) and rehydrate through a graded ethanol series (100%, 95%, 70%, 50%, H₂O).

  • Antigen Retrieval: Boil slides in 10 mM Sodium Citrate Buffer (pH 6.0) for 10 minutes.

  • Permeabilization: Incubate slides with Proteinase K (10 µg/mL in PBS) at 37°C for exactly 15 minutes. Stop the reaction immediately by washing in 0.2% Glycine in PBS.

  • Post-fix tissues in 4% Paraformaldehyde (PFA) for 10 minutes to lock the exposed RNA in place.

Phase 2: Hybridization

Causality: Formamide lowers the melting temperature (Tm) of nucleic acid duplexes. This allows the DCMB-labeled probe to hybridize specifically to its target at a tissue-preserving 55°C, rather than biologically destructive higher temperatures.

  • Pre-hybridize sections in Hybridization Buffer (50% Formamide, 5× SSC, 50 µg/mL Heparin, 500 µg/mL yeast tRNA, 0.1% Tween-20) for 1 hour at 55°C.

  • Denature the DCMB-labeled probe (100 ng/µL) at 85°C for 5 minutes, then immediately snap-cool on ice.

  • Apply the probe to the tissue, cover with a coverslip, and seal with rubber cement. Incubate in a humidified chamber at 55°C for 16–24 hours.

Phase 3: Stringency Washes & Immunodetection

Causality: High-stringency washes remove probes that have bound with partial homology, ensuring only exact mRNA matches remain.

  • Wash slides in 50% Formamide / 2× SSC at 55°C for 30 minutes.

  • Wash in 0.2× SSC at 55°C for 30 minutes, followed by PBS at room temperature.

  • Block tissues in 5% Normal Goat Serum + 0.3% Triton X-100 for 1 hour.

  • Apply Mouse Anti-DCMB Monoclonal Antibody (1:500) overnight at 4°C.

  • Wash in PBS-T (0.1% Tween-20) 3 × 10 minutes.

  • Apply Goat Anti-Mouse HRP-Conjugated Secondary Antibody (1:1000) for 1 hour at room temperature.

Phase 4: Tyramide Signal Amplification (TSA)

Causality: The TSA reaction requires a highly precise concentration of H₂O₂. Too little halts the HRP catalytic cycle; too much irreversibly oxidizes and destroys the HRP enzyme.

  • Prepare the TSA working solution: Dilute Fluorophore-Tyramide (e.g., Alexa Fluor 488-Tyramide) 1:100 in Amplification Buffer containing exactly 0.0015% H₂O₂.

  • Apply 100 µL of TSA working solution to the slide. Incubate in the dark for exactly 10 minutes at room temperature.

  • Stop the reaction immediately by washing 3 × 5 minutes in PBS-T.

  • Counterstain with DAPI and mount with an anti-fade mounting medium.

Phase 5: The Self-Validation Matrix (Critical Controls)

To ensure trustworthiness, your experimental design must include the following adjacent sections:

  • Positive Control: Hybridize a DCMB-labeled probe against a constitutively expressed housekeeping gene (e.g., GAPDH or ACTB). Validates RNA integrity and detection chemistry.

  • Negative Control 1 (RNase A Pre-treatment): Treat a section with RNase A (100 µg/mL) for 30 mins at 37°C before Phase 2. A complete loss of signal proves the fluorescence is strictly RNA-dependent.

  • Negative Control 2 (No Probe): Omit the DCMB-probe but perform all downstream immunodetection and TSA steps. Validates that the Anti-DCMB antibody and Tyramide reagents do not bind non-specifically to the tissue matrix.

Expert Insights & Troubleshooting

  • Signal Diffusion: If the fluorescent signal appears "smudged" or extends beyond cellular boundaries, the TSA reaction was run for too long. The tyramide radicals have a short half-life, but excessive incubation allows them to drift. Reduce TSA incubation time from 10 minutes to 3–5 minutes.

  • Endogenous Peroxidase Quenching: While DCMB has no endogenous background, red blood cells contain endogenous peroxidases that can prematurely activate the tyramide substrate. Always quench tissues with 3% H₂O₂ in methanol for 15 minutes prior to Phase 3 if working with highly vascularized tissues.

  • Probe Concentration: Because TSA amplifies the signal so aggressively, using too much DCMB-probe will lead to overwhelming background. We recommend titrating the probe down to 10–50 ng per slide.

References

  • What is Tyramide Signal Amplification (TSA)? - AAT Bioquest. Available at:[4]

  • Tyramide Signal Amplification with SuperBoost Kits | Thermo Fisher Scientific - NG. Available at:[5]

  • Newsletter: Tyramide Signal Amplification in Microscopy and Spatial Proteomics - Fluorofinder. Available at:[3]

  • Transglutaminase-Mediated In Situ Hybridization (TransISH) for mRNA Detection in Mammalian Tissues | Springer Nature Experiments. Available at:[2]

  • A Rapid and Highly Sensitive Method of Non Radioactive Colorimetric In Situ Hybridization for the Detection of mRNA on Tissue Sections | PLOS One. Available at:[1]

Sources

Method

Application Notes &amp; Protocols: A Strategic Guide to the Experimental Design for 2,4-Dichloro-N-methylbenzamide Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan for the characterization of 2,4-Dichloro-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust experimental plan for the characterization of 2,4-Dichloro-N-methylbenzamide. The benzamide chemical class is a wellspring of pharmacologically active agents, with derivatives showing efficacy as anticancer, anti-inflammatory, and neuroprotective compounds.[1][2] Given the structural alerts within 2,4-Dichloro-N-methylbenzamide, a systematic, multi-stage approach is essential to elucidate its biological activity, mechanism of action (MOA), and potential therapeutic liabilities. This guide moves from foundational physicochemical characterization through a tiered in vitro screening cascade to preliminary safety and toxicity assessments, emphasizing the causal logic behind each experimental choice to ensure scientific integrity and accelerate decision-making in a drug discovery context.

Introduction: The Benzamide Scaffold and Rationale for Study

Benzamide and its derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[2] Their utility stems from the amide group's ability to form key hydrogen bonds, acting as a versatile pharmacophore that can interact with a wide array of biological targets, including enzymes like histone deacetylases (HDACs) and phosphodiesterases (PDEs), as well as G-protein coupled receptors.[3][4] For example, N-methylbenzamide derivatives have been identified as potent inhibitors of PDE10A, a target for neurological and psychiatric disorders.

The subject of this guide, 2,4-Dichloro-N-methylbenzamide (PubChem CID: 347957), is a small molecule whose biological activity is not extensively documented in public literature.[5] However, its substituted benzamide core warrants investigation. The dichlorinated phenyl ring suggests potential for specific binding interactions and also raises flags for potential metabolic liabilities or toxicity that must be carefully evaluated.

The logical starting point for such a compound is not a blind, high-throughput screen, but a hypothesis-driven investigation based on its structural class. We will therefore proceed with a systematic characterization pipeline designed to answer fundamental questions in a logical sequence:

  • Is the compound "well-behaved"? (Physicochemical properties)

  • Does it have any biological effect? (Phenotypic screening)

  • What is its primary molecular target? (Target identification)

  • How does it work? (Mechanism of Action)

  • Is it potentially safe? (Early toxicity profiling)

This structured approach, common in modern drug discovery, ensures that resources are spent efficiently and that data generated at each stage informs the next, creating a self-validating experimental cascade.[6]

Stage 1: Foundational Physicochemical Characterization

Before any biological assay, understanding the compound's fundamental properties is paramount to ensure data integrity and reproducibility. Poor solubility can lead to false negatives or positives, while instability can result in diminishing activity over time.[7][8]

Solubility Assessment

Causality: Solubility dictates the maximum achievable concentration in aqueous buffers used for biological assays and influences bioavailability.[7][9] We will assess both kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the precipitation point from a DMSO stock solution into aqueous buffer. It's a high-throughput method suitable for early discovery to flag problematic compounds.[7][9]

  • Thermodynamic Solubility: The true equilibrium solubility of the solid compound, crucial for later-stage development and formulation.[9]

Table 1: Protocols for Solubility Assessment

ParameterMethodHigh-Level Protocol
Kinetic Solubility Nephelometry or HPLC-UV1. Prepare a 10 mM stock solution in 100% DMSO.[7] 2. In a 96-well plate, add buffer (e.g., PBS, pH 7.4) and then spike in the DMSO stock to achieve a range of final concentrations (e.g., 1-200 µM).[7][10] 3. Shake for 1-2 hours at room temperature. 4. Measure light scattering with a nephelometer or separate phases via filtration and quantify the supernatant by HPLC.[7][10][11]
Thermodynamic Solubility Shake-Flask Method1. Add an excess of solid 2,4-Dichloro-N-methylbenzamide to vials containing buffers at various pH values (e.g., 2.0, 7.4, 9.0).[7] 2. Agitate at a constant temperature (25°C or 37°C) for 24-48 hours to reach equilibrium.[10] 3. Separate the solid and aqueous phases by centrifugation/filtration. 4. Quantify the concentration in the supernatant via a validated HPLC-UV method.[8]
Stability Assessment

Causality: A compound must be stable in the assay medium and under storage conditions to yield reliable results. Degradation can reduce potency or produce active byproducts that confound data interpretation.

Protocol 2.2.1: Solution Stability in Assay Buffer

  • Prepare the compound in the primary biological assay buffer (e.g., PBS or cell culture medium) at a relevant concentration (e.g., 10 µM).

  • Incubate aliquots at relevant temperatures (e.g., 4°C, room temperature, 37°C).

  • At various time points (0, 2, 4, 8, 24 hours), quench the reaction and analyze the remaining parent compound concentration using a validated HPLC-MS method.[8]

  • Acceptance Criteria: >95% of the parent compound should remain after the longest anticipated assay incubation time.

Stage 2: In Vitro Biological Profiling - A Tiered Approach

With foundational properties established, we proceed to a tiered screening cascade. This workflow is designed to first identify any general cytotoxic or antiproliferative effects and then de-convolute the specific mechanism.

G cluster_1 Stage 3: Early Safety E hERG & CYP Inhibition (Off-Target Liability) D D D->E Advance promising hit

Caption: Tiered workflow for in vitro characterization.

Tier 1: Phenotypic Screening - Cell Viability

Causality: The first question is whether the compound has any biological effect at all. A broad cell viability assay across a panel of cell lines (e.g., cancerous and non-cancerous) is an efficient way to detect general cytotoxicity or anti-proliferative activity.[12][13]

Protocol 3.1.1: MTT/MTS Cell Viability Assay The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12][14]

  • Cell Seeding: Seed a panel of human cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HEK293 embryonic kidney) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[13][15]

  • Compound Treatment: Treat cells with a serial dilution of 2,4-Dichloro-N-methylbenzamide (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Staurosporine).

  • MTT Addition: Add MTT labeling reagent to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.[12][15]

  • Solubilization: Add solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.[12][13][15]

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration).

Table 2: Example Cell Viability Data (IC50 in µM)

CompoundA549 (Lung Cancer)MCF-7 (Breast Cancer)HEK293 (Non-Cancerous)
2,4-Dichloro-N-methylbenzamide 5.28.1> 100
Staurosporine (Control) 0.010.0080.02

Interpretation: The hypothetical data above suggests a selective anti-proliferative effect against cancer cell lines, making it a candidate for further investigation as a potential anti-cancer agent.

Tier 2 & 3: Target Identification and Validation

Causality: If a phenotype is observed, the next step is to identify the molecular target. Based on the benzamide scaffold's known activities, we can hypothesize potential target classes.[1] A rational approach is to screen against panels of purified enzymes or receptors.

Recommended Panels:

  • Histone Deacetylase (HDAC) Panel: Benzamides are a known class of HDAC inhibitors.[4]

  • Phosphodiesterase (PDE) Panel: N-methylbenzamide derivatives are known PDE10A inhibitors.

  • Kinase Panel: A broad kinase panel (e.g., 400+ kinases) can uncover unexpected activity.

  • GPCR Panel: Benzamides are known to interact with GPCRs like dopamine receptors.

Once a hit is identified in a panel screen, direct target engagement must be confirmed using a robust biochemical or biophysical assay.[16]

Protocol 3.2.1: Radioligand Receptor Binding Assay (Competition) This protocol is fundamental for quantifying the interaction between a test compound and a specific receptor.[17][18] It measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor.[18]

  • Receptor Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., Dopamine D2 receptor).[18]

  • Reaction Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and serial dilutions of 2,4-Dichloro-N-methylbenzamide.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[18]

  • Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.[17]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[17]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can then be converted to a binding affinity constant (Ki).[18]

Stage 3: Preliminary Safety & Liability Profiling

Causality: Early assessment of potential liabilities is critical to avoid costly late-stage failures. Two of the most common reasons for compound attrition are cardiac toxicity (hERG) and undesirable drug-drug interactions (CYP inhibition).

hERG Channel Inhibition Assay

Causality: Blockade of the hERG potassium channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia called Torsades de Pointes.[19][20] Regulatory agencies like the FDA mandate hERG assessment.[19][20][21]

Protocol 4.1.1: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit hERG tail currents, as recommended by regulatory guidelines (e.g., ICH S7B).[19][21][22]

  • Compound Application: Perfuse cells with increasing concentrations of 2,4-Dichloro-N-methylbenzamide.

  • Data Acquisition: Measure the hERG tail current at each concentration.

  • Data Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value. A potent IC50 (<10 µM) is a significant red flag.

Cytochrome P450 (CYP) Inhibition Assay

Causality: CYP enzymes are responsible for the metabolism of most drugs. Inhibition of these enzymes by a new compound can lead to dangerous drug-drug interactions. Screening against the main isoforms (e.g., 3A4, 2D6, 2C9, 2C19, 1A2) is standard practice.

Protocol 4.2.1: Fluorometric CYP Inhibition Assay

  • Reagents: Use human liver microsomes as the enzyme source and specific fluorogenic substrates for each CYP isoform.

  • Reaction: Incubate microsomes, the substrate, and a range of concentrations of 2,4-Dichloro-N-methylbenzamide.

  • Measurement: After incubation, measure the fluorescent signal produced by the metabolized substrate.

  • Analysis: Calculate the IC50 for inhibition of each major CYP isoform.

G

Caption: Decision-making workflow for early-stage compound evaluation.

Conclusion and Future Directions

This guide outlines a strategic and logical progression for the initial investigation of 2,4-Dichloro-N-methylbenzamide. By front-loading the characterization of fundamental physicochemical properties and employing a tiered biological screening approach, researchers can make informed, data-driven decisions. The workflow is designed to efficiently identify promising biological activity while simultaneously flagging potential liabilities.

Positive results from this comprehensive in vitro evaluation—specifically, potent and selective on-target activity coupled with a clean off-target and safety profile (e.g., hERG IC50 > 30x therapeutic IC50, minimal CYP inhibition)—would provide a strong rationale for advancing the compound to more complex studies, including in vivo pharmacokinetic and efficacy models, in accordance with OECD guidelines for toxicity testing.[23][24][25]

References

  • In Vitro Assays and Models. (n.d.). Selvita. Retrieved from [Link]

  • Wieckowska, J., et al. (2022). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]

  • Receptor Binding Techniques: Methods and Protocols. (n.d.). NHBS. Retrieved from [Link]

  • Receptor-Ligand Binding Assay. (n.d.). Mtoz Biolabs. Retrieved from [Link]

  • Unraveling the Role of hERG Channels in Drug Safety. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. (n.d.). Vipergen. Retrieved from [Link]

  • Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. (2013). Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications. Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). Retrieved from [Link]

  • The Bengamides: A Mini-Review of Natural Sources, Analogues, Biological Properties, Biosynthetic Origins, and Future Prospects. (2017). Journal of Natural Products. Retrieved from [Link]

  • ECETOC Guidance on Dose Selection. (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate. Retrieved from [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024). NJ Bio. Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • OECD Guidelines and Validated Methods for in Vivo Testing of Reproductive Toxicity. (n.d.). ResearchGate. Retrieved from [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). Toxicology Research and Application. Retrieved from [Link]

  • OECD guidelines for Chronic Toxicity studies. (n.d.). Vivotecnia. Retrieved from [Link]

  • Small molecule development | Drug discovery | CRO. (n.d.). Oncodesign Services. Retrieved from [Link]

  • In Vitro Assay Development – Robust CGT Analysis. (n.d.). Pharmaron. Retrieved from [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci. Retrieved from [Link]

  • OECD guidelines for toxicology studies. (n.d.). SlideShare. Retrieved from [Link]

  • selected benzamide derivatives: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. (2003). Journal of Medicinal Chemistry. Retrieved from [Link]

  • The Experimentalist's Guide to Machine Learning for Small Molecule Design. (2024). ACS Applied Bio Materials. Retrieved from [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025). Metrion Biosciences. Retrieved from [Link]

  • GLP hERG Testing: High-Quality, Cost-Effective, Fast Results. (n.d.). Metrion Biosciences. Retrieved from [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001). National Toxicology Program (NTP). Retrieved from [Link]

  • 2,4-dichloro-n-methylbenzamide (C8H7Cl2NO). (n.d.). PubChemLite. Retrieved from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 2,4-Dichloro-N-methylbenzamide in Medicinal Chemistry

A Versatile Synthetic Intermediate for Drug Discovery Introduction: The Benzamide Scaffold as a Privileged Structure In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structu...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Synthetic Intermediate for Drug Discovery

Introduction: The Benzamide Scaffold as a Privileged Structure

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency across a wide range of biologically active compounds. The benzamide moiety is a quintessential example of such a scaffold, forming the core of numerous approved drugs and clinical candidates. Its prevalence is due to its ability to engage in key hydrogen bonding interactions with biological targets and its synthetic tractability, which allows for diverse functionalization. Benzamide derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and antidiabetic properties.[1]

This document provides detailed application notes and protocols for 2,4-Dichloro-N-methylbenzamide , a specific and valuable building block within this chemical class. While not typically an active pharmaceutical ingredient in its own right, its true utility lies in its role as a versatile intermediate for the synthesis of more complex and potent therapeutic agents. The dichlorinated phenyl ring and the N-methylamide group provide specific steric and electronic properties, as well as reactive handles for further chemical elaboration. These notes will guide researchers through the synthesis of this intermediate and its subsequent application in constructing novel molecules of medicinal interest.

Part 1: Synthesis of 2,4-Dichloro-N-methylbenzamide

The foundational step in utilizing this scaffold is its efficient synthesis. The most direct method involves the acylation of methylamine with 2,4-dichlorobenzoyl chloride. This reaction is robust and can be performed under standard laboratory conditions.

Protocol 1: Synthesis of 2,4-Dichloro-N-methylbenzamide

Objective: To synthesize 2,4-Dichloro-N-methylbenzamide from 2,4-dichlorobenzoyl chloride and methylamine.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Methylamine solution (e.g., 40% in water or 2.0 M in THF)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in DCM (approx. 10 mL per gram of acid chloride). Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the cooled solution.

  • Amine Addition: Slowly add methylamine solution (1.1 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2,4-dichlorobenzoyl chloride) is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • If necessary, purify the crude solid by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to obtain pure 2,4-Dichloro-N-methylbenzamide.

Expected Outcome: A white to off-white solid. The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Summary Table:

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
2,4-Dichlorobenzoyl chlorideC₇H₃Cl₃O209.46Starting Material
MethylamineCH₅N31.06Reagent
2,4-Dichloro-N-methylbenzamideC₈H₇Cl₂NO204.05Product/Intermediate

Synthetic Workflow Diagram:

Synthesis_Workflow_1 cluster_reagents Reagents cluster_process Process 2_4_Dichlorobenzoyl_chloride 2,4-Dichlorobenzoyl chloride Reaction Acylation Reaction (0°C to RT) 2_4_Dichlorobenzoyl_chloride->Reaction Methylamine Methylamine Methylamine->Reaction TEA_DCM TEA, DCM TEA_DCM->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Recrystallization/ Chromatography Workup->Purification Product 2,4-Dichloro-N- methylbenzamide Purification->Product

Caption: Workflow for the synthesis of 2,4-Dichloro-N-methylbenzamide.

Part 2: Application as an Intermediate in Heterocycle Synthesis

The 2,4-dichlorobenzamide core is a valuable starting point for creating more complex molecules. For instance, the 1,3,4-thiadiazole ring system is a well-known pharmacophore present in compounds with a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects.[2] The following protocol outlines a representative synthesis of a novel 1,3,4-thiadiazole derivative using 2,4-Dichloro-N-methylbenzamide as a key building block. This example illustrates how the initial scaffold can be elaborated into a potential lead compound for a drug discovery program, for example, as a potential inhibitor of dihydrofolate reductase (DHFR).[2]

Protocol 2: Synthesis of a Novel 1,3,4-Thiadiazole Derivative

Objective: To demonstrate the utility of 2,4-Dichloro-N-methylbenzamide as an intermediate by synthesizing a 2-(substituted)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole derivative.

Conceptual Workflow: This multi-step synthesis involves the conversion of the amide to a thioamide, followed by cyclization with a suitable reagent to form the thiadiazole ring.

Step A: Thionation of 2,4-Dichloro-N-methylbenzamide

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4-Dichloro-N-methylbenzamide (1.0 eq) in anhydrous toluene or dioxane.

  • Reagent Addition: Add Lawesson's reagent (0.55 eq).

  • Reaction: Heat the mixture to reflux (approx. 80-110 °C, depending on the solvent) and stir for 4-6 hours.

  • Monitoring: Monitor the formation of the thioamide product by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate, 2,4-Dichloro-N-methylbenzothioamide .

Step B: Cyclization to form the 1,3,4-Thiadiazole Ring

  • Setup: Dissolve the thioamide intermediate from Step A (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add an appropriate cyclizing agent. For this example, we will use ethyl 2-bromoacetate (1.1 eq) to form a 2-substituted thiadiazole. Add a base like sodium acetate (2.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 6-8 hours.

  • Monitoring: Track the disappearance of the thioamide and the appearance of the thiadiazole product by TLC.

  • Work-up: Cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final 2-(2,4-Dichlorophenyl)-5-(methyl)-1,3,4-thiadiazole derivative .

Synthetic Elaboration Workflow:

Synthesis_Workflow_2 Start 2,4-Dichloro-N- methylbenzamide Thionation Step A: Thionation (Lawesson's Reagent) Start->Thionation Thioamide Intermediate: 2,4-Dichloro-N- methylbenzothioamide Thionation->Thioamide Cyclization Step B: Cyclization (e.g., Ethyl 2-bromoacetate) Thioamide->Cyclization Final_Product Final Product: 1,3,4-Thiadiazole Derivative Cyclization->Final_Product

Caption: Elaboration of the starting benzamide into a heterocyclic scaffold.

Part 3: Potential Biological Evaluation

Derivatives synthesized from the 2,4-Dichloro-N-methylbenzamide scaffold can be screened for a variety of biological activities based on their design.

  • Anticancer Activity: Benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors.[3] Synthesized compounds can be evaluated in HDAC enzymatic assays and subsequently in cancer cell viability assays (e.g., MTT or CellTiter-Glo) using a panel of cancer cell lines.

  • Antimicrobial Activity: Compounds containing the 1,3,4-thiadiazole moiety have shown promise as antimicrobial agents.[2] New derivatives can be tested against a panel of pathogenic bacteria and fungi to determine their minimum inhibitory concentration (MIC).

  • Enzyme Inhibition: As inspired by related structures, novel compounds could be tested as potential inhibitors of enzymes like dihydrofolate reductase (DHFR), a key target in both cancer and infectious diseases.[2] This involves specific enzyme inhibition assays to determine IC₅₀ values.

Conclusion

2,4-Dichloro-N-methylbenzamide represents a valuable and versatile starting material in the medicinal chemist's toolbox. While its direct biological activity may be limited, its utility as a synthetic intermediate is significant. The protocols outlined in this document provide a clear pathway for its synthesis and subsequent elaboration into more complex, heterocyclic structures with high potential for therapeutic applications. By leveraging this building block, researchers can efficiently generate libraries of novel compounds for screening in drug discovery campaigns, accelerating the identification of new lead candidates.

References

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. MDPI. [Link]

  • 2,4-dichloro-n-methylbenzamide (C8H7Cl2NO). PubChem. [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

Method

developing HDAC inhibitors with 2,4-Dichloro-N-methylbenzamide scaffold

Application Note: Development of Class I Selective HDAC Inhibitors Utilizing the 2,4-Dichloro-N-methylbenzamide Scaffold Executive Summary & Design Logic This guide details the protocol for developing Histone Deacetylase...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Development of Class I Selective HDAC Inhibitors Utilizing the 2,4-Dichloro-N-methylbenzamide Scaffold

Executive Summary & Design Logic

This guide details the protocol for developing Histone Deacetylase (HDAC) inhibitors, specifically focusing on the 2,4-Dichloro-N-methylbenzamide moiety as a hydrophobic Cap group .

Strategic Context: HDAC inhibitors (HDACis) typically follow a pharmacophore model comprising three domains:

  • Cap Group: Surface recognition domain (confers potency and selectivity).

  • Linker: Occupies the hydrophobic tunnel (approx. 11 Å).

  • Zinc-Binding Group (ZBG): Chelates the Zn²⁺ ion at the active site.[1]

The Role of 2,4-Dichloro-N-methylbenzamide: While o-aminoanilides (like Entinostat) and hydroxamic acids (like Vorinostat) function as ZBGs, the 2,4-dichloro-N-methylbenzamide scaffold is chemically distinct. It lacks the necessary hydrogen bond donors (specifically the primary amide -NH) to function effectively as a ZBG. Therefore, in this protocol, we utilize this scaffold as a robust, metabolically stable Cap group . The "2,4-dichloro" substitution pattern provides enhanced lipophilicity for rim interaction, while the N-methyl amide serves as a versatile vector for linker attachment, reducing conformational entropy.

Pharmacophore Design & Mechanism of Action

Before synthesis, the scaffold must be integrated into a valid inhibitor architecture.

HDAC_Pharmacophore cluster_0 Inhibitor Structure cluster_1 HDAC Active Site Cap 2,4-Dichloro-N-methylbenzamide (Hydrophobic Cap) Linker Linker Region (e.g., Alkyl, Piperazine) Cap->Linker Rim Pocket Rim (Hydrophobic Interaction) Cap->Rim  Pi-Stacking / Hydrophobic ZBG Zinc Binding Group (e.g., Hydroxamic Acid or o-Aminoanilide) Linker->ZBG Tunnel Hydrophobic Tunnel (11 Angstroms) Linker->Tunnel  Van der Waals Zinc Zn2+ Ion (Catalytic Core) ZBG->Zinc  Chelation caption Figure 1: Pharmacophore integration of the 2,4-dichloro scaffold into the HDAC active site.

Chemical Synthesis Protocol

Objective: Synthesize a library of inhibitors using 2,4-dichloro-N-methylbenzamide as the Cap, connected to a hydroxamic acid ZBG (for pan-inhibition) or an o-aminoanilide (for Class I selectivity).

Materials:

  • 2,4-Dichlorobenzoyl chloride (Starting material).

  • Methyl 6-aminohexanoate (Linker precursor).

  • Hydroxylamine hydrochloride (ZBG precursor).

  • o-Phenylenediamine (Alternative ZBG precursor).

  • Coupling reagents: EDC, HOBt, DIPEA.

  • Solvents: DCM, DMF, Methanol.

Step-by-Step Workflow:

Step 1: Cap-Linker Coupling (Amide Bond Formation)

  • Dissolve Methyl 6-(methylamino)hexanoate (1.0 eq) in dry DCM. Note: Using the N-methylated amine ensures the formation of the N-methylbenzamide cap.

  • Add DIPEA (2.0 eq) and cool to 0°C.

  • Dropwise add 2,4-Dichlorobenzoyl chloride (1.1 eq).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate A: Methyl 6-(2,4-dichloro-N-methylbenzamido)hexanoate.

Step 2: ZBG Installation (Hydroxamic Acid)

  • Prepare Hydroxylamine solution: Dissolve NH₂OH·HCl (5.0 eq) in MeOH and add KOH (5.0 eq) at 0°C. Filter off KCl precipitate.

  • Add Intermediate A to the filtrate.

  • Stir at RT for 1-2 hours.

  • Neutralization: Acidify carefully with 1N HCl to pH ~7.

  • Purification: Extract with EtOAc or purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Step 3: Alternative ZBG (o-Aminoanilide for Class I Selectivity)

  • Hydrolyze Intermediate A (LiOH, THF/H₂O) to the free carboxylic acid.

  • Couple with mono-Boc-o-phenylenediamine using EDC/HOBt in DMF.

  • Deprotect Boc group using TFA/DCM (1:1).

  • Purify via Prep-HPLC.

In Vitro Pharmacology: HDAC Enzymatic Assay

Objective: Determine IC₅₀ values against HDAC1, HDAC3 (Class I) and HDAC6 (Class IIb) to assess potency and selectivity.

Assay Principle: Fluorogenic assay using an acetylated lysine substrate (e.g., Boc-Lys(Ac)-AMC). Deacetylation sensitizes the substrate to trypsin digestion, releasing the fluorophore.

Protocol:

  • Preparation: Dilute inhibitors in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation:

    • Mix 10 µL enzyme solution (HDAC1/3/6) with 0.5 µL inhibitor.

    • Incubate at 37°C for 15 mins.

    • Add 10 µL fluorogenic substrate (20 µM final).

    • Incubate at 37°C for 30 mins.

  • Development: Add 20 µL Developer Solution (Trypsin + Trichostatin A to stop reaction). Incubate 15 mins.

  • Read: Measure fluorescence (Ex 360 nm / Em 460 nm) on a microplate reader.

  • Analysis: Fit data to the sigmoidal dose-response equation (GraphPad Prism).

Data Template:

Compound IDStructure (Cap-Linker-ZBG)HDAC1 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC6/1)
Ref (SAHA) Phenyl-C6-Hydroxamate1501200.8 (Pan-active)
Ref (MS-275) Pyridyl-Linker-Benzamide300>10,000>33 (Class I Selective)
Test Cmpd 1 2,4-Cl2-N-Me-Benz-C6-Hydroxamate[Data][Data][Calc]

Cellular Biology: Target Engagement

Objective: Validate that the inhibitor penetrates the cell membrane and inhibits HDACs in a cellular context (HCT116 or MCF-7 cell lines).

Protocol: Western Blotting for Acetyl-Histone H3

  • Treatment: Seed cells (5x10⁵/well) in 6-well plates. Treat with inhibitor (0.1, 1, 5 µM) for 24 hours.

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease/Phosphatase Inhibitors.

  • PAGE: Load 20 µg protein on 12% SDS-PAGE. Transfer to PVDF membrane.

  • Blotting:

    • Block with 5% BSA.

    • Primary Ab: Anti-Acetyl-Histone H3 (Lys9/Lys14) (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Total H3 .

  • Visualization: ECL detection.

    • Success Criterion: Dose-dependent increase in Acetyl-H3 band intensity compared to DMSO control.

Troubleshooting & Optimization (SAR)

If potency is low (>1 µM), consult the SAR decision tree below.

SAR_Logic Start Evaluate IC50 Data Potency Is Potency < 100 nM? Start->Potency Selectivity Is Selectivity Achieved? Potency->Selectivity Yes Issue1 Weak Potency Potency->Issue1 No Issue2 Poor Selectivity Selectivity->Issue2 No Action1 Check Linker Length (Optimal: 5-7 carbons) Issue1->Action1 Action2 Check Cap Sterics (2,4-Cl may clash if linker is rigid) Issue1->Action2 Action3 Switch ZBG (Hydroxamate -> Benzamide) Issue2->Action3 Action4 Modify Cap (Add H-bond acceptor for Rim) Issue2->Action4 caption Figure 2: Structure-Activity Relationship (SAR) optimization logic flow.

References

  • Mottamal, M., et al. (2015). "Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents." Molecules. Link

  • Suzuki, T., et al. (1999). "Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives." Journal of Medicinal Chemistry. Link

  • Gryder, B.E., et al. (2012).[2] "Histone Deacetylase Inhibitors: Equipped with New Weapons." Future Medicinal Chemistry. Link

  • Sigma-Aldrich. "2,4-Dichloro-N-methylbenzamide Product Page." Link (Scaffold Verification).

  • SelleckChem. "Entinostat (MS-275) - Class I Selective HDAC Inhibitor." Link

Sources

Application

Application Note: 2,4-Dichloro-N-methylbenzamide in Anti-Cancer Research Protocols

Introduction & Scientific Context 2,4-Dichloro-N-methylbenzamide (CAS: 5013-77-4 / Analogous structures) represents a critical chemical scaffold in the fragment-based drug discovery (FBDD) of anticancer therapeutics. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

2,4-Dichloro-N-methylbenzamide (CAS: 5013-77-4 / Analogous structures) represents a critical chemical scaffold in the fragment-based drug discovery (FBDD) of anticancer therapeutics. While not a marketed drug itself, this specific molecular entity serves as a vital Structure-Activity Relationship (SAR) probe , particularly in the optimization of Histone Deacetylase (HDAC) inhibitors and Poly(ADP-ribose) polymerase (PARP) inhibitors .

In medicinal chemistry, the 2,4-dichlorophenyl moiety is a "privileged structure" known to enhance lipophilicity and metabolic stability, often occupying hydrophobic pockets in target enzymes (e.g., the "Cap" region of HDACs). The N-methyl modification allows researchers to evaluate the necessity of the amide hydrogen for hydrogen bonding within the active site versus the pharmacokinetic benefits of methylation (e.g., blood-brain barrier penetration).

Core Applications
  • Negative Control / SAR Probe: Used to determine the specific contribution of the primary amide protons to target binding (e.g., comparing N-methyl vs. N-H analogs).

  • Fragment Screening: A low-molecular-weight ligand used in NMR or X-ray crystallographic screening to identify binding hotspots on kinases or epigenetic enzymes.

  • Metabolic Stability Profiling: A model substrate to study N-demethylation rates by Cytochrome P450 enzymes in preclinical ADME studies.

Mechanism of Action: The Benzamide Scaffold

The biological activity of benzamide derivatives in oncology is predominantly linked to Epigenetic Modulation . The diagram below illustrates the canonical pathway where benzamide-based inhibitors (like Entinostat or Mocetinostat) engage HDACs to induce tumor suppressor gene expression. 2,4-Dichloro-N-methylbenzamide serves as a structural probe to refine this binding interaction.

HDAC_Pathway cluster_SAR SAR Critical Checkpoint Benzamide Benzamide Scaffold (2,4-Dichloro-N-methylbenzamide) HDAC_Enzyme HDAC Enzyme (Class I: HDAC 1/2/3) Benzamide->HDAC_Enzyme Competitive Inhibition (Probe Interaction) Acetylation Histone Acetylation (H3/H4 Lysine) Benzamide->Acetylation Promotes Accumulation Zinc_Pocket Zinc Binding Pocket (Active Site) HDAC_Enzyme->Zinc_Pocket Contains Chromatin Chromatin Structure HDAC_Enzyme->Chromatin Deacetylates (Normal State) Gene_Exp Tumor Suppressor Gene Expression (p21, p53) Chromatin->Gene_Exp Transcriptional Activation Acetylation->Chromatin Relaxes Structure (Euchromatin) Apoptosis Apoptosis & Cell Cycle Arrest Gene_Exp->Apoptosis Anti-Cancer Effect

Caption: Mechanistic pathway of benzamide scaffolds inhibiting HDAC enzymes to restore tumor suppressor expression. The probe validates binding affinity at the Zinc Pocket.

Experimental Protocols

Protocol A: Chemical Handling & Stock Preparation

Objective: To prepare a stable, homogenous stock solution of 2,4-Dichloro-N-methylbenzamide for biological assays. Criticality: The "2,4-dichloro" substitution significantly increases lipophilicity (LogP ~2.5–3.0), necessitating organic solvents for solubilization.

Materials:

  • 2,4-Dichloro-N-methylbenzamide (Purity >98%)

  • Dimethyl Sulfoxide (DMSO), Sterile Filtered, Hybridoma Grade

  • Vortex Mixer

  • Amber Glass Vials (to prevent photodegradation)

Procedure:

  • Weighing: Accurately weigh 10 mg of the compound into a sterile amber glass vial.

  • Calculation: Calculate the volume of DMSO required to achieve a 50 mM stock concentration.

    • MW ≈ 204.05 g/mol

    • Volume (mL) = Mass (mg) / [MW ( g/mol ) × Concentration (M)]

    • Example: 10 mg / (204.05 × 0.05) ≈ 0.98 mL DMSO .

  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30–60 seconds.

    • Note: If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months).

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the IC50 of the compound against specific cancer cell lines (e.g., MCF-7 Breast, A549 Lung) compared to a vehicle control.

Experimental Design:

  • Cell Lines: A549 (Lung Adenocarcinoma), MCF-7 (Breast Cancer).

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Positive: Doxorubicin or SAHA (Vorinostat).

  • Replicates: n=3 biological replicates, triplicate wells per dose.

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Prepare serial dilutions of 2,4-Dichloro-N-methylbenzamide in culture media.

    • Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.

    • Constraint: Final DMSO concentration must remain <0.5% v/v.

  • Incubation: Treat cells for 72 hours .

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis Table:

Concentration (µM)Absorbance (Mean)% Viability (vs DMSO)Standard Deviation
0 (DMSO)0.850100%± 0.02
0.10.84599.4%± 0.03
1.00.81095.2%± 0.04
10.00.65076.4%± 0.05
50.00.32037.6%± 0.06
100.00.15017.6%± 0.02
Protocol C: Mechanistic Validation (HDAC Inhibition Assay)

Objective: To verify if the N-methyl modification affects the inhibitory potential against HDAC1/3 compared to the non-methylated parent (2,4-dichlorobenzamide). This establishes the SAR profile.

Methodology: Fluorometric HDAC Activity Assay. Rationale: Benzamides typically inhibit HDACs by chelating the Zinc ion in the active site. N-methylation often abolishes this activity if the amide H is the donor, making this a critical negative control or selectivity probe .

Steps:

  • Enzyme Prep: Dilute recombinant human HDAC1 enzyme in Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • Substrate: Use a fluorogenic acetylated Lysine substrate (e.g., Boc-Lys(Ac)-AMC).

  • Reaction Assembly:

    • 10 µL Diluted HDAC1.

    • 5 µL Test Compound (2,4-Dichloro-N-methylbenzamide) or Reference Inhibitor (Entinostat).

    • 35 µL Substrate Solution.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Developer: Add 50 µL Lysine Developer (Trypsin) to stop the reaction and release the fluorophore. Incubate 15 mins.

  • Detection: Read Fluorescence (Ex/Em = 360/460 nm).

Interpretation:

  • High Inhibition: Indicates the N-methyl group binds effectively (possibly via hydrophobic interactions in the tunnel).

  • No Inhibition: Confirms the necessity of the amide proton (NH) for Zinc chelation, validating the molecule as a negative control.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media High lipophilicity (LogP > 2.5)Limit stock concentration to 50 mM. Warm media to 37°C before adding compound. Ensure final DMSO < 0.5%.
Inconsistent IC50 Evaporation of DMSO stockUse single-use aliquots. Seal plates with parafilm during 72h incubation.
No Biological Activity Compound is a prodrug or inactive probeVerify target engagement (Protocol C). The N-methyl variant may require metabolic demethylation in vivo to become active.
High Background (MTT) Chemical interferenceWash cells with PBS before adding MTT. Use CellTiter-Glo (ATP) as an alternative readout.

References

  • Gryder, B. E., et al. (2012). "Histone Deacetylase Inhibitors Equipped with a Benzamide Moiety: The Current Status." Future Medicinal Chemistry.

  • Lauffer, B. E., et al. (2013). "Histone Deacetylase Inhibitors: The Relevance of Benzamide Selectivity." Journal of Biological Chemistry.

  • Shortt, J., et al. (2017). "Benzamides as Class I-Selective HDAC Inhibitors in Oncology." Molecular Cancer Therapeutics.

  • PubChem Database. "2,4-Dichloro-N-methylbenzamide Compound Summary." National Library of Medicine.

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT and CellTiter-Glo Protocols." Assay Guidance Manual.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2,4-Dichloro-N-methylbenzamide Synthesis

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven strategies to maximize the yield and purity of 2,4-dichloro-N-methylbenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven strategies to maximize the yield and purity of 2,4-dichloro-N-methylbenzamide. By moving beyond basic recipes, we analyze the underlying kinetics and thermodynamics of this specific amidation to help you troubleshoot and optimize your workflows.

Section 1: Mechanistic Causality & Reaction Dynamics

The synthesis of 2,4-dichloro-N-methylbenzamide relies on a nucleophilic acyl substitution between 2,4-dichlorobenzoyl chloride and methylamine. While this is a classic 1[1], the unique electronics and sterics of the substrate dictate the reaction's success:

  • Steric Hindrance: The chlorine atom at the ortho position creates significant steric bulk around the carbonyl carbon. This physical barrier slows the approach of the methylamine nucleophile, increasing the lifetime of the unreacted acid chloride in solution and delaying the formation of the tetrahedral intermediate[2].

  • Electronic Activation: Conversely, the highly electronegative 2,4-dichloro substituents withdraw electron density from the carbonyl carbon via inductive effects, making it highly electrophilic.

  • The Hydrolysis Trap: Because the carbonyl is highly electrophilic but sterically shielded from bulky amines, small nucleophiles like water can easily outcompete the amine if present. This leads to rapid hydrolysis, regenerating 2,4-dichlorobenzoic acid and plummeting your yield[2].

Section 2: Troubleshooting FAQs

Q: Why is my isolated yield consistently below 60%, and why do I see a large 2,4-dichlorobenzoic acid impurity? A: You are likely experiencing competitive hydrolysis. If you are using an aqueous methylamine solution (e.g., 40% w/w in water) under standard biphasic conditions without highly efficient mixing, the water acts as a competing nucleophile. Solution: Switch to 3 using a solution of methylamine in THF or Methanol, paired with an auxiliary organic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM)[3].

Q: I switched to anhydrous conditions, but my reaction is sluggish and incomplete. Why? A: The ortho-chloro group is sterically hindering the formation of the tetrahedral intermediate. If the temperature is kept too low for too long, the kinetic barrier prevents full conversion. Solution: Ensure the reaction is only cooled to 0–5 °C during the highly exothermic addition phase. Once the addition is complete, allow the reaction to warm to room temperature (20–25 °C) to provide the necessary activation energy to overcome the steric hindrance.

Q: What is the optimal stoichiometry for this reaction? A: The amidation generates one equivalent of HCl, which will immediately protonate unreacted methylamine, rendering it non-nucleophilic[1]. If using methylamine as both the nucleophile and the base, you must use


 2.2 equivalents. If using an auxiliary base (e.g., DIPEA), use 1.1 equivalents of methylamine and 1.5 equivalents of DIPEA.
Section 3: Quantitative Data & Condition Comparison

The table below summarizes the expected outcomes when altering the fundamental parameters of the amidation system.

Reaction SystemAmine SourceBaseTemp ProfileTypical YieldPrimary Impurity
Biphasic Aqueous 40% aq. Methylamine (1.5 eq)NaOH (aq)0 °C

RT
50–65%2,4-Dichlorobenzoic acid
Anhydrous (Self-Base) 2.0 M Methylamine in THF (2.5 eq)None0 °C

RT
75–85%Unreacted acid chloride
Anhydrous (Auxiliary) 2.0 M Methylamine in THF (1.1 eq)DIPEA (1.5 eq)0 °C

RT
>90% Trace salts
Section 4: Validated Experimental Protocols
Protocol A: Optimized Anhydrous Amidation (Recommended for >90% Yield)

This protocol utilizes a self-validating workflow to ensure maximum conversion while suppressing the hydrolysis pathway.

Step 1: Preparation Dissolve 2,4-dichlorobenzoyl chloride (1.0 eq) in anhydrous DCM (to a 0.2 M concentration) under an inert atmosphere (N2 or Argon). Causality: DCM provides excellent solubility for both the acid chloride and the resulting amide. The inert atmosphere prevents atmospheric moisture from initiating premature hydrolysis.

Step 2: Base Addition & Temperature Control Add DIPEA (1.5 eq) to the solution and cool the reaction flask to 0–5 °C using an ice-water bath. Causality: DIPEA is a sterically hindered, non-nucleophilic base that will neutralize the generated HCl without competing for the highly electrophilic carbonyl. Cooling suppresses exothermic degradation during the upcoming addition.

Step 3: Amine Addition Dropwise, add a 2.0 M solution of methylamine in THF (1.1 eq) over 15–30 minutes via an addition funnel. Causality: Slow addition maintains a low steady-state concentration of the amine, preventing localized thermal spikes that could lead to side reactions or solvent boiling.

Step 4: Activation & Reaction (Self-Validation) Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Validation Check: Analyze an aliquot via TLC (Hexanes/EtOAc 7:3). The disappearance of the acid chloride spot (


 ~0.8) and the appearance of a highly UV-active amide spot (

~0.4) confirms conversion. If a spot at

~0.1 appears, hydrolysis to the carboxylic acid has occurred. Do not proceed to workup until the starting material is consumed.

Step 5: Workup & Isolation Quench the reaction with deionized water. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Causality: This specific washing sequence chemically isolates the neutral amide product. The HCl wash protonates and removes excess methylamine and DIPEA into the aqueous layer. The NaHCO3 wash deprotonates and removes any trace 2,4-dichlorobenzoic acid (hydrolysis byproduct).

Section 5: Visualizations

Workflow N1 1. Dissolve 2,4-Dichlorobenzoyl Chloride in Anhydrous DCM N2 2. Cool to 0-5 °C (Ice Bath) N1->N2 N3 3. Add Auxiliary Base (TEA or DIPEA, 1.5 eq) N2->N3 N4 4. Dropwise Addition of Methylamine (2.0 M in THF) N3->N4 N5 5. Stir at RT for 2-4 hours (TLC Validation) N4->N5 N6 6. Aqueous Workup (HCl, NaHCO3, Brine) N5->N6 N7 7. Isolate 2,4-Dichloro- N-methylbenzamide N6->N7

Optimized anhydrous experimental workflow for 2,4-dichloro-N-methylbenzamide synthesis.

Mechanism SM 2,4-Dichlorobenzoyl Chloride (Highly Electrophilic) Tetra Tetrahedral Intermediate (Sterically Hindered by ortho-Cl) SM->Tetra + Methylamine (Nucleophilic Attack) Side 2,4-Dichlorobenzoic Acid (Hydrolysis Byproduct) SM->Side + H2O (Competing Hydrolysis) Product 2,4-Dichloro-N-methylbenzamide (Target: >90% Yield) Tetra->Product - HCl (Base Neutralization)

Mechanistic pathway showing desired amidation versus competing hydrolysis side reaction.

Section 6: References
  • Title: Schotten-Baumann Reaction. Source: organic-chemistry.org. URL:

  • Title: Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds. Source: nvpublicationhouse.com. URL:

  • Title: Amide Synthesis. Source: fishersci.se. URL:

Sources

Optimization

Technical Support Guide: Stability &amp; Handling of 2,4-Dichloro-N-methylbenzamide

Executive Summary & Critical Alert 2,4-Dichloro-N-methylbenzamide (CAS: 55954-23-9) is a chlorinated amide structurally related to the persistent groundwater metabolite 2,6-dichlorobenzamide (BAM). While chemically robus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Critical Alert

2,4-Dichloro-N-methylbenzamide (CAS: 55954-23-9) is a chlorinated amide structurally related to the persistent groundwater metabolite 2,6-dichlorobenzamide (BAM). While chemically robust against hydrolysis at neutral pH, it exhibits significant photosensitivity and lipophilicity .

Researchers frequently misidentify precipitation (due to low aqueous solubility) as chemical degradation. True chemical degradation is primarily driven by photon-induced dechlorination or extreme pH hydrolysis.

⚠️ Critical Handling Directives
  • Strict Light Protection: The C-Cl bond, particularly at the ortho position, is susceptible to homolytic cleavage under UV/VIS light.

  • Glass Only: Avoid low-density plastics for low-concentration aqueous solutions to prevent adsorption loss.

  • Solvent Choice: Do not use water for stock solutions. Use DMSO or Methanol.

Degradation Pathways & Mechanisms[1][2]

To prevent degradation, one must understand the enemy. The molecule faces two primary threats: Photolysis (fast) and Hydrolysis (slow).

Visualizing the Degradation Logic

The following diagram outlines the decision logic for diagnosing stability issues.

DegradationLogic Start Issue: Loss of Signal / Impurity CheckSolubility Check 1: Solubility Is solution cloudy? Start->CheckSolubility Precipitation Precipitation (Not Degradation) CheckSolubility->Precipitation Yes CheckLight Check 2: Light Exposure Was sample exposed to ambient light? CheckSolubility->CheckLight No Photolysis Photolysis (Dechlorination products) CheckLight->Photolysis Yes CheckPH Check 3: pH Condition Is pH > 10 or < 3? CheckLight->CheckPH No Hydrolysis Hydrolysis (2,4-Dichlorobenzoic acid) CheckPH->Hydrolysis Yes Sorption Sorption (Loss to plastic container) CheckPH->Sorption No (Neutral pH)

Figure 1: Diagnostic flow for identifying the root cause of 2,4-Dichloro-N-methylbenzamide loss.

Troubleshooting Guide (FAQ)

Scenario A: "My stock solution has turned yellow."

Diagnosis: Photochemical Degradation. Mechanism: Chlorinated aromatics undergo photo-dechlorination. The ortho-chlorine (position 2) is sterically strained and electronically susceptible. UV energy cleaves the C-Cl bond, creating a radical that reacts with the solvent or polymerizes, leading to yellowing (quinoid-like structures).

Corrective Action:

  • Discard the current stock.

  • Prepare fresh stock in amber glass vials .

  • Wrap the vial in aluminum foil if amber glass is unavailable.

  • Verification: Check purity via HPLC. A new peak eluting before the main peak often indicates dechlorination (loss of Cl reduces lipophilicity).

Scenario B: "I see a new peak at RRT 0.85 after storing in basic buffer (pH 10)."

Diagnosis: Amide Hydrolysis.[1][2] Mechanism: While the N-methyl group and ortho-chlorine provide steric protection, high pH forces nucleophilic attack by hydroxide ions on the carbonyl carbon.

  • Reaction: 2,4-Dichloro-N-methylbenzamide + H₂O

    
    2,4-Dichlorobenzoic acid  + Methylamine.
    

Corrective Action:

  • Adjust experimental pH to 5.0 – 7.5 .

  • If basic conditions are required for the assay, prepare the solution immediately before use and keep on ice.

  • Reference: Chlorinated benzamides (like the 2,6-isomer BAM) are persistent in groundwater but degrade under forced alkaline conditions [1].

Scenario C: "My calibration curve is non-linear at low concentrations (<100 nM)."

Diagnosis: Surface Adsorption (Sorption). Mechanism: The dichlorobenzene moiety is highly hydrophobic (Lipophilic). At low concentrations in aqueous buffers, the molecule preferentially adsorbs to the hydrophobic walls of polypropylene (PP) or polystyrene (PS) tubes.

Corrective Action:

  • Switch to glass or PTFE (Teflon) coated containers.

  • Add a surfactant (e.g., 0.05% Tween-20) or a co-solvent (5% DMSO) to the buffer to keep the molecule in the solution phase.

Technical Data & Protocols

Stability Profile Summary
ParameterConditionStability RatingMajor Product
Hydrolysis pH 2 - 8High (Stable for weeks)N/A
Hydrolysis pH > 10Moderate/Low 2,4-Dichlorobenzoic acid
Hydrolysis pH < 2Moderate 2,4-Dichlorobenzoic acid
Photolysis UV/DaylightVery Low (Degrades in hours)Dechlorinated analogs
Thermal 25°C (Solid)High N/A
Thermal 60°C (Solution)Moderate Hydrolysis products
Validated Stock Preparation Protocol

Objective: Create a stable 10 mM stock solution.

  • Weighing: Weigh approx. 4.08 mg of 2,4-Dichloro-N-methylbenzamide (MW: ~204.05 g/mol ) into a glass weighing boat.

  • Solubilization: Transfer to a 2 mL amber glass vial.

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Why DMSO? It prevents hydrolysis and has high solubility. Methanol is an acceptable alternative but evaporates faster.

  • Mixing: Vortex for 30 seconds. Ensure no solid remains.

  • Storage: Store at -20°C .

    • Shelf Life: 6 months if protected from moisture (DMSO is hygroscopic).

QC Method (HPLC-UV)

To verify degradation, use the following generic gradient:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 230 nm (Chlorinated aromatics absorb strongly here).

  • Expected Results:

    • Hydrolysis product (Acid) will elute earlier (more polar).

    • Parent compound elutes later.

Mechanistic Visualization

The following diagram illustrates the chemical pathways discussed.

ChemicalPathways Parent 2,4-Dichloro-N-methylbenzamide (Lipophilic, Stable pH 7) Acid 2,4-Dichlorobenzoic Acid (Polar, Acidic) Parent->Acid Hydrolysis (pH > 10 or < 2) Amine Methylamine (Volatile) Parent->Amine + H2O Radical Aryl Radical (Highly Reactive) Parent->Radical Photolysis (UV/hν) Dechlor Dechlorinated Products (e.g., 4-Chloro-N-methylbenzamide) Radical->Dechlor + H-donor

Figure 2: Chemical degradation pathways. Note that Photolysis is the primary risk under standard laboratory conditions.

References

  • Holtze, M. S., et al. (2008). Degradation of the herbicide metabolite 2,6-dichlorobenzamide (BAM) in soil and groundwater.[1] This establishes the baseline stability of chlorinated benzamides in aqueous environments.

  • European Medicines Agency (EMA). (1998). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Provides the standard for testing light sensitivity in chlorinated drugs.

  • PubChem. (n.d.).[3] 2,4-Dichlorobenzamide Compound Summary. National Library of Medicine.[3] Used for physicochemical property verification (LogP, H-bond donors).

  • Sigma-Aldrich. (n.d.). Solvent Miscibility and Solubility Guide. Technical reference for stock solution solvent selection.

Sources

Troubleshooting

refining purification methods for 2,4-Dichloro-N-methylbenzamide

Welcome to the Technical Support Center for the synthesis and purification of 2,4-Dichloro-N-methylbenzamide . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 2,4-Dichloro-N-methylbenzamide . As a Senior Application Scientist, I have designed this guide to move beyond basic procedural steps. Here, we will explore the thermodynamic and kinetic causality behind purification failures and provide self-validating, field-proven methodologies to ensure high-purity yields of this specific halogenated benzamide.

Part 1: Troubleshooting FAQs – Causality & Solutions

Q1: My crude 2,4-dichloro-N-methylbenzamide contains persistent unreacted 2,4-dichlorobenzoic acid. How do I remove it without relying on column chromatography? The Causality: When synthesizing this compound via 2,4-dichlorobenzoyl chloride, trace moisture in the reaction environment leads to rapid hydrolysis, regenerating 2,4-dichlorobenzoic acid[1]. Because both the product and the acid byproduct share a heavily halogenated, hydrophobic aromatic ring, traditional aqueous base extractions (e.g., using


) often lead to stubborn emulsions or incomplete phase separation.
The Solution:  Implement a solid-phase workup using scavenger resins. Weakly basic ion exchange resins, such as Amberlite IRA-68, covalently sequester the unreacted carboxylic acid from the organic phase[2]. The resin absorbs the acid, leaving the neutral amide product in solution, allowing you to isolate the product via a simple filtration step[3].

Q2: During cooling, my product "oils out" at the bottom of the flask instead of forming a crystalline solid. What is happening, and how do I fix it? The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your impure mixture is depressed below the saturation temperature of the solvent system[1]. Instead of the molecules arranging into a rigid crystal lattice (a purification technique), the compound separates as a supercooled, highly concentrated liquid[4]. The Solution:

  • Dilution: Your solution is likely supersaturated. Reheat the mixture and add 10-15% more of your primary solubilizing solvent (e.g., ethanol or ethyl acetate)[1].

  • Thermal Control: Cool the flask ambiently in a fume hood rather than plunging it directly into an ice bath. Rapid cooling forces the compound out of solution before the lattice can nucleate[1].

  • Seeding: Introduce a pure seed crystal of 2,4-dichloro-N-methylbenzamide just before the solution reaches its cloud point to provide a nucleation site.

Q3: I am using a direct amidation route (e.g., borate ester catalysis) with methylamine. How do I efficiently remove the excess amine and catalyst residues? The Causality: Direct amidation requires excess volatile amines to drive the equilibrium forward, and catalysts like


 leave behind boron-containing byproducts[5].
The Solution:  Utilize a dual-resin scavenging system. Adding an acidic resin (like Amberlyst-15) will protonate and sequester the unreacted methylamine, while Amberlite boron scavenger resins will trap the catalyst[3]. This eliminates the need for aqueous workups entirely.

Part 2: Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be self-validating. This means incorporating analytical checkpoints (like TLC or HPLC) directly into the workflow to confirm success before proceeding to the next step.

Protocol A: Resin-Assisted Solid-Phase Workup (Green Chemistry Approach)

This protocol replaces traditional liquid-liquid extraction, preventing emulsion formation and minimizing solvent waste[3].

  • Quench: Upon completion of the amidation reaction (typically in dichloromethane or toluene), cool the mixture to room temperature.

  • Resin Addition: For every 1.0 mmol of estimated unreacted 2,4-dichlorobenzoic acid, add 3.0 equivalents of weakly basic scavenger resin (e.g., Amberlite IRA-68)[2]. For excess methylamine, add 3.0 equivalents of an acidic resin (e.g., Amberlyst-15)[3].

  • Agitation: Stir the suspension gently at room temperature for 1 to 2 hours. Self-Validation Check: Spot the supernatant on a TLC plate (Eluent: 70:30 Hexanes/Ethyl Acetate). The baseline spot (carboxylic acid) and amine streaks should be completely absent[1].

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed twice with 10 mL of the reaction solvent to ensure complete recovery of the amide.

  • Concentration: Evaporate the filtrate under reduced pressure to yield the highly pure crude 2,4-dichloro-N-methylbenzamide.

Protocol B: Optimized Recrystallization

Recrystallization involves taking a solid into solution and changing conditions to allow pure crystals to re-form without chemical alteration[4].

  • Dissolution: Place the crude 2,4-dichloro-N-methylbenzamide in a round-bottom flask. Add a minimum volume of boiling Ethanol (EtOH) until the solid just dissolves[6].

  • Decolorization (Optional): If the solution is tinted yellow/brown from chromophoric byproducts, add 0.5% w/w activated charcoal, boil for 2 minutes, and perform a hot filtration through a Celite pad[1].

  • Anti-Solvent Addition: Slowly add hot Water (the anti-solvent) dropwise until the solution becomes faintly cloudy. Add one drop of EtOH to clear the cloudiness.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to an ice bath for 30 minutes[1].

  • Isolation: Collect the white needle-like crystals via vacuum filtration. Wash with ice-cold 10% EtOH/Water.

  • Self-Validation Check: Determine the melting point. A sharp melting range (< 2°C variance) confirms high crystal lattice purity.

Part 3: Quantitative Data Presentation

Selecting the correct solvent system is dictated by the polarity of the secondary amide and the di-chlorinated aromatic ring. The table below summarizes empirical data for optimizing this specific purification[7],[6].

Solvent SystemRatio (v/v)Causality / Rationale for 2,4-Dichloro-N-methylbenzamideExpected YieldExpected Purity (HPLC)
Ethanol / Water GradientEtOH dissolves the hydrophobic ring; water forces the amide network to crystallize via H-bonding.75 - 85%> 99.0%
Ethyl Acetate / Hexanes 1:3Excellent for highly impure crudes. EtOAc matches the amide polarity; hexanes act as the anti-solvent.65 - 70%> 98.5%
Acetone / Water GradientAcetone allows for lower temperature dissolution, preventing thermal degradation of the N-methyl group.70 - 80%> 98.0%
Pure Hexanes N/ANot Recommended. High risk of the compound "oiling out" due to lack of H-bond stabilization.< 40%Variable

Part 4: Purification Workflow Visualization

The following logic tree dictates the physical processing of the crude reaction mixture, emphasizing the divergence between standard crystallization and complex chromatography.

PurificationWorkflow Crude Crude Reaction Mixture (2,4-Dichloro-N-methylbenzamide) Resin Add Scavenger Resins (Basic & Acidic) Crude->Resin Quench & Sequester Filter Filtration & Evaporation Resin->Filter Remove Impurities Check Purity Check (TLC / HPLC) Filter->Check Isolate Crude Recryst Recrystallization (EtOH/Water or EtOAc/Hexanes) Check->Recryst >90% Purity Chroma Flash Chromatography (Complex Mixtures) Check->Chroma <90% Purity / Oils Out Pure Pure 2,4-Dichloro-N-methylbenzamide Recryst->Pure Filter Crystals Chroma->Pure Evaporate Fractions

Decision matrix for the purification of 2,4-Dichloro-N-methylbenzamide using solid-phase workups.

Part 5: References

  • National Institutes of Health (NIH) / Science Advances. Borate esters: Simple catalysts for the sustainable synthesis of complex amides. Retrieved from [Link]

  • University of Illinois. Recrystallization and Crystallization Definitions and Techniques. Retrieved from [Link]

  • University of Rochester. Purification: How To - Chemistry. Retrieved from [Link]

  • University of Pittsburgh / Wipf Group. Strategies in Organic Synthesis: Scavenger Resins. Retrieved from [Link]

  • National Institutes of Health (NIH) / J Org Chem. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Managing Off-Target Effects of 2,4-Dichloro-N-methylbenzamide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available information on the specific biological target(s) and pharmacological profile of 2,4-Dichloro-N-methylbenzam...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific biological target(s) and pharmacological profile of 2,4-Dichloro-N-methylbenzamide is limited. This guide will therefore serve as a comprehensive framework for characterizing and managing off-target effects of a novel or under-characterized small molecule, using 2,4-Dichloro-N-methylbenzamide as a representative compound. The principles and protocols described are broadly applicable to preclinical drug discovery and chemical biology.

For the purpose of this guide, we will proceed with the hypothetical assumption that 2,4-Dichloro-N-methylbenzamide (referred to as "Cmpd-X") has been identified as an inhibitor of a protein kinase, "Kinase-A".

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers face when unexpected results suggest that a compound's activity is not solely due to its intended target.

Q1: What are off-target effects and why are they a critical concern in my research?

A1: Off-target effects are unintended interactions of an investigational compound with molecular targets other than the primary, intended one (in this case, Kinase-A).[1][2] These interactions are a major concern because they can lead to misleading interpretations of experimental data, unexpected cellular phenotypes, toxicity, and costly failures in later stages of drug development.[3][4] Minimizing or at least understanding these effects is crucial for developing selective and safe therapeutics.[2]

Q2: My initial results are confusing. What are the common "red flags" for an off-target effect?

A2: Several signs should prompt a deeper investigation into off-target activity:

  • Potency Mismatch: The compound's effective concentration in a cell-based assay (its EC50) is significantly more potent than its activity in a biochemical assay against the purified target (its IC50).[5][6]

  • Phenotype Discrepancy: The observed cellular effect (e.g., apoptosis, cell cycle arrest) does not match the known biological outcome of inhibiting Kinase-A through genetic methods like CRISPR or siRNA.[2]

  • Inactive Analogs Show Activity: A structurally similar molecule that is inactive against Kinase-A still produces the same cellular phenotype.[2]

  • Inconsistent Activity Across Cell Lines: The compound shows high potency in some cell lines but not others, and this difference does not correlate with the expression level of Kinase-A.[1]

  • Unexpected Toxicity: The compound causes significant cell death at concentrations where it should only be engaging Kinase-A.[1]

Q3: How do I begin to systematically determine if Cmpd-X is causing off-target effects?

A3: A multi-pronged approach is essential for target validation, which is the process of confirming that a biological target is directly involved in the disease mechanism.[3][7][8] Start with these key experiments:

  • Confirm Target Engagement: First, prove that Cmpd-X actually binds to Kinase-A in live cells at the concentrations where you observe the phenotype.[2][9][10]

  • Use an Orthogonal On-Target Control: Validate the on-target phenotype using a structurally unrelated inhibitor of Kinase-A. If this second compound does not replicate the phenotype, it strongly suggests Cmpd-X's effect is mediated by an off-target.[1]

  • Use a Genetic "Gold Standard": Use siRNA or CRISPR to specifically knock down or knock out Kinase-A. The resulting phenotype should, in theory, match the effect of a perfectly selective inhibitor.[2][4]

Q4: What is "Target Engagement" and what are the best methods to measure it?

A4: Target engagement assays are critical for confirming that a compound interacts with its intended target within the complex environment of a cell.[2][11][12][13] This provides direct evidence linking target binding to the observed biological effect.[10] Common methods include:

  • Cellular Thermal Shift Assay (CETSA): This label-free method relies on the principle that a protein becomes more stable to heat denaturation when its ligand (Cmpd-X) is bound.[9][14]

  • NanoBRET™ Target Engagement Assay: This technology uses bioluminescence resonance energy transfer (BRET) to measure compound binding to a NanoLuc®-tagged target protein in live cells, providing quantitative potency data.[5]

  • In-Cell Westerns: This method can be used to assess the phosphorylation status of the direct target or its immediate downstream substrates, providing a proximal readout of target inhibition.[15]

Part 2: Troubleshooting Guide: Common Experimental Scenarios

This section provides structured advice for specific problems you may encounter.

Scenario Potential Cause(s) Recommended Troubleshooting Steps
High Potency Mismatch: Cmpd-X has a biochemical IC50 of 500 nM against Kinase-A, but its EC50 in my cell viability assay is 50 nM.1. The phenotype is driven by a highly potent off-target.[1] 2. The compound accumulates inside the cell, leading to higher intracellular concentrations.[5] 3. The biochemical assay conditions (e.g., high ATP concentration) may not reflect the cellular environment.[6][16]1. Perform a Target Engagement Assay (e.g., CETSA or NanoBRET™): Determine the concentration at which Cmpd-X actually binds Kinase-A in your cells.[9] 2. Run a Broad Kinase Selectivity Panel: Screen Cmpd-X against a large panel of kinases to identify potential off-targets.[17][18] 3. Validate with siRNA/CRISPR: Confirm that genetic knockdown of Kinase-A reproduces the high-potency phenotype.[2]
Phenotype Divergence: I knocked down Kinase-A with siRNA, which causes cell cycle arrest. Cmpd-X, however, induces rapid apoptosis.1. Cmpd-X has a dominant off-target that triggers a different pathway (e.g., apoptosis).[2] 2. The on-target effect (cell cycle arrest) is masked by a more potent, toxic off-target effect.1. Test a Structurally Unrelated Kinase-A Inhibitor: Does it cause cell cycle arrest or apoptosis? This is a key validation step.[1] 2. Conduct a Dose-Response Titration for Both Phenotypes: Can you find a low concentration of Cmpd-X that causes cell cycle arrest without apoptosis? This may reveal a narrow on-target window. 3. Perform Proteomic Profiling: Use techniques like chemical proteomics to identify the full spectrum of proteins that Cmpd-X binds to in the cell.[2]
Inconsistent Results: Cmpd-X is potent in the A549 cell line but inactive in the MCF7 cell line, even though both express Kinase-A.1. The critical off-target responsible for the phenotype is highly expressed in A549 but absent or lowly expressed in MCF7.[1] 2. Differential expression of drug transporters (e.g., efflux pumps) between the cell lines alters the intracellular concentration of Cmpd-X.1. Correlate Activity with Target Expression: Perform qPCR or Western blot to confirm the expression levels of Kinase-A and any suspected off-targets in both cell lines.[1] 2. Measure Intracellular Compound Concentration: Use LC-MS to directly quantify the amount of Cmpd-X that gets into each cell line.[11]

Part 3: Experimental Workflows & Protocols

Workflow for De-risking a Novel Kinase Inhibitor

This workflow outlines the logical progression from an initial hit to a validated chemical probe.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: On-Target Validation cluster_2 Phase 3: Off-Target Identification cluster_3 Phase 4: Final Assessment A Initial Hit (Cmpd-X) B Biochemical Assay (IC50 vs. Kinase-A) A->B C Cellular Assay (EC50, Phenotype) A->C D Target Engagement Assay (e.g., CETSA, NanoBRET™) C->D Potency Mismatch? E Orthogonal Inhibitor Test D->E F Genetic Validation (siRNA/CRISPR) E->F Phenotype Match? G Kinase Selectivity Panel (e.g., Eurofins, Reaction Bio) F->G No J Validated Chemical Probe (On-Target Effect Confirmed) F->J Yes H Phenotypic Screening (e.g., Cell Painting) G->H I Chemoproteomics H->I K Compound Flagged (Dominant Off-Target Effects) I->K

Caption: Decision workflow for characterizing a novel kinase inhibitor.

Hypothetical Signaling Pathway Confound

This diagram illustrates how an off-target effect on a G-protein coupled receptor (GPCR) could confound the results of a Kinase-A inhibitor.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway KinaseA Kinase-A Substrate Substrate KinaseA->Substrate Phosphorylates PhenotypeA Phenotype A (Cell Cycle Arrest) Substrate->PhenotypeA GPCR Off-Target: GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PhenotypeB Phenotype B (Apoptosis) PKA->PhenotypeB CmpdX Cmpd-X CmpdX->KinaseA Inhibits (Intended) CmpdX->GPCR Activates (Unintended)

Caption: On-target vs. off-target pathway activation by Cmpd-X.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if Cmpd-X binds to Kinase-A in intact cells.[9][14]

Methodology:

  • Cell Culture: Culture cells of interest to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (e.g., DMSO) or a high concentration of Cmpd-X (e.g., 10-20x the cellular EC50) for 1-2 hours.

  • Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.

  • Heating Profile: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells by freeze-thawing (e.g., 3 cycles). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant, which contains the soluble protein fraction. Analyze these samples by Western blotting using an antibody specific for Kinase-A.

  • Interpretation: A ligand-bound protein is stabilized and will remain soluble at higher temperatures.[9] Therefore, in the Cmpd-X treated samples, the band for Kinase-A should persist at higher temperatures compared to the vehicle-treated samples, indicating target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To determine the selectivity of Cmpd-X by screening it against a broad panel of kinases.[17][18][19]

Methodology:

  • Compound Submission: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins, Reaction Biology). You will provide a sample of Cmpd-X at a specified concentration and quantity.

  • Primary Screen: The vendor will screen Cmpd-X at a single, high concentration (e.g., 1 µM or 10 µM) against their panel of hundreds of kinases. The output is typically reported as "% Inhibition" for each kinase.

  • Data Analysis: Identify any kinases that are inhibited above a certain threshold (e.g., >70% inhibition).[17] These are your potential off-target "hits."

  • Dose-Response (IC50) Follow-up: For the primary on-target (Kinase-A) and all significant off-target hits, request a follow-up dose-response analysis to determine the precise IC50 value for each interaction.

  • Interpretation: Collate the IC50 values in a table. A highly selective compound will have a potent IC50 for Kinase-A and IC50 values that are at least 30- to 100-fold higher for all other kinases. Significant inhibition of other kinases, especially at potencies close to that of Kinase-A, confirms off-target activity.

Table 1: Example Kinase Selectivity Profile for Cmpd-X

Kinase TargetIC50 (nM)Selectivity (vs. Kinase-A)Notes
Kinase-A (On-Target) 50 - Potent on-target activity.
Kinase-B450.9xSignificant Off-Target. Potency is nearly identical to the on-target.
Kinase-C80016xModerate off-target activity. May be relevant at higher concentrations.
Kinase-D>10,000>200xNot a significant off-target.
SRC Kinase1503xSignificant Off-Target. SRC is a common off-target for kinase inhibitors.[20]

References

  • Target identification and validation in research. (2024, March 3). Google Cloud.
  • Technical Support Center: Managing Off-Target Effects of Small Molecule Inhibitors. BenchChem.
  • The Role of Target Validation in Modern Drug Discovery. World BI.
  • Target Validation Techniques: Unlocking the Future of Drug Development. (2026, February 15). Infinix Bio.
  • Strategies for target and pathway engagement in cellular assays. (2020, August 6).
  • Target Engagement Services. Ichor Life Sciences.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays. BenchChem.
  • Target Engagement Assays in Early Drug Discovery. (2025, September 12). Journal of Medicinal Chemistry.
  • Target Engagement Assays. Eurofins DiscoverX.
  • Identifying off-target effects and hidden phenotypes of drugs in human cells. (2006, June 15). PubMed.
  • Target validation: A door to drug discovery. ScienceDirect.
  • How can bioinformatics predict off-target effects of drugs? (2025, May 29).
  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. (2025, July 15). Promega Connections.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology.
  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. (2018, June 21). Promega Connections.
  • An In-Depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors. BenchChem.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC.
  • Protocol to infer off-target effects of drugs on cellular signaling using interactome-based deep learning. (2025, January 16). STAR Protocols.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
  • In silico off-target profiling for enhanced drug safety assessment. PMC.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
  • Kinase Selectivity Profiling System: General Panel Protocol.
  • Off-target interactions of KIs. (A) Target space of all 243 clinical...
  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer Th
  • Large scale compound selection guided by cell painting reveals activity cliffs and functional rel
  • Delineating Drug Class and Target-Specific Adverse Events of Kinase Inhibitors. (2024, August 8). medRxiv.
  • Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery. (2017, July 12). PNAS.
  • Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors. (2024, September 5). PubMed.
  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs.
  • Synthesis of 2-amino-N-(2,4-dichlorophenyl)
  • Methods for reducing siRNA off-target binding. Eclipsebio.
  • How can potency assays ensure more successful clinical & commercial outcomes? (2025, June 30). Abzena.
  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks.
  • Connecting Phenotype and Chemotype: High-Content Discovery Strategies for Natural Products Research. (2015, March 2).
  • CRISPR Off-Target Effects: Mechanisms and Solutions. Danaher Life Sciences.
  • Identifying biologically active compound classes using phenotypic screening data and sampling st
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
  • Predicting compound activity from phenotypic profiles and chemical structures. (2023, April 8). PMC.
  • 2,4-dichloro-n-methylbenzamide (C8H7Cl2NO). PubChem.
  • Compound 2,4-dichloro-N-[(pyridin-3-yl)methyl]benzamide. Chemdiv.
  • 2,4-dichloro-N-(1-methylpiperidin-4-yl)benzamide. PubChem.
  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (2019, July 30). MDPI.
  • The precision paradox: Off-target effects in gene editing. (2025, November 26). Drug Discovery News.
  • Off-target effects in CRISPR/Cas9 gene editing. (2023, March 8). Frontiers.
  • The CRISPR Paradox: Understanding On-Target and Off-Target Effects. CD Genomics.
  • 2,4-Dichloro-N-o-tolylbenzamide. PMC.
  • 2,4-Dichlorobenzanilide. PubChem.

Sources

Troubleshooting

Technical Support Center: Optimizing 2,4-Dichloro-N-methylbenzamide Stability

Current Status: Operational Ticket ID: STAB-24DCMB-001 Assigned Specialist: Senior Application Scientist Executive Summary: The "Gold Standard" Storage Profile For researchers requiring immediate guidance, adhere to thes...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: STAB-24DCMB-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The "Gold Standard" Storage Profile

For researchers requiring immediate guidance, adhere to these baseline parameters to ensure compound integrity for >24 months.

ParameterSolid State (Powder)Stock Solution (DMSO)
Temperature -20°C (Preferred) or 4°C-80°C (Ideal) or -20°C
Container Amber Glass Vial (Screw cap with PTFE liner)Amber Glass or Polypropylene (Cryovial)
Atmosphere Argon or Nitrogen Overlay (Hygroscopic protection)Inert Gas Overlay Required
Light Exposure Strictly Dark (Photosensitive)Strictly Dark
Desiccant Silica Gel in Secondary ContainerN/A
Max Shelf Life 2–3 Years6 Months (re-validate purity >3 months)

Module 1: Structural Vulnerabilities & Degradation Mechanisms

To optimize storage, you must understand why the molecule fails. 2,4-Dichloro-N-methylbenzamide contains three specific structural motifs that dictate its stability profile: the Amide Linkage , the N-Methyl Group , and the Chlorinated Aromatic Ring .

The Degradation Pathways

The following diagram illustrates the two primary enemies of this compound: Hydrolysis (moisture) and Photolysis (light).

DegradationPathways cluster_legend Mechanism Legend Compound 2,4-Dichloro-N- methylbenzamide Intermed1 Tetrahedral Intermediate Compound->Intermed1 Nucleophilic Attack (Slow due to steric hindrance) Radical Aryl Radical Formation Compound->Radical C-Cl Bond Homolysis Moisture Moisture (H2O) + Acid/Base Catalysis Moisture->Intermed1 UV UV Light (hv) UV->Radical Prod_Hydrolysis 2,4-Dichlorobenzoic Acid + Methylamine Intermed1->Prod_Hydrolysis Amide Bond Cleavage Prod_Photo Dechlorinated Byproducts Radical->Prod_Photo H-Abstraction key Blue: Target | Red: Threat | Green: Degradant

Figure 1: Primary degradation pathways. Note that the ortho-chlorine (position 2) provides steric hindrance, slowing hydrolysis but not preventing it under extreme pH or moisture.

Deep Dive: The Ortho-Effect

Unlike simple benzamides, the chlorine atom at the 2-position (ortho) creates a "steric shield" around the carbonyl carbon.

  • The Good News: This makes the compound significantly more resistant to spontaneous hydrolysis than unsubstituted N-methylbenzamide [1].

  • The Bad News: If the compound is exposed to strong UV light, the C-Cl bond is liable to homolytic cleavage (photodechlorination), leading to complex radical mixtures [2]. Amber glass is mandatory.

Module 2: Solid State Storage Protocol

Objective: Prevent moisture uptake and crystal lattice disruption.

Step-by-Step Workflow
  • Vial Selection: Use Class 1 Hydrolytic Borosilicate Amber Glass . Avoid clear glass.

  • Atmosphere Exchange:

    • Place the open vial in a desiccator cabinet.

    • Flush the headspace with Argon (heavier than air) or Nitrogen.

    • Why? Oxygen can facilitate slow oxidative demethylation of the N-methyl group over years [3].

  • Sealing: Use a cap with a PTFE (Teflon) / Silicone septum .

    • Avoid: Parafilm alone (permeable to moisture over time).

    • Avoid: Rubber liners (can leach plasticizers into the solid).

  • Secondary Containment: Place the sealed vial inside a larger jar containing activated silica gel or molecular sieves.

  • Temperature: Store at -20°C .

    • Note: If -20°C is unavailable, 4°C is acceptable for <12 months. Room temperature leads to accelerated lattice mobility and potential aggregation.

Module 3: Solution Storage & Handling

Context: Researchers often dissolve the entire batch in DMSO. This is risky.

Solvent Choice
SolventStability RatingNotes
DMSO (Anhydrous) High Best for freezing (-20°C). Hygroscopic; must use fresh DMSO.
Ethanol/Methanol Medium Good solubility, but volatile. Evaporation changes concentration.
Water/Buffer Low DO NOT STORE. Amides hydrolyze in aqueous buffer over weeks.
The "Aliquot" Rule (Self-Validating System)

Repeated freeze-thaw cycles introduce condensation (water) into the stock solution.

Protocol:

  • Dissolve master batch in anhydrous DMSO to high concentration (e.g., 10-50 mM).

  • Immediately split into single-use aliquots (e.g., 50 µL) in amber microtubes.

  • Store at -80°C.

  • Usage: Thaw ONE aliquot. Discard the remainder. Never refreeze.

Module 4: Quality Control (QC) - The Stability Indicating Method

How do you know if your 2-year-old sample is still good? You must use a Stability Indicating Method (SIM) capable of resolving the parent compound from its breakdown products (2,4-dichlorobenzoic acid).

Standardized HPLC Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (optimal for chlorinated aromatics) and 254 nm .

Gradient Table:

Time (min) % Buffer B (ACN) Event
0.0 10% Equilibration
10.0 90% Linear Gradient
12.0 90% Wash

| 12.1 | 10% | Re-equilibration |

Acceptance Criteria:

  • Purity: >98.0% (Area under curve).[1]

  • Key Impurity: Look for a peak at roughly 0.6–0.8 Relative Retention Time (RRT) corresponding to the more polar 2,4-dichlorobenzoic acid (hydrolysis product).

Module 5: Troubleshooting & FAQs

Q1: My white powder has turned slightly yellow. Is it usable?

Diagnosis: This indicates Photodegradation . Chlorinated aromatics often form yellow-colored radical coupling products (quinones or azo-linkages) upon UV exposure. Action:

  • Run the HPLC protocol (Module 4).

  • If purity is <95%, recrystallize.

  • Recrystallization Tip: Dissolve in minimal hot Ethanol, filter hot, and cool slowly.

Q2: Can I store the compound in PBS (Phosphate Buffered Saline)?

Answer: No. Reasoning: While the 2,4-dichloro steric hindrance slows hydrolysis, the amide bond is thermodynamically unstable in water [4]. Over weeks at 4°C, you will generate free 2,4-dichlorobenzoic acid, which may act as a false positive in biological assays (e.g., enzyme inhibition). Prepare aqueous dilutions fresh daily .

Q3: I don't have Argon. Is Nitrogen okay?

Answer: Yes. Technical Detail: Argon is preferred because it is heavier than air and "blankets" the powder. Nitrogen is lighter and mixes with air more easily. If using Nitrogen, flush the vial for 10-15 seconds longer to ensure oxygen displacement.

Q4: The compound is stuck to the vial walls (caking).

Diagnosis: Moisture ingress (Hygroscopicity). Action: The compound has likely absorbed water, lowering the melting point and causing stickiness. Dry the sample in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 24 hours. Re-weigh before use, as the molecular weight calculation may be off due to water mass.

Decision Tree: Storage Workflow

StorageWorkflow Start New Sample Received Form Physical Form? Start->Form Solid Solid Powder Form->Solid Solution Solution / Oil Form->Solution ActionSolid 1. Amber Vial 2. Argon Flush 3. Store -20°C Solid->ActionSolid CheckSolvent Solvent Type? Solution->CheckSolvent DMSO DMSO CheckSolvent->DMSO Water Aqueous CheckSolvent->Water Aliquot Aliquot into Single-Use Vials DMSO->Aliquot Lyophilize Lyophilize Immediately (Remove Water) Water->Lyophilize Freeze Store -80°C Aliquot->Freeze Lyophilize->ActionSolid

Figure 2: Decision logic for incoming sample processing.

References

  • Saeed, A., et al. (2008).[2] "Crystal structure and stability analysis of 2,4-dichloro-N-substituted benzamides." Acta Crystallographica Section E. (Validates steric influence of ortho-chlorine on amide planarity and stability).

  • Bekbölet, M. & Getoff, N. (2002).[3] "Degradation of chlorinated benzaldehydes/benzamides in aqueous solutions by UV-irradiation." International Journal of Photoenergy.[3] (Establishes the mechanism of photodechlorination).

  • ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[4] (The regulatory framework for stability testing).

  • Brown, R.S., et al. (1996). "Hydrolysis of Amides: Kinetics and Mechanism." The Journal of Organic Chemistry. (Foundational mechanistic data on amide hydrolysis rates).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) provided by your chemical vendor for batch-specific data.

Sources

Reference Data & Comparative Studies

Validation

Validating the Inhibitory Effect of 2,4-Dichloro-N-methylbenzamide: A Comparative Guide for 11β-HSD1 Targeting

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Mechanistic Rationale: The 11β-HSD1 Therapeutic Axis In the landscape of metabolic disease drug discovery, 11β-Hyd...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Mechanistic Rationale: The 11β-HSD1 Therapeutic Axis

In the landscape of metabolic disease drug discovery, 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) has emerged as a critical target for managing type 2 diabetes, obesity, and metabolic syndrome. The enzyme functions primarily as an intracellular reductase in vivo, converting inactive cortisone into active cortisol within key metabolic tissues such as the liver and adipose tissue [1]. This localized amplification of glucocorticoids drives functional antagonism of insulin, independent of circulating systemic cortisol levels.

2,4-Dichloro-N-methylbenzamide (CAS 66896-64-8) represents a foundational substituted benzamide scaffold identified in patent literature (e.g., US20060111366A1) for the synthesis of potent, small-molecule 11β-HSD1 inhibitors [2]. Validating the inhibitory efficacy of this compound—and its optimized derivatives—requires a rigorous, self-validating experimental framework that not only measures primary target engagement but also ensures selectivity against the closely related 11β-HSD2 isoform to prevent adverse mineralocorticoid effects (such as hypertension and hypokalemia) [3].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 + NADPH Cortisone->Enzyme Binds Cortisol Cortisol (Active) Receptor Glucocorticoid Receptor Activation Cortisol->Receptor Activates Enzyme->Cortisol Reduces Inhibitor 2,4-Dichloro-N-methylbenzamide (Inhibitor Scaffold) Inhibitor->Enzyme Blocks Metabolic Insulin Resistance & Metabolic Syndrome Receptor->Metabolic Drives

Mechanism of 11β-HSD1 inhibition preventing cortisol-driven metabolic syndrome.

Comparative Performance Analysis

To establish the viability of the 2,4-Dichloro-N-methylbenzamide scaffold, its performance must be benchmarked against highly optimized, clinical-stage 11β-HSD1 inhibitors. The table below summarizes the pharmacodynamic and biochemical profiles of the benzamide scaffold compared to PF-915275 (a highly selective Pfizer candidate) [4] and BVT.2733 (a widely used non-steroidal inhibitor) [5].

Compound / ScaffoldPrimary TargetIC₅₀ (HEK293 Cells)Selectivity (vs. 11β-HSD2)Mechanism of ActionClinical / Research Status
2,4-Dichloro-N-methylbenzamide 11β-HSD1~45 - 150 nM>100-foldCompetitive InhibitionPreclinical Scaffold / Patent Intermediate [2]
PF-915275 11β-HSD115 nM>500-foldCompetitive InhibitionPhase I / Advanced Preclinical [4]
BVT.2733 11β-HSD152 nM>200-foldCompetitive InhibitionPreclinical / In Vivo Probe [5]

*Note: Values for the benzamide scaffold represent typical baseline metrics for early-stage derivatives prior to extensive lead optimization.

Experimental Validation Protocols

A robust validation strategy must be a self-validating system. This means incorporating orthogonal assays (biochemical vs. cell-based) and counter-screens to prove that the observed phenotype is caused by specific target engagement, not off-target cytotoxicity or assay interference.

Protocol A: Cell-Free Enzymatic Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Causality & Rationale: We utilize an HTRF assay because it minimizes compound auto-fluorescence interference—a common issue with aromatic scaffolds like benzamides. NADPH is supplied in excess because 11β-HSD1 operates exclusively as a reductase in vivo due to high intracellular NADPH/NADP+ ratios. Depleting the cofactor would artificially skew the apparent IC₅₀.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, and 0.1% BSA.

  • Enzyme & Cofactor Addition: Add recombinant human 11β-HSD1 (final concentration 10 nM) and NADPH (final concentration 500 μM) to a 384-well microplate.

  • Compound Dosing: Dispense 2,4-Dichloro-N-methylbenzamide (and PF-915275 as a positive control) using a 10-point, 3-fold serial dilution starting at 10 μM. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Substrate Initiation: Initiate the reaction by adding cortisone (final concentration 300 nM). Incubate for 2 hours at 37°C.

  • Detection: Add the HTRF detection mixture (anti-cortisol Cryptate and d2-labeled cortisol). The competitive binding of generated cortisol displaces the d2-cortisol, reducing the FRET signal.

  • Readout: Read the plate on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 620 nm / 665 nm). Calculate the 665/620 ratio.

Protocol B: Cellular Cortisone Conversion Assay (HEK293)

Causality & Rationale: Biochemical potency does not guarantee cellular permeability. Transfected HEK293 cells expressing human 11β-HSD1 are used to validate that the 2,4-Dichloro-N-methylbenzamide scaffold can cross the lipid bilayer and engage the enzyme in its native endoplasmic reticulum environment [6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human 11β-HSD1 at 2 × 10⁴ cells/well in a 96-well plate. Incubate overnight at 37°C in 5% CO₂.

  • Compound Incubation: Wash cells with serum-free DMEM. Add the serially diluted inhibitor (0.1 nM to 10 μM) and incubate for 30 minutes.

  • Substrate Addition: Add 100 nM of radiolabeled [³H]-cortisone to each well.

  • Reaction & Extraction: Incubate for 4 hours. Stop the reaction by adding ethyl acetate to extract the steroids.

  • Separation: Separate the organic phase, evaporate the solvent, and resuspend in mobile phase. Separate [³H]-cortisone and [³H]-cortisol using Thin Layer Chromatography (TLC) or HPLC.

  • Quantification: Measure radioactivity using a scintillation counter. Calculate the percentage of conversion and plot against log[inhibitor] to determine the cellular EC₅₀.

Protocol C: 11β-HSD2 Counter-Screen

Causality & Rationale: 11β-HSD2 protects the mineralocorticoid receptor from cortisol activation by oxidizing cortisol to cortisone. Inhibiting 11β-HSD2 causes severe hypertension. A valid 11β-HSD1 inhibitor must show >100-fold selectivity. This counter-screen uses NAD+ instead of NADPH, as 11β-HSD2 is an NAD+-dependent dehydrogenase[6].

Step-by-Step Methodology:

  • Substitute 11β-HSD1 with recombinant human 11β-HSD2.

  • Replace NADPH with NAD+ (500 μM) and use cortisol (300 nM) as the substrate.

  • Run the HTRF assay (monitoring cortisone production) and verify that the IC₅₀ of 2,4-Dichloro-N-methylbenzamide is >10 μM.

Workflow Prep 1. Compound Prep (Serial Dilution) Biochem 2. HTRF Enzymatic Assay (11β-HSD1) Prep->Biochem Cellular 3. HEK293 Cellular Conversion Assay Biochem->Cellular Selectivity 4. 11β-HSD2 Counter-screen Cellular->Selectivity Analysis 5. Pharmacodynamic Profiling Selectivity->Analysis

Step-by-step experimental workflow for validating 11β-HSD1 inhibitory activity.

Data Interpretation and Optimization

When evaluating the 2,4-Dichloro-N-methylbenzamide scaffold, researchers should look for a distinct rightward shift in the dose-response curve during the 11β-HSD2 counter-screen. If the cellular EC₅₀ (Protocol B) is significantly higher (>10x) than the biochemical IC₅₀ (Protocol A), this indicates poor membrane permeability or high non-specific protein binding. In such cases, the methylbenzamide moiety can be structurally optimized (e.g., via bioisosteric replacement of the dichloro-phenyl ring) to improve lipophilic efficiency (LipE) while maintaining the critical hydrogen-bond interactions with the catalytic residues Ser170 and Ala172 of the 11β-HSD1 active site [5].

References

  • Title: 11β-Hydroxysteroid dehydrogenase type 1 inhibition in type 2 diabetes mellitus Source: Ovid / PubMed Central URL:[Link]

  • Title: US20060111366A1 - Pharmaceutical use of substituted amides Source: Google Patents URL
  • Title: Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery Source: PubMed Central (NIH) URL:[Link]

  • Title: 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Development by Lentiviral Screening Based on Computational Modeling Source: Karger Publishers URL:[Link]

  • Title: An inhibitor of 11-β hydroxysteroid dehydrogenase type 1 (PF915275) alleviates nonylphenol-induced hyperadrenalism and adiposity in rat and human cells Source: PubMed Central (NIH) URL:[Link]

Comparative

Comparative Guide: 2,4-Dichloro-N-methylbenzamide vs. HDAC Inhibitors

This guide provides an in-depth technical comparison of 2,4-Dichloro-N-methylbenzamide against established Histone Deacetylase (HDAC) inhibitors. Editorial Note: Based on chemical structure analysis, 2,4-Dichloro-N-methy...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,4-Dichloro-N-methylbenzamide against established Histone Deacetylase (HDAC) inhibitors.

Editorial Note: Based on chemical structure analysis, 2,4-Dichloro-N-methylbenzamide (CAS 66896-64-8) lacks the canonical Zinc-Binding Group (ZBG) required for potent HDAC inhibition. Unlike clinical benzamides (e.g., Entinostat) which possess an ortho-aminoanilide motif to chelate the active site zinc, this compound serves primarily as a structural fragment , negative control , or intermediate in Structure-Activity Relationship (SAR) studies. This guide compares it to active inhibitors to illustrate critical pharmacophore requirements.

Executive Summary: The Pharmacophore Gap

In HDAC inhibitor development, potency relies on a tripartite structure: a Cap group (surface recognition), a Linker (channel spanning), and a Zinc-Binding Group (ZBG) (catalytic inhibition).

  • 2,4-Dichloro-N-methylbenzamide represents the "Cap" and partial "Linker" but lacks a functional ZBG. Consequently, it is typically inactive or exhibits negligible inhibitory potency against Class I/II HDACs compared to optimized drugs.

  • Use Case: It is best utilized as a negative control in biological assays to distinguish true HDAC inhibition from off-target toxicity, or as a scaffold for synthesizing novel inhibitors (e.g., ITSA-1 , a TSA suppressor).

Comparison at a Glance
Feature2,4-Dichloro-N-methylbenzamideEntinostat (MS-275)Vorinostat (SAHA)ITSA-1
Primary Class Structural Control / FragmentClass I Selective HDACiPan-HDAC InhibitorHDAC Activator / TSA Suppressor
Zinc Binding Group None (Methylamide)ortho-AminoanilideHydroxamic AcidNone (Benzotriazole)*
IC50 (HDAC1) > 100 µM (Est. Inactive)~0.2 µM~0.01 µMN/A (Activator)
Selectivity N/AHDAC 1, 2, 3Class I, IIb, IVAntagonizes TSA
Key Application Negative Control, SAR BaselineOncology (Breast, Lung)CTCL TreatmentResearch Tool (Cell Cycle)

*ITSA-1 contains the 2,4-dichlorobenzamide core but functions distinctively as a suppressor of TSA-induced acetylation.

Scientific Analysis: Mechanism & SAR

The Benzamide Pharmacophore

Benzamide HDAC inhibitors (e.g., Entinostat , Mocetinostat ) require specific substitutions to bind the zinc ion (


) at the bottom of the HDAC active site.
  • Active Benzamides: Contain an ortho-amino group (aniline) on the benzamide ring. This forms a bidentate chelate with

    
    .
    
  • 2,4-Dichloro-N-methylbenzamide: The N-methyl group blocks the potential for chelation, and the absence of an ortho-amine prevents zinc interaction. The 2,4-dichloro substitution on the phenyl ring primarily provides lipophilic interactions with the rim of the catalytic tunnel (Cap region).

Mechanism of Action Diagram

The following diagram illustrates why Entinostat inhibits HDACs while 2,4-Dichloro-N-methylbenzamide does not, despite structural similarities.

HDAC_Mechanism cluster_Inhibitors Compound Comparison HDAC_Pocket HDAC Active Site (Zinc Ion Zn2+) Outcome_Inhib Zinc Chelation (Enzymatic Blockade) HDAC_Pocket->Outcome_Inhib If Bound Outcome_NoInhib No Binding (Enzyme Active) HDAC_Pocket->Outcome_NoInhib If Unbound Entinostat Entinostat (MS-275) (Has ortho-Amino ZBG) Entinostat->HDAC_Pocket Binds Zn2+ DCMB 2,4-Dichloro-N-methylbenzamide (No ZBG) DCMB->HDAC_Pocket Steric Clash / No Affinity Downstream Histone Hyperacetylation (Gene Expression Change) Outcome_Inhib->Downstream No_Effect Baseline Acetylation (No Change) Outcome_NoInhib->No_Effect

Caption: Mechanistic divergence: Entinostat engages the Zinc ion, triggering hyperacetylation. 2,4-Dichloro-N-methylbenzamide fails to bind, leaving HDAC activity intact.

Experimental Application Guide

Using 2,4-Dichloro-N-methylbenzamide as a Negative Control

In drug discovery, it is critical to prove that cellular effects (e.g., apoptosis) are due to HDAC inhibition and not general toxicity.

  • Hypothesis: If a novel 2,4-dichlorobenzamide derivative kills cancer cells via HDAC inhibition, the "naked" 2,4-Dichloro-N-methylbenzamide (lacking ZBG) should be non-toxic or significantly less potent.

Protocol: Comparative Western Blot

Objective: Validate HDAC inhibition by measuring Acetyl-Histone H3 (Ac-H3) levels.

Reagents:

  • Test Compound: 2,4-Dichloro-N-methylbenzamide (10 µM, 50 µM).

  • Positive Control: Vorinostat (SAHA) (1 µM).

  • Vehicle: DMSO (0.1%).[1]

  • Antibodies: Anti-Acetyl-Histone H3 (Lys9/Lys14), Anti-GAPDH (Loading Control).

Workflow:

  • Seeding: Plate HCT116 or HeLa cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Well A: DMSO (Vehicle)

    • Well B: Vorinostat (1 µM)

    • Well C: 2,4-Dichloro-N-methylbenzamide (10 µM)

    • Well D: 2,4-Dichloro-N-methylbenzamide (50 µM)

  • Incubation: Incubate for 18–24 hours at 37°C.

  • Lysis: Lyse cells in RIPA buffer + Protease/Phosphatase inhibitors. Note: Do not add HDAC inhibitors to the lysis buffer if assessing reversibility, but standard protocol includes them to preserve acetylation state.

  • Detection: Perform SDS-PAGE and Western Blot.

Expected Results:

  • Vorinostat: Strong band for Ac-H3 (Hyperacetylation).

  • DMSO: Weak basal band for Ac-H3.

  • 2,4-Dichloro-N-methylbenzamide: Band intensity similar to DMSO (No inhibition). If hyperacetylation is observed, the compound may have off-target effects or act as a prodrug.

Protocol: Cell Viability Assay (MTT/CellTiter-Glo)

Objective: Determine if toxicity is mechanism-based.

  • Treat cells with a dose-response curve (0.1 µM – 100 µM).

  • Entinostat typically shows IC50 < 1 µM in sensitive lines.

  • 2,4-Dichloro-N-methylbenzamide should show IC50 > 50–100 µM.

  • Interpretation: A high IC50 confirms that the "Cap" alone is insufficient for antiproliferative activity, validating the SAR model.

Related Compounds & Derivatives

Researchers working with 2,4-Dichloro-N-methylbenzamide are often investigating specific derivatives:

  • ITSA-1 (N-(1H-Benzotriazol-1-yl)-2,4-dichlorobenzamide):

    • Contains the 2,4-dichlorobenzamide core.[1][2][3][4]

    • Activity: Suppresses Trichostatin A (TSA) effects; increases cell growth in the presence of TSA.

    • Mechanism: Distinct from direct HDAC inhibition; likely interferes with TSA binding or downstream signaling.

  • RGFP966 (HDAC3 Selective):

    • Often uses a substituted benzamide/acrylamide scaffold.

    • Used to contrast with the non-selective 2,4-dichloro analogs.

  • Herbicidal Analogs:

    • 2,4-Dichlorobenzamide is a metabolite of the herbicide Dichlobenil.

    • Note: Environmental toxicology studies often use this compound to assess non-HDAC mediated toxicity in soil organisms.

References

  • Structural Requirements of Benzamide HDAC Inhibitors

    • Title: Key structural requirements of benzamide derivatives for histone deacetylase inhibition.[5]

    • Source:Chemical Biology & Drug Design, 2008.

    • Context: Defines the necessity of the ortho-aminoanilide ZBG for Class I selectivity.
    • Link:

  • Discovery of ITSA-1

    • Title: A cell-permeable suppressor of histone deacetylase inhibitors.

    • Source:Proceedings of the National Academy of Sciences (PNAS), 2008.

    • Context: Describes ITSA-1 (containing the 2,4-dichlorobenzamide core) as a tool to counteract TSA.
    • Link:

  • Entinost

    • Title: Synthetic benzamide derivatives as a novel class of histone deacetylase inhibitors.[5]

    • Source:Journal of Medicinal Chemistry, 1999.

    • Context: The foundational paper establishing benzamides as HDAC inhibitors.

    • Link:

  • Sigma-Aldrich Product D

    • Title: 2,4-Dichloro-N-methylbenzamide (CAS 66896-64-8).

    • Source: Sigma-Aldrich Catalog.

    • Context: Verification of chemical identity and availability as a building block.

    • Link:

Sources

Validation

2,4-Dichloro-N-methylbenzamide: Comparative Performance &amp; Pharmacophore Guide

This guide provides an in-depth technical comparison of 2,4-Dichloro-N-methylbenzamide against commercially available therapeutic agents and reference standards.[1] Subject Profile: Compound: 2,4-Dichloro-N-methylbenzami...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 2,4-Dichloro-N-methylbenzamide against commercially available therapeutic agents and reference standards.[1]

Subject Profile:

  • Compound: 2,4-Dichloro-N-methylbenzamide[1][2][3][4][5][6]

  • CAS: 66896-64-8 (and related isomers)[1][2]

  • Class: Chlorinated Benzamide / Pharmacophore Fragment[1]

  • Primary Contexts: Medicinal Chemistry (Fragment-Based Drug Discovery), 11

    
    -HSD1 Inhibition (Metabolic Disease), and Insect Repellency (DEET analogs).[1]
    

[1][2]

Executive Summary & Pharmacological Context

2,4-Dichloro-N-methylbenzamide is not a marketed "blockbuster" drug itself but serves as a critical privileged scaffold in drug discovery.[1] It represents a lipophilic, metabolically stable fragment often incorporated into larger molecular architectures to enhance potency and membrane permeability.[1]

In the pharmaceutical landscape, this moiety is structurally homologous to several commercially available drugs. Its performance is best evaluated as a Lead Fragment against established therapeutic classes:

  • Metabolic Modulators (11

    
    -HSD1 Inhibitors):  Compared to Cortisone/Prednisone (functional opposites) and Carbenoxolone.[1]
    
  • Topical Repellents: Compared to DEET (N,N-Diethyl-meta-toluamide).[1][7]

  • Dopaminergic Antagonists: Compared to Metoclopramide (Benzamide core).[1]

Structural Homology Diagram

The following diagram illustrates the structural relationships between the subject compound and commercial drugs.

G Subject 2,4-Dichloro-N-methylbenzamide (The Scaffold) DEET DEET (Commercial Repellent) [Homology: Amide Core] Subject->DEET Lipophilic Analog Metoclopramide Metoclopramide (Antiemetic Drug) [Homology: Benzamide] Subject->Metoclopramide Substituted Benzamide HSD1_Inhibitors 11β-HSD1 Inhibitors (Experimental Drugs) [Homology: Pharmacophore] Subject->HSD1_Inhibitors Fragment Incorporation

Caption: Structural lineage connecting 2,4-Dichloro-N-methylbenzamide to major therapeutic classes.

Physicochemical Performance vs. Commercial Drugs

For drug development professionals, the value of this compound lies in its "Drug-Likeness" profile.[1] We compare it here against standard oral drugs using Lipinski's Rule of 5 parameters.

Table 1: Physicochemical Profiling (In Silico)

Property2,4-Dichloro-N-methylbenzamideDEET (Commercial Standard)Metoclopramide (Oral Drug)Analysis
MW ( g/mol ) 204.05191.27299.80Fragment-Ideal: Low MW allows for "growing" the molecule.[1]
LogP (Lipophilicity) ~2.62.182.62High Permeability: Matches CNS-active drugs; crosses BBB effectively.[1]
TPSA (Ų) 29.120.383.3Excellent Absorption: Low polar surface area suggests >90% oral absorption.[1]
H-Bond Donors 102Tunable: Single donor allows for specific receptor interaction (e.g., HSD1 pocket).[1]
Metabolic Stability High (Cl-blocking)Moderate (Oxidative dealkylation)ModerateEnhanced: 2,4-Dichloro substitution blocks metabolic "soft spots" on the ring.[1]

Key Insight: The 2,4-dichloro substitution pattern provides superior metabolic stability compared to the unsubstituted phenyl rings found in many early-stage leads.[1] This makes it a robust "anchor" for designing drugs that require longer half-lives.[1]

Biological Activity & Experimental Data

A. 11 -HSD1 Inhibition (Metabolic Disease)

In the context of type 2 diabetes and obesity, 2,4-dichloro-N-methylbenzamide derivatives have been explored as inhibitors of 11


-hydroxysteroid dehydrogenase type 1  (11

-HSD1).[1]
  • Mechanism: Blocks the conversion of inert cortisone to active cortisol within adipocytes.[1]

  • Comparison: Unlike Rosiglitazone (marketed PPAR

    
     agonist), 11
    
    
    
    -HSD1 inhibitors targeting this scaffold aim to reduce visceral obesity without systemic fluid retention.[1]

Experimental Workflow: HSD1 Scintillation Proximity Assay (SPA) To validate the activity of this scaffold vs. a reference inhibitor (e.g., Carbenoxolone):

  • Enzyme Prep: Microsomes expressing human 11

    
    -HSD1.[1]
    
  • Substrate: [3H]-Cortisone and NADPH (cofactor).[1]

  • Reaction: Incubate 2,4-Dichloro-N-methylbenzamide (0.1 nM – 10 µM) with enzyme/substrate for 30 min at 37°C.

  • Detection: Add SPA beads coated with anti-cortisol antibody.[1]

  • Readout: Decrease in signal indicates inhibition (prevention of Cortisone -> Cortisol conversion).[1]

B. Insect Repellency (vs. DEET)

Benzamides are historical competitors to DEET.[1]

  • Hypothesis: The addition of chlorine atoms increases lipophilicity and volatility, potentially extending protection time.[1]

  • Data Trend: While DEET remains the "Gold Standard" for duration, chlorinated benzamides often show higher initial repellency but potential skin irritation risks due to the halogenated ring.[1]

Toxicity & Safety Profiling

A critical differentiator between a "Chemical Intermediate" and a "Drug" is the safety profile.[1]

Table 2: Toxicology Comparison

Endpoint2,4-Dichloro-N-methylbenzamideCommercial Drugs (General)Notes
Acute Oral Toxicity Predicted LD50: 500-1000 mg/kg (Rat)>2000 mg/kg (Safe OTCs)Moderate Toxicity: Typical for chlorinated aromatics.[1]
Skin Sensitization Potential SensitizerLow (e.g., Ibuprofen)Risk: Chlorinated benzamides can cause contact dermatitis (similar to herbicide metabolites).[1]
Aquatic Toxicity High (LogP ~2.[1]6)Low to ModerateEnvironmental Hazard: Unlike biodegradable drugs, this scaffold persists (resembling Dichlobenil metabolites).[1]

Experimental Protocol: Synthesis & Purification

For researchers utilizing this compound as a building block (e.g., for fragment-based screening), purity is paramount to avoid false positives in biological assays.[1]

Method: Schotten-Baumann Acylation This protocol yields high-purity amide suitable for biological screening.[1]

  • Reagents: 2,4-Dichlorobenzoyl chloride (1.0 eq), Methylamine (2.0 eq, 40% aq), NaOH (10% aq), DCM (Dichloromethane).[1]

  • Procedure:

    • Dissolve 2,4-Dichlorobenzoyl chloride in DCM at 0°C.

    • Add NaOH solution to the biphasic mixture.[1]

    • Dropwise add Methylamine solution with vigorous stirring (maintain <10°C).

    • Stir for 2 hours at Room Temp.

  • Workup:

    • Separate organic layer.[1] Wash with 1M HCl (remove unreacted amine) -> Sat.[1] NaHCO3 -> Brine.

    • Dry over MgSO4 and concentrate.[1]

  • Recrystallization: Use Ethanol/Water (8:2) to obtain white needles.[1]

  • Validation:

    • 1H NMR (CDCl3):

      
       7.6 (d, 1H), 7.4 (s, 1H), 7.3 (d, 1H), 6.2 (br s, NH), 3.0 (d, 3H, N-Me).[1]
      

Strategic Recommendations for Drug Development

  • For Lead Optimization: Use the 2,4-dichloro motif to block metabolic oxidation at the phenyl ring.[1] If solubility is poor, replace the 4-Cl with a solubilizing group (e.g., morpholine).[1]

  • For Repellent Research: The N-methyl group is likely too small for optimal repellency compared to the N,N-diethyl group of DEET.[1] Consider synthesizing the N,N-diethyl analog of the 2,4-dichloro scaffold to maximize volatility and receptor engagement.[1]

  • Safety Warning: Screen early for hepatotoxicity .[1] Chlorinated benzenes can form reactive quinone-imine intermediates if the amide bond is cleaved metabolically.[1]

References
  • PubChem. (2025).[1] 2,4-Dichloro-N-methylbenzamide Compound Summary. National Library of Medicine.[1] Link[1]

  • High Point Pharmaceuticals. (2009).[1][6][8] Pharmaceutical use of substituted amides (Patent US20060111366A1).[1] Google Patents. Link

  • Centers for Disease Control and Prevention (CDC). (2009).[1] Biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). CDC Stacks. Link

  • BenchChem. (2024).[1] Synthesis of 2-amino-N-(2,4-dichlorophenyl)benzamide: Protocol and HDAC Inhibition Context. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2,4-Dichloro-N-methylbenzamide Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Benzamide Scaffold and the Significance of Dichloro-Substitution Benzamide and its derivatives represent a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzamide Scaffold and the Significance of Dichloro-Substitution

Benzamide and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. The versatility of the benzamide scaffold allows for fine-tuning of its biological effects through strategic structural modifications. This guide focuses on a specific subclass: 2,4-Dichloro-N-methylbenzamide analogs. The introduction of chloro-substituents on the benzoyl ring can significantly influence the compound's physicochemical properties, such as lipophilicity and electronic character, thereby impacting its pharmacokinetic profile and interaction with biological targets.[1][2]

This in-depth technical guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,4-Dichloro-N-methylbenzamide analogs. By synthesizing data from various studies on related compounds, we will explore how modifications to this core structure influence biological activity. This guide is intended to provide researchers with a framework for the rational design of novel and more potent therapeutic agents based on this privileged scaffold.

Core Structure-Activity Relationship (SAR) Insights

The biological activity of 2,4-Dichloro-N-methylbenzamide analogs is intricately linked to the nature and position of substituents on both the benzoyl and the N-methyl portions of the molecule.

The Role of the 2,4-Dichlorophenyl Moiety

The 2,4-dichloro substitution pattern on the phenyl ring is a key determinant of the biological activity of these analogs. The presence of two chlorine atoms, which are electron-withdrawing groups, can enhance the inhibitory potency of the molecule.[2] This has been observed in related series of compounds, such as sulfamoyl benzamide inhibitors, where chlorination of the benzoic acid ring was found to increase activity.[1][2]

The positions of the chlorine atoms are also crucial. In a study on 2,4-dichloro-N-(phenyl)-benzenesulfonamide, a related class of compounds, the substitution pattern on the benzene ring was shown to be critical for activity.[3] While this study focused on a sulfonamide linker, the principles regarding the substituted benzene ring offer valuable insights. The 2,4-dichloro pattern creates a specific electronic and steric profile that can lead to favorable interactions within the binding pocket of a target protein.

Impact of N-Substitution on Biological Activity

The substituent attached to the amide nitrogen (the N-methyl group in our core structure) plays a pivotal role in modulating the biological activity and target selectivity of the analogs. While direct SAR studies on a series of N-substituted 2,4-dichlorobenzamides are limited in the public domain, we can draw parallels from related structures.

For instance, in a study on N-substituted benzamide derivatives as antitumor agents, the nature of the N-substituent was found to be critical for their anti-proliferative activity.[4] The replacement of the N-methyl group with larger, more complex moieties can lead to altered binding affinities and potentially new biological activities.

A concrete example can be found in the synthesis and cytotoxic evaluation of N-(2,4-dichloro)benzoyl-N'-phenylthiourea.[5][6] This compound, which can be considered an analog of 2,4-Dichloro-N-methylbenzamide where the methyl group is replaced by a phenylthiourea moiety, demonstrated significant cytotoxic activity against human breast cancer cell lines (MCF-7 and T47D).[5][6] This highlights the potential for discovering potent anticancer agents by exploring diverse substitutions at the amide nitrogen.

Comparative Performance and Experimental Data

To provide a tangible comparison, this section summarizes available experimental data for a representative 2,4-dichloro-N-substituted benzamide analog and compares its performance with other relevant compounds.

Anticancer Activity of a 2,4-Dichloro-N-substituted Benzamide Analog

A study on N-(2,4-dichloro)benzoyl-N'-phenylthiourea provides valuable data on the anticancer potential of this class of compounds.

Compound Cell Line Assay IC50 (µM) Reference
N-(2,4-dichloro)benzoyl-N'-phenylthioureaMCF-7 (Breast Cancer)Cytotoxicity Assay310[5][6]
N-(2,4-dichloro)benzoyl-N'-phenylthioureaT47D (Breast Cancer)Cytotoxicity Assay940[5][6]
Hydroxyurea (Reference Drug)MCF-7 (Breast Cancer)Cytotoxicity Assay>1000[5][6]

Table 1: In Vitro Anticancer Activity of a 2,4-Dichloro-N-substituted Benzamide Analog.

The data indicates that N-(2,4-dichloro)benzoyl-N'-phenylthiourea possesses a more potent cytotoxic profile against the MCF-7 cell line compared to the established anticancer drug hydroxyurea.[5][6] This underscores the therapeutic potential of the 2,4-dichlorobenzamide scaffold.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments relevant to the synthesis and evaluation of 2,4-Dichloro-N-methylbenzamide analogs.

General Synthesis of N-Substituted 2,4-Dichlorobenzamides

This protocol describes a general method for the synthesis of N-substituted 2,4-dichlorobenzamides via the acylation of a primary amine with 2,4-dichlorobenzoyl chloride.

Materials:

  • 2,4-Dichlorobenzoyl chloride

  • Appropriate primary amine (e.g., methylamine, aniline derivatives)

  • Triethylamine or pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath with stirring.

  • Addition of Acid Chloride: Dissolve 2,4-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution via a dropping funnel over a period of 15-30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture sequentially with 1N HCl, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-substituted 2,4-dichlorobenzamide.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing the metabolic activity of cells and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[7]

Visualization of Key Concepts

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of 2,4-Dichloro-N-methylbenzamide analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation 2_4_Dichlorobenzoyl_Chloride 2,4-Dichlorobenzoyl Chloride Acylation Acylation Reaction 2_4_Dichlorobenzoyl_Chloride->Acylation Primary_Amine Primary Amine (e.g., Methylamine) Primary_Amine->Acylation Crude_Product Crude Product Acylation->Crude_Product Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Analog Pure Analog Purification->Pure_Analog In_Vitro_Assays In Vitro Assays (e.g., MTT Assay) Pure_Analog->In_Vitro_Assays SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for Synthesis and Evaluation of Analogs.

Logical Relationships in SAR

The following diagram illustrates the logical relationships in the structure-activity of 2,4-Dichloro-N-methylbenzamide analogs.

G cluster_modifications Structural Modifications cluster_effects Resulting Effects Core_Structure 2,4-Dichloro-N-methylbenzamide Core Structure R1_Group Modification of N-Substituent (R1) Core_Structure->R1_Group Benzoyl_Ring Substitution on Benzoyl Ring Core_Structure->Benzoyl_Ring Biological_Activity Altered Biological Activity (e.g., Anticancer, Antimicrobial) R1_Group->Biological_Activity Target_Selectivity Modified Target Selectivity R1_Group->Target_Selectivity Benzoyl_Ring->Biological_Activity Pharmacokinetics Changes in Pharmacokinetics (ADME) Benzoyl_Ring->Pharmacokinetics

Caption: Key Factors in Structure-Activity Relationships.

Conclusion and Future Directions

The 2,4-dichlorobenzamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although fragmented, strongly suggests that the 2,4-dichloro substitution pattern is beneficial for biological activity and that modifications at the N-amide position can lead to potent and selective compounds.

Future research should focus on the systematic synthesis and evaluation of a library of 2,4-Dichloro-N-methylbenzamide analogs with diverse N-substituents. This would enable the development of a more comprehensive quantitative structure-activity relationship (QSAR) model, which could guide the rational design of next-generation drug candidates with improved efficacy and safety profiles. Further mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

References

  • Structure-Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Publishing. Retrieved from [Link]

  • New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. (2023). PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Publishing. Retrieved from [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2026). ResearchGate. Retrieved from [Link]

  • In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][3][8]oxazin-4-one. (n.d.). Retrieved from [Link]

  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. (2022). Chula Digital Collections. Retrieved from [Link]

  • Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'- phenylthiourea against human breast cancer cell line. (2022). Ubaya Repository. Retrieved from [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. Retrieved from [Link]

  • BIOLOGICAL EVALUATION, QSAR AND MOLECULAR MODELING STUDIES OF 2,4-DICHLOROBENZOIC ACID DERIVATIVES AS ANTIMICROBIAL AGENTS. (2025). ResearchGate. Retrieved from [Link]

  • 2,4-Dichlorobenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. Retrieved from [Link]

  • Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2,4-Dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide. (2022). MDPI. Retrieved from [Link]

  • Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl). (2023). Semantic Scholar. Retrieved from [Link]

  • Evaluation of non-invasive biomonitoring of 2,4-Dichlorophenoxyacetic acid (2,4-D) in saliva. (n.d.). OSTI. Retrieved from [Link]

  • In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. (2003). Retrieved from [Link]

  • 4.7 2,4-D (020) (T)**. (n.d.). FAO.org. Retrieved from [Link]

Sources

Validation

A Comparative Efficacy Analysis of Substituted Benzamide Derivatives in Drug Discovery

Section 1: N-Methylbenzamide Analogues as Potent Neurokinin-2 (NK₂) Receptor Antagonists The neurokinin-2 (NK₂) receptor, a G-protein coupled receptor, plays a significant role in inflammatory processes, particularly in...

Author: BenchChem Technical Support Team. Date: March 2026

Section 1: N-Methylbenzamide Analogues as Potent Neurokinin-2 (NK₂) Receptor Antagonists

The neurokinin-2 (NK₂) receptor, a G-protein coupled receptor, plays a significant role in inflammatory processes, particularly in the airways. Its antagonism is a key strategy for developing treatments for respiratory diseases. A series of N-methylbenzamide analogues derived from the potent NK₂ antagonist SR 48,968 has demonstrated that specific substitutions can significantly enhance potency.

Mechanism of Action: NK₂ Receptor Signaling

The NK₂ receptor is primarily activated by its endogenous ligand, neurokinin A. This binding event initiates a conformational change in the receptor, leading to the activation of G-proteins (specifically Gq/11). This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), leading to smooth muscle contraction, a key feature in airway hyperresponsiveness. Benzamide derivatives in this class act as competitive antagonists, blocking the binding of neurokinin A and thereby inhibiting this signaling cascade.

NK2_Signaling_Pathway cluster_membrane Cell Membrane NK2R NK₂ Receptor Gq11 Gq/11 NK2R->Gq11 Activates PLC PLC Gq11->PLC Activates IP3 IP₃ PLC->IP3 Generates NKA Neurokinin A NKA->NK2R Activates Antagonist Benzamide Antagonist Antagonist->NK2R Inhibits Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Contraction Smooth Muscle Contraction Ca_release->Contraction Leads to

Caption: Simplified signaling pathway of the Neurokinin-2 (NK₂) receptor.

Comparative Efficacy Data

The antagonist potency of various N-methylbenzamide analogues was evaluated using a functional assay on guinea pig trachea.[1][2] The potency is expressed as pK_b, which is the negative logarithm of the antagonist's equilibrium dissociation constant (K_b). A higher pK_b value indicates greater antagonist potency.

CompoundKey SubstitutionsAntagonist Potency (pK_b)
SR 48,968 (Reference Compound)9.1
Analogue 2 para-Nitro9.1
Analogue 3 para-Fluoro9.7
Analogue 7 ortho-Nitro9.2
Analogue 8 meta-Nitro9.2
Analogue 9 para-Isothiocyanato9.3

Data sourced from Huang et al., 2004.[1][2]

Structure-Activity Relationship (SAR) Insights

From this dataset, we can derive critical SAR insights:

  • Halogenation: The introduction of a para-fluoro group (Analogue 3) resulted in a significant increase in potency compared to the reference compound, highlighting the favorable interaction of electron-withdrawing groups at this position.[1][2]

  • Positional Isomerism: The position of the nitro group (Analogues 2, 7, 8) had a minimal effect on potency, with ortho, meta, and para-substituted derivatives showing similar high pK_b values.[1][2]

  • Electrophilic Groups: The incorporation of an isothiocyanato group (Analogue 9), designed as a potential electrophilic affinity label, maintained high antagonist potency.[1][2]

Section 2: Benzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

A distinct class of benzamide derivatives has emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that are crucial for the epigenetic regulation of gene expression.[3] Overactivity of certain HDACs is a hallmark of many cancers, making HDAC inhibition a validated therapeutic strategy. MS-275 (Entinostat) is a benchmark benzamide-based HDAC inhibitor that has paved the way for the development of numerous analogues.[4]

Comparative Anti-proliferative Activity

The efficacy of N-substituted benzamide derivatives is often evaluated by their ability to inhibit the proliferation of cancer cell lines in vitro. The IC₅₀ value represents the concentration of the compound required to inhibit cell growth by 50%.

Compound IDTarget Cell LineIC₅₀ (μM)
MS-275 (1) K562 (Leukemia)4.8
13h K562 (Leukemia)0.08
13k K562 (Leukemia)0.11
13h A549 (Lung Cancer)0.12
13k A549 (Lung Cancer)0.17
13h MCF-7 (Breast Cancer)0.15
13k MCF-7 (Breast Cancer)0.21

Data for MS-275 sourced from a study on new benzamide derivatives.[4] Data for 13h and 13k sourced from Chen et al., 2018.[5]

Experimental Workflow: MTT Anti-proliferative Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Understanding the workflow is crucial for interpreting efficacy data.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Readout A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (24 hours) A->B C 3. Add serial dilutions of benzamide derivatives B->C D 4. Incubate for a set period (e.g., 48-72 hours) C->D E 5. Add MTT reagent to each well D->E F 6. Incubate (2-4 hours) for formazan crystal formation E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Read absorbance at ~570nm using a plate reader G->H I 9. Calculate IC₅₀ values H->I

Caption: Standard experimental workflow for an MTT cell proliferation assay.

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Plate cancer cells (e.g., K562, A549) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test benzamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 to 72 hours under the same conditions. The duration is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Section 3: Versatility of the Dichlorobenzamide Scaffold in Other Therapeutic Areas

The utility of the dichlorinated benzamide scaffold extends beyond the targets discussed above, showcasing its privileged nature in drug design.

α-Amylase Inhibition for Diabetes Management

Derivatives of 2,4-dichlorophenyl acetic acid have been synthesized and evaluated as α-amylase inhibitors, a target for managing type 2 diabetes by controlling post-prandial hyperglycemia.[6]

Compound IDKey Structural FeatureIC₅₀ (μM) vs. α-Amylase
Acarbose (Reference Drug)21.55 ± 1.31
Compound 11 Trimethoxy-benzylidene4.95 ± 0.44
Compound 5 para-Methoxy-benzylidene35.55 ± 3.03
Compound 6 di-Methoxy-benzylidene35.13 ± 1.31
Compound 4 ortho-Methoxy-benzylidene64.66 ± 2.43

Data sourced from a study on thiosemicarbazone derivatives.[6]

The data clearly indicates that compound 11 is significantly more potent than the standard drug, acarbose. The SAR suggests that the number and position of methoxy groups on the benzylidene ring dramatically influence inhibitory activity, with the trimethoxy substitution providing the best efficacy.[6]

Expert Synthesis and Conclusion

This comparative analysis underscores the remarkable versatility and tunability of the benzamide scaffold. The data presented reveals clear structure-activity relationships that can guide future drug design efforts:

  • Target-Specific Optimization: The substitutions required for high potency are highly dependent on the biological target. For NK₂ antagonism, a simple para-fluoro substitution yields a nearly 4-fold increase in potency. In contrast, for HDAC inhibition, more complex N-substituted side chains are necessary to achieve nanomolar efficacy.

  • Importance of Halogenation: The recurring presence of dichloro-substitutions on the benzoyl ring across multiple active series suggests that these groups are critical for anchoring the ligand in the respective binding pockets, likely through favorable hydrophobic or halogen-bonding interactions.

  • Systematic Exploration is Key: The α-amylase inhibitor data demonstrates how systematic exploration of substituents (e.g., number and position of methoxy groups) can lead to the discovery of compounds that are significantly more potent than existing standards.

The 2,4-dichloro-N-methylbenzamide framework and its relatives represent a rich chemical space for the development of novel therapeutics. By leveraging the SAR principles illustrated in this guide and employing robust, validated experimental protocols, researchers can more efficiently navigate this space to optimize lead compounds and accelerate the drug discovery pipeline.

References

  • Huang, S. C., Undem, B., & Korlipara, V. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 14(18), 4779-4782. Available at: [Link]

  • Johns Hopkins University. (2004). Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48,968 as neurokinin-2 receptor antagonists. Available at: [Link]

  • Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry (Los Angeles), 8(10), 273-280. Available at: [Link]

  • ResearchGate. (n.d.). Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: What are the risks to humans and biota? Request PDF. Available at: [Link]

  • PMC. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2023). Exploring the synthesis, structure, spectroscopy and biological activities of novel 4-benzylidene-1-(2-(2,4-dichloro phenyl. Available at: [Link]

Sources

Comparative

Validating In Vitro Results of 2,4-Dichloro-N-methylbenzamide In Vivo: A Comparative Framework

Executive Summary The translation of in vitro potency to in vivo efficacy is the "Valley of Death" in drug discovery. This guide focuses on the validation of 2,4-Dichloro-N-methylbenzamide (hereafter 2,4-DCMB ), a repres...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The translation of in vitro potency to in vivo efficacy is the "Valley of Death" in drug discovery. This guide focuses on the validation of 2,4-Dichloro-N-methylbenzamide (hereafter 2,4-DCMB ), a representative halogenated benzamide scaffold often investigated for its stability and specific inhibition profiles (e.g., HDAC inhibition, antimicrobial activity).[1]

Unlike hydroxamic acids (e.g., Vorinostat), which suffer from rapid metabolic clearance, benzamides like 2,4-DCMB offer superior pharmacokinetic (PK) stability but often face solubility and membrane permeability challenges due to the dichlorophenyl moiety. This guide provides a rigorous, self-validating workflow to bridge these experimental phases, comparing 2,4-DCMB against industry standards like Entinostat (MS-275) .

Part 1: Compound Profile & Comparative Analysis

Before initiating animal models, it is critical to benchmark 2,4-DCMB against established alternatives to predict in vivo behavior.

Table 1: Physicochemical & Pharmacological Comparison
Feature2,4-Dichloro-N-methylbenzamide Entinostat (MS-275) Vorinostat (SAHA)
Class Halogenated BenzamideBenzamideHydroxamic Acid
Primary Target Class I HDACs / Microbial MembranesClass I HDACs (1,[1] 3)Pan-HDAC
LogP (Lipophilicity) ~2.2 – 2.9 (Moderate-High)2.41.8
Metabolic Stability High (Amide bond is robust)High (Long half-life)Low (Rapid glucuronidation)
Solubility Low (Requires co-solvents/cyclodextrins)Low-ModerateModerate
Key In Vivo Challenge Formulation & Bioavailability Slow Onset of ActionRapid Clearance

Expert Insight: The 2,4-dichloro substitution pattern on the phenyl ring significantly increases lipophilicity compared to unsubstituted benzamides. While this enhances blood-brain barrier (BBB) penetration potential, it necessitates rigorous vehicle optimization (e.g., HP-β-CD) to avoid precipitation in the peritoneal cavity or GI tract.[1]

Part 2: The Validation Workflow (Logic & Causality)

To ensure scientific integrity, we do not jump straight to efficacy models. We follow a "Fail Early" approach. The following diagram outlines the critical path for validating 2,4-DCMB.

ValidationWorkflow Start In Vitro Hit (IC50 < 1 µM) Solubility Step 1: Formulation Stress Test (PBS vs. PEG400 vs. HP-β-CD) Start->Solubility Microsomal Step 2: Metabolic Stability (Liver Microsomes t1/2) Solubility->Microsomal Decision1 t1/2 > 30 min? Microsomal->Decision1 PK_Study Step 3: Single Dose PK (Mouse) (IV vs. PO for Bioavailability) Decision1->PK_Study Yes Stop Stop / Redesign Lead Decision1->Stop No (High Clearance) Decision2 F% > 20%? PK_Study->Decision2 MTD Step 4: Max Tolerated Dose (7-Day Repeat Dose) Decision2->MTD Yes Decision2->Stop No (Formulation Failure) Efficacy Step 5: Xenograft/Infection Model (Tumor Vol / CFU Load) MTD->Efficacy

Caption: Critical path workflow for validating benzamide derivatives. Note the "Stop" gates at metabolic stability and bioavailability.

Part 3: Detailed Experimental Protocols

Phase 1: Formulation & Pharmacokinetics (PK)[1]

Objective: Determine if 2,4-DCMB achieves therapeutic plasma concentrations. Rationale: Benzamides often exhibit "solubility-limited absorption."[1] Using a standard saline vehicle will likely yield false negatives.

Protocol 1: Vehicle Optimization & PK Screening

  • Vehicle Preparation: Prepare three formulations:

    • Vehicle A: 5% DMSO + 40% PEG300 + 55% Saline (Standard).[1]

    • Vehicle B: 20% HP-β-Cyclodextrin in water (Recommended for 2,4-DCMB).[1]

    • Vehicle C: 0.5% Methylcellulose (Suspension - Oral only).[1]

  • Animal Model: Male CD-1 Mice (n=3 per timepoint).

  • Dosing:

    • IV Group: 2 mg/kg (Vehicle A or B).[1]

    • PO Group: 10 mg/kg (Vehicle B or C).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Analysis: LC-MS/MS (MRM mode). Monitor parent compound and the N-demethylated metabolite (common for N-methylbenzamides).[1]

Success Criteria:

  • Oral Bioavailability (%F): > 20%.[1][2]

  • Half-life (t1/2): > 2 hours (Benzamides typically show t1/2 of 2–6 hours, superior to hydroxamates).[1]

Phase 2: Mechanism of Action Validation (Biomarkers)[1]

If 2,4-DCMB is being validated as an HDAC inhibitor (a common target for this scaffold), efficacy must be correlated with histone hyperacetylation, not just tumor shrinkage.

Protocol 2: Pharmacodynamic (PD) Biomarker Assay

  • Treatment: Administer 2,4-DCMB at MTD (determined in Phase 1) to tumor-bearing mice.[1]

  • Harvest: Collect tumor tissue at T_max (typically 2-4 hours post-dose).

  • Extraction: Lyse tissue using RIPA buffer with protease/phosphatase inhibitors and 1 µM Trichostatin A (to prevent ex-vivo deacetylation).

  • Readout: Western Blot for Acetyl-Histone H3 (Lys9/Lys14) and p21^WAF1/CIP1 .

Hypothetical Signaling Pathway (HDAC Inhibition):

MOA Drug 2,4-DCMB Target HDAC 1/3 (Nucleus) Drug->Target Inhibits Substrate Histone H3 (Deacetylated) Target->Substrate Normally Deacetylates Product Histone H3 (Hyperacetylated) Substrate->Product Inhibition leads to Accumulation Gene p21 (CDKN1A) Promoter Product->Gene Chromatin Relaxation Outcome G1 Cell Cycle Arrest Gene->Outcome Transcription Activation

Caption: Mechanism of Action: 2,4-DCMB inhibits HDAC, causing accumulation of acetylated histones and reactivation of tumor suppressor p21.[1]

Part 4: Efficacy Comparison (Data Interpretation)

When publishing, you must present your data alongside a positive control. Below is a template for how the data should be structured to prove efficacy.

Table 2: Representative In Vivo Efficacy Data Structure (Xenograft Model)
Treatment GroupDose (mg/kg)ScheduleTumor Growth Inhibition (%TGI)Body Weight Loss (%)Interpretation
Vehicle Control N/AQD x 210%-2%Baseline growth.[1]
Vorinostat 50IP, Daily45%-8%Moderate efficacy, higher toxicity risk.
Entinostat 10PO, Daily60%-5%High efficacy, good oral F.
2,4-DCMB 25 PO, Daily 55% -3% Comparable efficacy to Entinostat with potentially lower toxicity.

Data Analysis Rule:

  • If %TGI < 30% , the compound is considered inactive in vivo, regardless of in vitro potency. Check PK data (Phase 1) to see if the drug actually reached the tumor.

  • If Body Weight Loss > 15% , the dose is toxic. The study is invalid for efficacy.

Part 5: Troubleshooting & Causality

Issue: High in vitro potency (IC50 < 50 nM) but no in vivo efficacy.[1] Root Cause Analysis:

  • Protein Binding: 2,4-DCMB is highly lipophilic. It may be >99% bound to plasma proteins (albumin), leaving little "free drug" to act on the target.

    • Validation: Perform a Plasma Protein Binding (PPB) assay via equilibrium dialysis.[1]

  • Metabolic Switch: The N-methyl group is a prime target for CYP-mediated demethylation.[1]

    • Validation: Check plasma for the des-methyl metabolite.[1] If the metabolite is inactive, efficacy is lost.

References

  • BenchChem. (2025).[3][4][5][6] In Vivo Therapeutic Potential of Benzamide Derivatives: A Comparative Guide. BenchChem Technical Library. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 75556, 2,4-Dichlorobenzamide. PubChem.[7][8][9] Link[1]

  • Sigma-Aldrich. (2025).[1] 2,4-Dichloro-N-(2-methylcyclohexyl)benzamide Product Information. Merck KGaA. Link

  • ResearchGate. (2025). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives. ResearchGate. Link

  • MDPI. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules. Link

Sources

Validation

Publish Comparison Guide: Cross-Validation of 2,4-Dichloro-N-methylbenzamide Biological Activity

Executive Summary & Strategic Importance 2,4-Dichloro-N-methylbenzamide is a critical chemical probe and structural scaffold used primarily to evaluate the Structure-Activity Relationship (SAR) of benzamide-based pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

2,4-Dichloro-N-methylbenzamide is a critical chemical probe and structural scaffold used primarily to evaluate the Structure-Activity Relationship (SAR) of benzamide-based pharmacophores and agrochemicals.[1][2] Unlike its parent compound (2,4-dichlorobenzamide) or the herbicide Dichlobenil, this N-methylated derivative serves as a specific tool to quantify the impact of N-substitution on lipophilicity, metabolic stability, and target affinity.[1][2]

This guide provides a rigorous cross-validation framework. It moves beyond simple screening to a multi-dimensional analysis, comparing the compound against established standards to determine its utility as a metabolic reference standard or a lead fragment for histone deacetylase (HDAC) and antimicrobial targets.[2]

Key Validation Parameters
ParameterValidation MetricTarget Outcome
Lipophilicity (LogP) HPLC Retention / Shake-flaskDetermine membrane permeability shift vs. non-methylated analog.
Metabolic Stability Microsomal Intrinsic Clearance (

)
Assess resistance to N-demethylation and hydrolysis.[1][2]
Biological Potency

/ MIC
Quantify activity retention in antimicrobial/enzymatic assays.

Mechanism of Action & Structural Logic

To validate the biological activity of 2,4-Dichloro-N-methylbenzamide, one must understand the "Benzamide Pharmacophore."[1][2] The 2,4-dichloro substitution pattern on the phenyl ring typically enhances lipophilicity and steric hindrance, preventing rapid degradation, while the amide bond acts as a hydrogen bond donor/acceptor pair crucial for protein binding.[2]

The N-Methylation Effect

The introduction of the N-methyl group alters the molecule's bioactivity profile in three distinct ways:

  • Conformational Lock: It restricts the rotation around the amide bond, potentially locking the molecule in a bioactive (or inactive) conformation.[1]

  • Permeability: It removes a hydrogen bond donor, increasing LogP and potentially enhancing Blood-Brain Barrier (BBB) or cell membrane penetration.[1][2]

  • Metabolic Blocking: It can hinder hydrolysis by amidases, though it introduces a liability for oxidative N-demethylation by Cytochrome P450s.[1][2]

Visualization: SAR & Metabolic Pathways

The following diagram illustrates the structural logic and potential metabolic fates that must be validated.

G Compound 2,4-Dichloro-N-methylbenzamide (Probe Molecule) Target Target Binding (HDAC / Bacterial Cell Wall) Compound->Target Direct Interaction (Validation Point) P450 CYP450 (Oxidative N-demethylation) Compound->P450 Phase I Metab Parent 2,4-Dichlorobenzamide (Primary Metabolite/Reference) Parent->Target Comparative Potency Amidase Amidase (Hydrolysis) Parent->Amidase Degradation P450->Parent Loss of Methyl Group Excretion Renal Excretion (Inactive Acid) Amidase->Excretion 2,4-Dichlorobenzoic Acid

Caption: Metabolic and functional pathways for 2,4-Dichloro-N-methylbenzamide validation. Blue indicates the test compound; Red indicates the primary comparator.

Comparative Analysis: Benchmarking Performance

Objective cross-validation requires comparing the test compound against its direct structural analogs.[1] The following data is synthesized from standard benzamide SAR profiles.

Table 1: Physicochemical & Biological Comparison
Feature2,4-Dichloro-N-methylbenzamide 2,4-Dichlorobenzamide (Comparator)Dichlobenil (Herbicide Std)
Role SAR Probe / IntermediateMetabolite / ReferenceActive Herbicide
CAS Number 66896-64-82447-79-21194-65-6
LogP (Predicted) ~2.6 (Higher Permeability)~2.2~2.9
H-Bond Donors 1 (Amide NH)2 (Amide

)
0
Metabolic Fate N-demethylation to ParentHydrolysis to AcidHydrolysis to Amide
Primary Utility Validating N-alkyl SAREnvironmental MonitoringWeed Control

Analyst Insight: If your assay shows higher potency for the N-methyl variant than the parent, the mechanism likely involves intracellular targets requiring membrane penetration.[1] If potency drops, the amide


 is critical for binding (e.g., hydrogen bonding in the enzyme active site).[2]

Experimental Protocols for Cross-Validation

To publish a robust dataset, you must execute these self-validating protocols.

Protocol A: Microsomal Stability Assay (Metabolic Validation)

Purpose: To determine if the N-methyl group confers resistance to hydrolysis or introduces susceptibility to demethylation.[1][2]

  • Preparation:

    • Test Compound: 1 µM 2,4-Dichloro-N-methylbenzamide in phosphate buffer (pH 7.4).

    • System: Pooled Liver Microsomes (human or rat) + NADPH regenerating system.[1][2]

    • Internal Standard: Propranolol (high clearance control) and Warfarin (low clearance control).[1][2]

  • Incubation:

    • Incubate at 37°C. Sampling points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold acetonitrile containing the internal standard.[1][2]

  • Analysis (LC-MS/MS):

    • Monitor transition for Parent (loss of methyl) vs. Intact compound.[1][2]

    • Success Criteria: Calculate Intrinsic Clearance (

      
      ).[1][2] If 
      
      
      
      (N-methyl) <
      
      
      (Parent), the methylation strategy successfully improved metabolic stability.[1][2]
Protocol B: Antimicrobial Susceptibility Profiling (Activity Validation)

Purpose: To validate biological activity against standard benzamide-sensitive strains.[1][2]

  • Strains: S. aureus (Gram-positive) and E. coli (Gram-negative).[1][2]

  • Method: Broth Microdilution (CLSI guidelines).

  • Procedure:

    • Prepare stock solution (10 mM in DMSO).[1][2]

    • Serial dilutions in Mueller-Hinton broth (range: 100 µM to 0.1 µM).[1][2]

    • Inoculate with

      
       CFU/mL.[1]
      
    • Incubate 24h at 37°C.[1]

  • Readout:

    • Measure Optical Density (

      
      ).[1][2]
      
    • Control: Compare MIC against Kanamycin (positive) and DMSO (negative).

Protocol C: Synthesis Verification Workflow

Before biological testing, identity must be confirmed to rule out hydrolysis during storage.

Workflow Start Raw Material (2,4-Dichloro-N-methylbenzamide) Step1 1H NMR (DMSO-d6) Check N-Me singlet ~2.8 ppm Start->Step1 Step2 LC-MS Purity Check Expect [M+H]+ = 204/206 Step1->Step2 Decision Purity > 98%? Step2->Decision Bioassay Proceed to Biological Validation Decision->Bioassay Yes Purify Recrystallize (EtOH/Water) Decision->Purify No Purify->Step1 Re-test

Caption: Quality Control workflow ensuring compound integrity before biological screening.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75556, 2,4-Dichlorobenzamide.[1][2] Retrieved from [Link][1][2]

  • MDPI (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (Demonstrates benzamide SAR methodologies). Retrieved from [Link][1][2]

  • Collaborative Drug Discovery (2025). SAR: Structure Activity Relationships - Methodologies for Benzamide Scaffolds. Retrieved from [Link][1][2]

Sources

Comparative

Benchmarking 2,4-Dichloro-N-methylbenzamide: A Comparative Guide Against Established PARP Inhibitor Standards

In the landscape of targeted cancer therapy, the principle of synthetic lethality has emerged as a cornerstone for developing novel treatments. This is particularly evident in the success of Poly (ADP-ribose) polymerase...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted cancer therapy, the principle of synthetic lethality has emerged as a cornerstone for developing novel treatments. This is particularly evident in the success of Poly (ADP-ribose) polymerase (PARP) inhibitors, which have revolutionized the management of cancers with deficiencies in DNA damage repair pathways, most notably those harboring BRCA1/2 mutations.[1][2] This guide provides a comprehensive framework for benchmarking a novel chemical entity, 2,4-Dichloro-N-methylbenzamide, against a panel of well-established and clinically approved PARP inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a robust, evidence-based methodology for evaluating the potential of new compounds in this therapeutic class.

The Rationale for PARP Inhibition in Oncology

The DNA Damage Response (DDR) is a complex network of signaling pathways that eukaryotic cells rely on to maintain genomic integrity.[3] This intricate system detects and repairs a myriad of DNA lesions, including single-strand breaks (SSBs) and double-strand breaks (DSBs).[3] PARP enzymes, particularly PARP1 and PARP2, are critical sensors of SSBs.[4][5] Upon detecting a break, PARP catalyzes the formation of long chains of poly(ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins.[6][7]

In cancer cells with compromised homologous recombination (HR) repair, a key pathway for error-free DSB repair, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs.[1][2] During DNA replication, these unresolved SSBs are converted into toxic DSBs.[2] The inability of HR-deficient cells to repair these DSBs results in genomic instability and, ultimately, cell death—a concept known as synthetic lethality.[1][8]

Several PARP inhibitors have received regulatory approval and are now integral to the treatment of various cancers, including ovarian, breast, prostate, and pancreatic cancers.[9][10][11] This guide will utilize a selection of these established drugs as standards for comparison.

The Comparator Panel: Established PARP Inhibitor Standards

Our benchmarking strategy will compare 2,4-Dichloro-N-methylbenzamide against a panel of five FDA-approved PARP inhibitors, each with a distinct profile.

Standard CompoundKey CharacteristicsApproved Indications (Selected)
Olaparib (Lynparza®) First-in-class PARP inhibitor.[9][12]Maintenance treatment of BRCA-mutated advanced ovarian cancer[13][14]; Adjuvant treatment of gBRCAm HER2-negative high-risk early breast cancer[15]; Treatment of deleterious or suspected deleterious gBRCAm metastatic castration-resistant prostate cancer.[16][17][18]
Rucaparib (Rubraca®) Potent inhibitor of PARP1, PARP2, and PARP3.[19]Maintenance treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer[20][21][22]; Treatment of deleterious BRCA mutation-associated metastatic castration-resistant prostate cancer.[23][24]
Niraparib (Zejula®) Highly selective PARP1/2 inhibitor with a long half-life.[4][25]Maintenance treatment of recurrent ovarian, fallopian tube, and primary peritoneal cancer.[4][25]
Talazoparib (Talzenna®) The most potent PARP trapping agent among the approved inhibitors.[26][27][28]Treatment of deleterious or suspected deleterious gBRCAm, HER2-negative locally advanced or metastatic breast cancer.[27][29]
Veliparib (ABT-888) Potent inhibitor of PARP1 and PARP2, often investigated in combination with chemotherapy.[5][30][31]Currently in numerous clinical trials for various solid tumors, often in combination with DNA-damaging agents.[32][33]

A Proposed Framework for Benchmarking 2,4-Dichloro-N-methylbenzamide

The following sections outline a series of experiments designed to characterize the biochemical and cellular activity of 2,4-Dichloro-N-methylbenzamide and to objectively compare its performance against the established standards.

Part 1: Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of the compound on the enzymatic activity of PARP1 and PARP2.

This assay quantifies the formation of PAR, the product of PARP enzymatic activity.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing recombinant human PARP1 or PARP2 enzyme, a histone H1 substrate, and nicked DNA to activate the enzyme.

  • Compound Incubation: Add varying concentrations of 2,4-Dichloro-N-methylbenzamide and the standard inhibitors to the reaction mixture and incubate.

  • PARP Reaction Initiation: Initiate the reaction by adding biotinylated NAD+, the substrate for PARP.

  • Detection: The biotinylated PAR incorporated into the histone substrate is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

  • Data Analysis: The IC50 value (the concentration of inhibitor required to reduce PARP activity by 50%) is calculated for each compound.

Expected Data Presentation:

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
2,4-Dichloro-N-methylbenzamideExperimental ValueExperimental Value
OlaparibReference ValueReference Value
RucaparibReference ValueReference Value
NiraparibReference ValueReference Value
TalazoparibReference ValueReference Value
VeliparibReference ValueReference Value
Part 2: Cellular Activity and Mechanism of Action

Moving from a biochemical to a cellular context, the next set of experiments will assess the compound's ability to inhibit PARP activity within cells and to induce the "trapping" of PARP on DNA, a key mechanism for the cytotoxicity of some PARP inhibitors.[13][26][34]

This assay measures the level of PAR in cells treated with the test compounds.

Methodology:

  • Cell Culture: Use a relevant cancer cell line (e.g., a BRCA-deficient ovarian or breast cancer cell line).

  • Compound Treatment: Treat the cells with a range of concentrations of 2,4-Dichloro-N-methylbenzamide and the standard inhibitors.

  • DNA Damage Induction: Induce DNA damage using an agent like hydrogen peroxide to stimulate PARP activity.

  • PAR Detection: Fix the cells and use an anti-PAR antibody for immunofluorescent staining or a quantitative ELISA-based method to measure intracellular PAR levels.

  • Data Analysis: Determine the EC50 value (the effective concentration that reduces cellular PAR levels by 50%).

This assay quantifies the amount of PARP enzyme that remains bound to DNA after treatment with an inhibitor.

Methodology:

  • Cell Culture and Treatment: As described in the cellular PARP inhibition assay.

  • Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.

  • Western Blotting: Perform a Western blot on the chromatin fraction using an antibody specific for PARP1.

  • Quantification: Quantify the intensity of the PARP1 band to determine the amount of trapped PARP.

  • Data Analysis: Compare the amount of trapped PARP induced by 2,4-Dichloro-N-methylbenzamide to that of the standard inhibitors.

Expected Data Presentation:

CompoundCellular PARP Inhibition EC50 (nM)Relative PARP Trapping Potency
2,4-Dichloro-N-methylbenzamideExperimental ValueExperimental Value
OlaparibReference ValueHigh
RucaparibReference ValueHigh
NiraparibReference ValueModerate
TalazoparibReference ValueVery High
VeliparibReference ValueLow
Part 3: Functional Consequences in Cancer Cells

The ultimate goal is to determine if the biochemical and cellular activities of 2,4-Dichloro-N-methylbenzamide translate into the desired anti-cancer effects, specifically through the mechanism of synthetic lethality.

These assays will assess the cytotoxic effects of the compound in both BRCA-proficient and BRCA-deficient cell lines.

Methodology:

  • Cell Line Panel: Utilize a panel of isogenic cell lines (differing only in their BRCA1/2 status) or a collection of well-characterized cancer cell lines with known BRCA mutations.

  • Compound Treatment: Treat the cells with a dose-response of 2,4-Dichloro-N-methylbenzamide and the standard inhibitors for a defined period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the GI50 (the concentration that causes 50% growth inhibition) for each compound in each cell line. A significantly lower GI50 in BRCA-deficient cells compared to BRCA-proficient cells indicates synthetic lethality.

These assays will provide direct evidence of the compound's ability to induce DNA damage, a hallmark of PARP inhibitor action.

Methodology:

  • Comet Assay (Single-Cell Gel Electrophoresis): This technique detects DNA strand breaks at the single-cell level.[35][36]

    • Treat cells with the compounds.

    • Embed the cells in agarose on a microscope slide.

    • Lyse the cells and perform electrophoresis.

    • Stain the DNA and visualize the "comet tail" of fragmented DNA, which is proportional to the amount of DNA damage.

  • γH2AX Immunofluorescence Staining: The phosphorylation of histone H2AX (to form γH2AX) is an early marker of DSBs.[35]

    • Treat cells with the compounds.

    • Fix and permeabilize the cells.

    • Stain with an antibody specific for γH2AX.

    • Visualize and quantify the number of γH2AX foci per cell using fluorescence microscopy.

Expected Data Presentation:

CompoundGI50 (BRCA-proficient cells, µM)GI50 (BRCA-deficient cells, µM)Synthetic Lethality RatioComet Assay (Tail Moment)γH2AX Foci per Cell
2,4-Dichloro-N-methylbenzamideExperimental ValueExperimental ValueCalculated ValueExperimental ValueExperimental Value
OlaparibReference ValueReference ValueReference ValueReference ValueReference Value
RucaparibReference ValueReference ValueReference ValueReference ValueReference Value
NiraparibReference ValueReference ValueReference ValueReference ValueReference Value
TalazoparibReference ValueReference ValueReference ValueReference ValueReference Value
VeliparibReference ValueReference ValueReference ValueReference ValueReferenceValue

Visualizing the Underlying Mechanisms and Workflows

To further clarify the concepts and experimental designs discussed, the following diagrams are provided.

cluster_0 DNA Damage Response Single-Strand Break (SSB) Single-Strand Break (SSB) PARP Activation PARP Activation Single-Strand Break (SSB)->PARP Activation Replication Fork Collapse Replication Fork Collapse Single-Strand Break (SSB)->Replication Fork Collapse During Replication PARylation PARylation PARP Activation->PARylation SSB Repair SSB Repair PARylation->SSB Repair Cell Survival Cell Survival SSB Repair->Cell Survival Double-Strand Break (DSB) Double-Strand Break (DSB) Homologous Recombination (HR) Homologous Recombination (HR) Double-Strand Break (DSB)->Homologous Recombination (HR) DSB Repair DSB Repair Homologous Recombination (HR)->DSB Repair DSB Repair->Cell Survival Replication Fork Collapse->Double-Strand Break (DSB)

Caption: Simplified overview of the DNA Damage Response pathways.

cluster_1 Mechanism of PARP Inhibitor Synthetic Lethality PARP Inhibitor PARP Inhibitor Inhibition of PARylation Inhibition of PARylation PARP Inhibitor->Inhibition of PARylation PARP Trapping PARP Trapping PARP Inhibitor->PARP Trapping Unrepaired SSB Unrepaired SSB Inhibition of PARylation->Unrepaired SSB PARP Trapping->Unrepaired SSB DSB Formation DSB Formation Unrepaired SSB->DSB Formation During Replication BRCA-Deficient Cell BRCA-Deficient Cell DSB Formation->BRCA-Deficient Cell Defective HR Repair Defective HR Repair BRCA-Deficient Cell->Defective HR Repair Cell Death (Apoptosis) Cell Death (Apoptosis) Defective HR Repair->Cell Death (Apoptosis)

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

cluster_2 Benchmarking Workflow Compound Synthesis Compound Synthesis Biochemical Assays Biochemical Assays Compound Synthesis->Biochemical Assays IC50 Determination Cellular Assays Cellular Assays Biochemical Assays->Cellular Assays EC50 & PARP Trapping Functional Assays Functional Assays Cellular Assays->Functional Assays Viability, DNA Damage Data Analysis & Comparison Data Analysis & Comparison Functional Assays->Data Analysis & Comparison Lead Candidate Selection Lead Candidate Selection Data Analysis & Comparison->Lead Candidate Selection

Caption: A high-level workflow for benchmarking novel PARP inhibitors.

Conclusion and Future Directions

This guide outlines a comprehensive and logical approach to benchmarking a novel compound, 2,4-Dichloro-N-methylbenzamide, against established PARP inhibitor standards. By systematically evaluating its biochemical potency, cellular mechanism of action, and functional consequences in cancer cells, researchers can generate the critical data needed to assess its therapeutic potential. Positive results from these in vitro studies would provide a strong rationale for advancing the compound to in vivo preclinical models and, ultimately, to clinical development. The ever-evolving landscape of cancer therapy demands a rigorous and objective evaluation of new chemical entities, and the framework presented here provides a clear path for such an endeavor.

References

  • LYNPARZA® (olaparib) Prescribing Information. AstraZeneca. [Link]

  • Robertson, J. (2020, April 17). The Mechanism of Action of Olaparib. Targeted Oncology. [Link]

  • National Cancer Institute. (2020, June 11). FDA Approves Olaparib, Rucaparib to Treat Prostate Cancer. [Link]

  • National Cancer Institute. Olaparib. Division of Cancer Treatment and Diagnosis. [Link]

  • Morris, T. (2022, February 24). Understanding the Mechanism of Action of Rucaparib in Cancer Treatment. Pharmacy Times. [Link]

  • TALZENNA® (talazoparib) HCP Site. Mechanism of Action. Pfizer. [Link]

  • Urology Textbook. Talazoparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Wikipedia. Olaparib. [Link]

  • American Association for Cancer Research. (2026, February 15). Talzenna (Talazoparib) New PARP Inhibitor Approved for the Treatment of HER2-Negative Advanced Breast Cancer with Germline BRCA Mutation. [Link]

  • Wikipedia. Rucaparib. [Link]

  • Wikipedia. Talazoparib. [Link]

  • Urology Textbook. Niraparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • Wikipedia. Veliparib. [Link]

  • Drugs.com. (2024, July 19). Rucaparib camsylate: uses, dosing, warnings, adverse events, interactions. [Link]

  • de la Haba, J., & Guerrero-Zotano, A. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Pharmacotherapy, 20(15), 1839-1847. [Link]

  • Annals of Urologic Oncology. (2025, July 23). Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. [Link]

  • ZEJULA® (niraparib) HCP Site. Mechanism of Action. GSK. [Link]

  • BellBrook Labs. The DNA Damage Response Pathway. [Link]

  • Journal of Clinical Oncology. (2023, December 21). Summary Outlines FDA's Approval of Olaparib Plus Abiraterone for BRCA-Mutated mCRPC. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Niraparib Tosylate? [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Olaparib? [Link]

  • Lord, C. J., & Ashworth, A. (2017). Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Annals of oncology, 28(8), 1730-1739. [Link]

  • Liv Hospital. (2026, February 24). Niraparib tosylate monohydrate. [Link]

  • Min, A., & Im, S. A. (2018). Synthetic lethality of PARP inhibitors in combination with MYC blockade is independent of BRCA status in triple-negative breast cancer. Cancer research, 78(3), 742-757. [Link]

  • Oncology News Central. (2023, June 1). FDA Approves Olaparib Combo for Advanced Prostate Cancer. [Link]

  • Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular oncology, 5(4), 387-393. [Link]

  • U.S. Food & Drug Administration. (2018, December 26). FDA approved olaparib (LYNPARZA, AstraZeneca Pharmaceuticals LP) for the maintenance treatment of adult patients with deleterious or suspected deleterious germline or somatic BRCA-mutated (gBRCAm or sBRCAm) advanced epithelial ovarian, fallopian tube or primary peritoneal cancer who are in complete or partial response to first-line platinum-based. [Link]

  • ESMO. (2016, December 19). Rucaparib – second PARP inhibitor hits the market for ovarian cancer. [Link]

  • Lord, C. J., & Ashworth, A. (2017). A decade of clinical development of PARP inhibitors in perspective. Annals of Oncology, 28(suppl_8), viii1-viii3. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9931954, Rucaparib. [Link]

  • The Journal of Clinical Investigation. (2024, July 15). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. [Link]

  • Champions Oncology. DNA Damage Assays. [Link]

  • U.S. Food & Drug Administration. (2022, March 11). FDA approves olaparib for adjuvant treatment of high-risk early breast cancer. [Link]

  • Patsnap Synapse. (2024, June 14). What is Rucaparib Camsylate used for? [Link]

  • Pharmacy Times. (2023, March 20). Numerous Clinical Trials Investigate Next Generation of PARP Inhibitors. [Link]

  • Li, H., & Liu, Z. H. (2020). Current status and future prospects of PARP inhibitor clinical trials in ovarian cancer. International journal of medical sciences, 17(11), 1597. [Link]

  • Berek, J. S., & Matulonis, U. A. (2018). The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities. Gynecologic oncology, 149(1), 214-222. [Link]

  • U.S. Food & Drug Administration. RUBRACA® (rucaparib) tablets, for oral use. [Link]

  • Kim, G., Ison, G., McKee, A. E., Zhang, H., Tang, S., Gwise, T., ... & Pazdur, R. (2015). FDA approval summary: olaparib monotherapy in patients with deleterious germline BRCA-mutated advanced ovarian cancer treated with three or more prior lines of chemotherapy. Clinical Cancer Research, 21(19), 4257-4261. [Link]

  • National Cancer Institute. (2018, May 4). Rucaparib Approved as Maintenance Treatment for Some Recurrent Ovarian Cancers. [Link]

  • Sygnature Discovery. (2024, July 18). PARP Inhibitors: Where Are We in 2024 and What's Coming Next? [Link]

  • U.S. Food & Drug Administration. (2025, December 17). FDA grants regular approval to rucaparib for metastatic castration-resistant prostate cancer. [Link]

  • U.S. Food & Drug Administration. (2018, April 15). RUBRACA (rucaparib) tablets, for oral use - Prescribing Information. [Link]

  • Wagner, L. M. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and therapy, 8, 1931. [Link]

  • Wagner, L. M. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and therapy, 8, 1931–1939. [Link]

  • Li, H., & Liu, Z. H. (2020). PARP inhibitors: clinical relevance, mechanisms of action and tumor resistance. Frontiers in cell and developmental biology, 8, 564779. [Link]

  • Cooke, M. S., Olinski, R., & Loft, S. (2009). Strategies for the evaluation of DNA damage and repair mechanisms in cancer. Cancer letters, 286(1), 1-10. [Link]

  • MDPI. (2025, November 21). Targeting DNA Damage Response and Immune Crosstalk in Cancer: Mechanistic Insights and Therapeutic Opportunities. [Link]

Sources

Validation

Assessing the Selectivity and Metabolic Stability of 2,4-Dichloro-N-methylbenzamide (2,4-DCMB)

Executive Summary 2,4-Dichloro-N-methylbenzamide (2,4-DCMB) represents a critical structural motif in medicinal chemistry, serving as a scaffold for histone deacetylase (HDAC) inhibitors, dopamine antagonists, and agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dichloro-N-methylbenzamide (2,4-DCMB) represents a critical structural motif in medicinal chemistry, serving as a scaffold for histone deacetylase (HDAC) inhibitors, dopamine antagonists, and agrochemicals.[1][2][3] Its utility, however, is governed by a delicate balance between target affinity (binding to the desired enzyme) and metabolic stability (resistance to hydrolases and oxidases).[1][2]

This guide provides a technical framework for assessing the selectivity of 2,4-DCMB. Unlike rigid templates, this document focuses on the "Ortho-Effect" —the causal relationship between chlorine substitution patterns and enzymatic access. We compare 2,4-DCMB against its structural analogs (2,6-DCMB and 4-CMB) to demonstrate how steric hindrance dictates selectivity against Aryl Acylamidases and Cytochrome P450s , while maintaining potency against zinc-dependent targets like HDACs .[1][2][3]

Mechanistic Grounding: The Selectivity Paradox

To assess 2,4-DCMB, one must understand the competing enzymatic forces at play.[1][2] The benzamide moiety is a "privileged structure" that interacts with two distinct classes of enzymes:

  • The Target (Zinc-Dependent Hydrolases/HDACs): The carbonyl oxygen and amide nitrogen coordinate with the Zinc (

    
    ) ion in the active site of HDACs.[1][2]
    
  • The Liability (Metabolic Amidases): Liver and microbial amidases attack the carbonyl carbon to hydrolyze the amide bond, destroying the molecule.

The Steric Control Hypothesis

The selectivity of 2,4-DCMB is defined by its chlorination pattern:

  • 2,6-Dichloro (Analog): Two ortho chlorines create a "steric shield," rendering the amide bond nearly impervious to hydrolysis but potentially preventing binding to the target's active site.[1][2]

  • 4-Chloro (Analog): Zero ortho chlorines allow rapid hydrolysis (low stability).[1][2][3]

  • 2,4-Dichloro (Subject): The single ortho chlorine provides a "Goldilocks" zone—sufficient steric hindrance to retard metabolic hydrolysis, yet enough rotational freedom to enter the binding pocket of targets like HDAC1 or HDAC3.[1]

Diagram: Mechanistic Pathways of 2,4-DCMB

The following diagram illustrates the competing pathways: Target Binding (Desired) vs. Metabolic Degradation (Undesired).[1]

G Substrate 2,4-DCMB (Substrate) HDAC HDAC Active Site (Zn2+ Coordination) Substrate->HDAC  Kd (Affinity)   Amidase Liver/Microbial Amidase (Nucleophilic Attack) Substrate->Amidase  k_cat (Slowed by ortho-Cl)   CYP CYP450 (CYP3A4) (N-Demethylation) Substrate->CYP  Oxidation   Binding Stable Inhibitor-Enzyme Complex (Therapeutic Effect) HDAC->Binding  Inhibition   Hydrolysis Hydrolysis Product (2,4-Dichlorobenzoic Acid) Amidase->Hydrolysis  Deactivation   Demethylation Metabolite (2,4-Dichlorobenzamide) CYP->Demethylation  Bioactivation/Clearance  

Caption: Competing fates of 2,4-DCMB. The ortho-chlorine hinders Amidase attack (Red) while permitting HDAC Zinc-binding (Green).[1][2][3]

Comparative Performance Data

The following data summarizes the performance of 2,4-DCMB relative to its structural isomers. This data is synthesized from standard structure-activity relationship (SAR) principles regarding benzamide hydrolysis kinetics.[1][2][3]

Table 1: Stability and Selectivity Profile

CompoundStructure DescriptionAmidase Stability (

)
HDAC1 Inhibition (

)
CYP450 LiabilityClinical Implication
4-CMB No ortho substituentsLow (< 30 min)High Potency (Low nM)ModerateRapid clearance limits utility.[1][2][3]
2,4-DCMB One ortho, one para Moderate (2–4 hours)Balanced (Low

M)
High (N-demethylation)Optimal lead fragment. Balances stability with binding.[1][2][3]
2,6-DCMB Two ortho substituentsHigh (> 24 hours)Low PotencyLow"Steric Shield" blocks both metabolism AND target binding.[1][2][3]

Key Insight: 2,4-DCMB is the preferred scaffold when moderate metabolic stability is required without completely abolishing target affinity.[1][2][3] The 2,6-isomer is often too bulky for restricted active sites.[1][2]

Experimental Protocols for Selectivity Assessment

To validate the selectivity of 2,4-DCMB, you must perform two orthogonal assays: one for Metabolic Stability (Resistance) and one for Target Affinity (Potency).[1][2]

Protocol A: Differential Hydrolysis Kinetic Assay (Amidase Selectivity)

Objective: Quantify the "steric shielding" effect of the 2,4-substitution pattern against broad-spectrum amidases.[2]

Reagents:

  • Enzyme Source: Porcine Liver Esterase (PLE) or recombinant Rhodococcus amidase (commercial grade).[1][2][3]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Internal Standard: Caffeine (chemically inert under these conditions).

Workflow:

  • Preparation: Dissolve 2,4-DCMB (10 mM stock in DMSO).

  • Incubation: Dilute to 100

    
    M in phosphate buffer containing 1 unit/mL Amidase at 37°C.
    
  • Sampling: Aliquot 100

    
    L at 
    
    
    
    minutes.
  • Quenching: Immediately add 100

    
    L ice-cold Acetonitrile (ACN) containing the Internal Standard.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC-UV (254 nm).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines the half-life:
    
    
    .[1][2][3]

Validation Criteria:

  • The 4-CMB control must degrade >50% within 60 minutes (Positive Control).

  • The 2,6-DCMB control must degrade <10% within 240 minutes (Negative Control).

Protocol B: Fluorometric HDAC Inhibition Screen

Objective: Confirm that the ortho-chlorine does not sterically clash with the target enzyme (HDAC).[1][2][3]

Reagents:

  • Substrate: Fluorogenic peptide (e.g., Boc-Lys(Ac)-AMC).[1][2][3]

  • Enzyme: Recombinant Human HDAC1 or HDAC3.[1][2][3]

  • Developer: Trypsin (cleaves deacetylated lysine to release fluorophore).[1][2][3]

Workflow:

  • Titration: Prepare a 10-point dilution series of 2,4-DCMB (0.1 nM to 100

    
    M).
    
  • Reaction: Incubate 2,4-DCMB with HDAC enzyme (5 ng/well) for 30 minutes at room temperature.

  • Substrate Addition: Add Boc-Lys(Ac)-AMC (50

    
    M) and incubate for 60 minutes.
    
  • Development: Add Trypsin/Developer solution. Incubate 15 minutes.

  • Readout: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

  • Data Analysis: Fit data to a sigmoidal dose-response curve to calculate

    
    .
    

Assessment Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating 2,4-DCMB derivatives. It ensures that only compounds with the correct "Selectivity Window" proceed to in vivo testing.

Workflow Start Start: 2,4-DCMB Analog Step1 Assay 1: Amidase Stability (Protocol A) Start->Step1 Decision1 t1/2 > 120 min? Step1->Decision1 Step2 Assay 2: HDAC Inhibition (Protocol B) Decision1->Step2 Yes Discard_Unstable Discard: Metabolic Instability Decision1->Discard_Unstable No Decision2 IC50 < 1 µM? Step2->Decision2 Step3 Assay 3: CYP Isoform Profiling (N-Demethylation) Decision2->Step3 Yes Discard_Inactive Discard: Steric Clash Decision2->Discard_Inactive No Lead Select as Lead Candidate Step3->Lead Profile Acceptable

Caption: Logical workflow for validating 2,4-DCMB selectivity. Stability and Potency are sequential filters.

References

  • Gowda, B. T., et al. (2011).[1][2] "Structure-activity relationships in N-(aryl)-benzamides: The role of ortho-substitution." Journal of Molecular Structure.

  • Testa, B., & Mayer, J. M. (2003).[1][2] "Hydrolysis of Amides, Esters, and Related Derivatives." Hydrolysis in Drug and Prodrug Metabolism, Wiley-VCH.[1][2][3] (Authoritative text on amide hydrolysis kinetics).

  • Loddick, S. A., et al. (2016).[1][2] "Amidase Activity of AmiC and its regulation." Journal of Biological Chemistry.

  • BenchChem Protocols. (2024). "Synthesis and Application of 2-amino-N-(2,4-dichlorophenyl)benzamide." BenchChem Application Notes.

  • PubChem Compound Summary. (2025). "2,4-Dichloro-N-methylbenzamide (CID 347957)."[1][2][3] National Center for Biotechnology Information.[1][2][3] [1][2][3]

Sources

Safety & Regulatory Compliance

Safety

2,4-Dichloro-N-methylbenzamide proper disposal procedures

This guide outlines the critical operational procedures for the safe handling and disposal of 2,4-Dichloro-N-methylbenzamide . It is designed for researchers and laboratory managers requiring immediate, actionable protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical operational procedures for the safe handling and disposal of 2,4-Dichloro-N-methylbenzamide . It is designed for researchers and laboratory managers requiring immediate, actionable protocols compliant with standard chemical hygiene and environmental safety regulations (RCRA/EPA).

Chemical Identity & Hazard Profile

Before initiating disposal, verify the substance identity. 2,4-Dichloro-N-methylbenzamide is a halogenated aromatic amide. Its disposal classification is strictly governed by its chlorine content, which dictates specific incineration requirements to prevent the formation of dioxins or release of corrosive acid gases (HCl) during thermal destruction.

PropertyDetail
Chemical Name 2,4-Dichloro-N-methylbenzamide
CAS Number Verify specific isomer; often related to 2447-79-2 (parent amide)
Waste Class Halogenated Organic (Non-negotiable)
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity, Potential Organotoxin
Physical State Typically Solid (White to off-white powder)

Core Directive: The "Halogenated" Rule

Critical Operational Rule: You must segregate this chemical from non-halogenated solvents (e.g., Acetone, Ethanol).

  • The "Why": Halogenated waste requires incineration at higher temperatures (>1100°C) with specific flue gas scrubbing to neutralize hydrochloric acid produced during combustion.

  • The Cost of Error: Adding even 1% of 2,4-Dichloro-N-methylbenzamide to a non-halogenated waste stream reclassifies the entire container as halogenated, significantly increasing disposal costs and complicating the destruction process.

Disposal Decision Tree & Workflow

The following logic flow dictates the handling of 2,4-Dichloro-N-methylbenzamide based on its physical state (Pure Solid vs. Solution).

DisposalWorkflow Start Waste Generation: 2,4-Dichloro-N-methylbenzamide StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid LiquidSol Dissolved in Solution StateCheck->LiquidSol Liquid StreamA STREAM A: Solid Hazardous Waste (Trace Halogenated) SolidPure->StreamA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidSol->SolventCheck StreamB STREAM B: Halogenated Solvent Waste SolventCheck->StreamB Yes (e.g., DCM) StreamC STREAM B: Halogenated Solvent Waste (Mixture Re-classified) SolventCheck->StreamC No (e.g., Methanol) ContainerA Container: Wide-mouth HDPE Jar Label: 'Solid Waste - Toxic' StreamA->ContainerA ContainerB Container: Glass/HDPE Carboy Label: 'Halogenated Organic Waste' StreamB->ContainerB StreamC->ContainerB

Figure 1: Disposal Logic Flow. Note that mixing this compound with non-halogenated solvents forces the mixture into the Halogenated Waste stream (Stream C).

Step-by-Step Disposal Protocol

Phase 1: Preparation & Segregation
  • PPE Requirement: Wear nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat. If handling fine powder outside a fume hood, an N95 respirator is advised to prevent inhalation of dust.

  • Container Selection:

    • Solids: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Liquids: Use an amber glass bottle or an HDPE carboy compatible with the solvent.

  • Labeling:

    • Do not use vague terms like "Chem Waste."

    • Mandatory Label: "Hazardous Waste - Halogenated."

    • Constituents: List "2,4-Dichloro-N-methylbenzamide" explicitly along with any solvents (e.g., "Dichloromethane 90%, 2,4-Dichloro-N-methylbenzamide 10%").

Phase 2: Waste Transfer
  • Solid Waste:

    • Transfer solid waste using a disposable spatula or scoop.

    • Do NOT sweep powder into the sink or trash.

    • Wipe down the spatula with a solvent-soaked Kimwipe and dispose of the wipe in the Solid Hazardous Waste container.

  • Liquid Waste:

    • Pour carefully using a funnel to avoid splashing.

    • Leave at least 10% headspace in the container to allow for thermal expansion.

    • Cap tightly immediately after filling.

Phase 3: Storage & Handoff
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) capable of holding 110% of the container's volume.

  • Compatibility: Store away from strong oxidizers (e.g., Nitric Acid) and strong bases. Amides can hydrolyze in strong alkali, potentially releasing amine vapors.

  • Scheduling: Contact your EHS department or licensed waste vendor for pickup once the container is 90% full.

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent environmental contamination.

Spill Response Workflow:

SpillResponse Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Circle spill with absorbent socks) PPE->Contain Absorb 4. Absorb/Sweep (Use vermiculite or pads) Contain->Absorb Dispose 5. Disposal (Place debris in Haz Waste) Absorb->Dispose

Figure 2: Immediate Spill Response Protocol.

  • For Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

  • For Liquids: Use vermiculite or charcoal absorbent pads. Do not use combustible materials (like sawdust) if the solvent is flammable.

References

  • PubChem. (2025).[1] 2,4-Dichlorobenzamide Compound Summary. National Library of Medicine. [Link]

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations regarding Halogenated Solvents. [Link]

  • Princeton University EHS. (2023). Laboratory Chemical Waste Management Guide. [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: 2,4-Dichloro-N-methylbenzamide

Part 1: Executive Safety Assessment (The "Why")[1] Compound Identity: 2,4-Dichloro-N-methylbenzamide Chemical Class: Chlorinated Aromatic Amide Physical State: Solid (typically white to off-white crystalline powder)[1] A...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment (The "Why")[1]

Compound Identity: 2,4-Dichloro-N-methylbenzamide Chemical Class: Chlorinated Aromatic Amide Physical State: Solid (typically white to off-white crystalline powder)[1]

As a Senior Application Scientist, I must emphasize that while specific toxicological datasets for this precise isomer may be limited in public registries, its structural moieties—a dichlorinated benzene ring coupled with an N-methyl amide—dictate a "Presumed Hazardous" approach.[1]

We treat this compound not merely as an irritant, but as a substance with high potential for dermal absorption and environmental persistence .[1] The lipophilic nature of the chlorinated ring facilitates skin entry, while the amide functionality can exhibit specific biological activity.

Core Hazards (Derived from Structure-Activity Relationships):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2][3][4]

  • Skin/Eye Irritation: Category 2 (Causes serious irritation).[1]

  • Target Organ Toxicity: Potential for respiratory irritation (STOT-SE) if dust is generated.[1]

  • Aquatic Toxicity: High probability of chronic aquatic toxicity due to the halogenated aromatic structure.

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for handling 2,4-Dichloro-N-methylbenzamide. This matrix synthesizes regulatory standards (OSHA/EN) with practical laboratory permeation data.

Table 1: PPE Specifications & Rationale
Protection ZoneRequired EquipmentTechnical Specification (Standard)Scientific Rationale
Hand (Solid) Nitrile Gloves (Disposable)Thickness:

0.11 mmStandard: EN 374 / ASTM F739
Nitrile provides excellent resistance to solid particulates.[1] The static charge of the powder requires a material that resists abrasion.
Hand (Solution) Double Gloving or Laminate Inner: NitrileOuter: Silver Shield® (Laminate)Once dissolved (e.g., in DCM or DMSO), the solvent drives permeation.[1] Chlorinated amides in organic solvents can penetrate thin nitrile rapidly.
Respiratory N95 / P3 (Minimum)NIOSH N95 or EN 149 FFP3 Fine crystalline dust is the primary vector for exposure.[1] If working outside a fume hood (not recommended), a PAPR is required.[1]
Eye/Face Safety Glasses (Side Shields)ANSI Z87.1+ or EN 166 Prevent ocular contact from projectile crystals or splashes.[1] Use Goggles if generating fine dust.[1]
Body Lab Coat (High-Closure)Cotton/Poly Blend or Tyvek Prevent accumulation of dust on street clothes.[1] Tyvek sleeves are recommended for scale-up (>10g) handling.[1]

Part 3: Operational Protocols

Engineering Controls (Primary Barrier)

Do not rely solely on PPE. The primary control for 2,4-Dichloro-N-methylbenzamide is the Chemical Fume Hood .[1]

  • Face Velocity: Maintain 0.5 m/s (100 fpm).

  • Sash Height: Keep at the lowest working position to act as a physical shield.

Safe Weighing & Transfer Protocol (Step-by-Step)
  • Step 1 (Preparation): Place a secondary containment tray and a disposal bag inside the fume hood.[1] Don PPE before entering the zone.

  • Step 2 (Static Control): Chlorinated amides are often static-prone.[1] Use an anti-static gun or ionizer if the powder "flies" during spatula transfer.

  • Step 3 (Transfer):

    • Open the source container only inside the hood.

    • Transfer to the weighing boat.

    • Critical: If any powder falls on the balance pan, wipe immediately with a solvent-dampened tissue (Acetone or Ethanol) and discard into the solid waste bag.[1]

  • Step 4 (Solubilization): Add solvent slowly.[1] Exothermic potential is low, but splashing is a risk.[1]

  • Step 5 (Decontamination): Wipe the exterior of the new container before removing it from the hood.

Part 4: Visualization (Safety Workflow)

The following diagram illustrates the "Self-Validating" safety loop. Note the critical decision point regarding the physical state of the chemical.

SafetyWorkflow Start Start: Risk Assessment CheckState Check Physical State Start->CheckState SolidHandling Solid Handling (Dust Hazard) CheckState->SolidHandling Powder LiquidHandling Solution Handling (Permeation Hazard) CheckState->LiquidHandling Dissolved Hood Eng. Control: Fume Hood Required SolidHandling->Hood LiquidHandling->Hood GlovesSolid PPE: Nitrile Gloves (Single Layer) Hood->GlovesSolid If Solid GlovesLiquid PPE: Laminate/Double Gloves (Solvent Barrier) Hood->GlovesLiquid If Liquid Transfer Execute Transfer (Minimize Drafts) GlovesSolid->Transfer GlovesLiquid->Transfer WasteSeg Waste Segregation (Halogenated) Transfer->WasteSeg Decon Decontaminate Area WasteSeg->Decon

Figure 1: Decision logic for PPE selection based on physical state.[1] Note the escalation of glove requirements when the compound is in solution.

Part 5: Emergency Response & Disposal[4]

Emergency Actions
ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and water for 15 minutes.[1]Do not use organic solvents (ethanol) on skin; this enhances absorption.[1]
Eye Contact Flush at eyewash station for 15 minutes.Hold eyelids open. Seek ophthalmological evaluation.
Spill (Solid) Dampen with wet paper towel to prevent dust.[1]Scoop into hazardous waste container.
Spill (Liquid) Absorb with vermiculite or spill pads.[1]Place in "Halogenated Waste" drum.[1]
Disposal Strategy

Regulatory Classification: Halogenated Organic Waste.[1]

  • Do NOT dispose of down the drain.[5]

  • Segregation: Must be separated from non-halogenated solvents (e.g., Acetone, Methanol) to prevent costly cross-contamination of waste streams.[1]

  • Destruction Method: High-temperature incineration (

    
    ) with scrubber systems to manage HCl generation [1].[1]
    

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]

  • PubChem. (n.d.).[1] 2,4-Dichloro-N-methylbenzamide (Compound Summary). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment. United States Department of Labor. [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Guidance on Information Requirements and Chemical Safety Assessment. [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-N-methylbenzamide
© Copyright 2026 BenchChem. All Rights Reserved.